Ethyl 3-bromo-2-oxobutanoate
Description
Properties
IUPAC Name |
ethyl 3-bromo-2-oxobutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9BrO3/c1-3-10-6(9)5(8)4(2)7/h4H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIOIQIWIQSMQAG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)C(C)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9BrO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00455814 | |
| Record name | ethyl 3-bromo-2-oxobutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00455814 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
57332-84-0 | |
| Record name | ethyl 3-bromo-2-oxobutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00455814 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ethyl 3-bromo-2-oxobutanoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
"Ethyl 3-bromo-2-oxobutanoate" chemical properties and reactivity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical properties, reactivity, and handling of Ethyl 3-bromo-2-oxobutanoate, a key intermediate in various organic syntheses. The information is presented to support research and development activities in the chemical and pharmaceutical sciences.
Chemical and Physical Properties
This compound is a clear, colorless to yellow oil.[1][2] Its key physical and chemical properties are summarized in the table below for easy reference.
| Property | Value | Source(s) |
| IUPAC Name | This compound | [3] |
| Synonyms | 3-bromo-2-oxo-butyric acid ethyl ester, ethyl 3-bromo-2-oxobutyrate, Ethyl α-Bromoethylglyoxalate | [1][3][4] |
| CAS Number | 57332-84-0 | [3] |
| Molecular Formula | C₆H₉BrO₃ | [3] |
| Molecular Weight | 209.04 g/mol | [3] |
| Appearance | Clear Colourless Oil | [1][2] |
| Boiling Point | 213.0 ± 23.0 °C at 760 mmHg | [2][5] |
| Density | 1.5 ± 0.1 g/cm³ | [2][5] |
| Flash Point | 82.6 ± 22.6 °C (approx. 83 °C) | [2][5] |
| Refractive Index | 1.467 | [2] |
| Solubility | Soluble in organic solvents like alcohols and ethers; insoluble in water. | [6] |
| Storage Temperature | 2-8°C under an inert gas (Nitrogen or Argon). | [4] |
Reactivity and Synthetic Utility
This compound is a valuable bifunctional molecule, possessing both an α-ketoester and a secondary bromide. This structure makes it a versatile reagent in organic synthesis, particularly for the construction of heterocyclic systems and as a precursor for various pharmaceutical intermediates.
Core Reactivity:
The primary reactive sites of this compound are the carbon atom bearing the bromine atom (C3) and the carbonyl carbons (C2). The bromine at the C3 position is a good leaving group, making this position susceptible to nucleophilic substitution. The α-ketoester moiety can participate in a variety of condensation and addition reactions.
Caption: General reactivity of this compound.
Applications in Synthesis:
A significant application of this compound is in the preparation of potential positron emission tomography (PET) tracers for neuropeptide Y Y1 receptors.[1][2] Its ability to introduce a bromo-ketobutanoate fragment is crucial for building more complex molecular architectures.
Experimental Protocols
Synthesis of this compound:
A common method for the synthesis of this compound involves the direct bromination of Ethyl 2-oxobutyrate.[1]
Materials:
-
Ethyl 2-oxobutyrate (1.0 eq)
-
Bromine (1.0 eq)
-
Dichloromethane (DCM)
-
Ethyl acetate
-
10% Sodium bicarbonate solution
-
Water
-
Saturated saline solution
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve Ethyl 2-oxobutyrate (4.8 g, 36.9 mmol) in dichloromethane (20 mL) in a reaction vessel.[1]
-
Cool the solution to 5 °C using an ice bath.[1]
-
Slowly add bromine (1.89 mL, 36.9 mmol) dropwise to the cooled solution.[1]
-
Allow the reaction mixture to gradually warm to room temperature and stir for 18 hours.[1]
-
After the reaction is complete, purge the mixture with nitrogen gas to remove any residual bromine.[1]
-
Dilute the reaction mixture with ethyl acetate.[1]
-
Wash the organic phase sequentially with 10% sodium bicarbonate solution (twice), water, and finally with saturated saline.[1]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the product as a yellow oil.[1] The typical yield is around 97%.[1]
Caption: Synthesis workflow for this compound.
Safety and Handling
This compound is a hazardous substance and must be handled with appropriate safety precautions in a well-ventilated area or fume hood.[6][7]
GHS Hazard Statements:
Precautionary Measures:
-
Personal Protective Equipment (PPE): Wear protective gloves, safety goggles with side shields, and a lab coat.[6][8]
-
Handling: Avoid contact with skin, eyes, and clothing.[8] Do not breathe vapors or mist. Keep away from incompatible materials such as acids, bases, and strong oxidizing or reducing agents.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[6][8] It is recommended to keep the container refrigerated.[8]
-
Spills: In case of a spill, absorb with an inert material such as sand or vermiculite and place in a suitable container for disposal.[7]
Always consult the latest Safety Data Sheet (SDS) from the supplier before handling this chemical.
References
- 1. Ethyl 3-bromo-2-oxobutyrate | 57332-84-0 [chemicalbook.com]
- 2. echemi.com [echemi.com]
- 3. This compound | C6H9BrO3 | CID 11117285 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. lookchem.com [lookchem.com]
- 5. This compound | CAS#:57332-84-0 | Chemsrc [chemsrc.com]
- 6. chembk.com [chembk.com]
- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 8. fishersci.com [fishersci.com]
An In-depth Technical Guide to Ethyl 3-bromo-2-oxobutanoate (CAS: 57332-84-0)
For Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide provides a comprehensive overview of Ethyl 3-bromo-2-oxobutanoate (CAS: 57332-84-0), a key intermediate in organic and medicinal chemistry. This document details its physicochemical properties, synthesis and purification protocols, spectroscopic characterization, chemical reactivity, and significant applications, particularly in the development of imaging agents. Safety and handling information is also provided to ensure its proper use in a laboratory setting.
Physicochemical Properties
This compound is a clear, colorless to pale yellow oil.[1] Its key physical and chemical properties are summarized in the table below, providing essential data for researchers in designing experiments and for chemical engineers in process development.
| Property | Value | Reference(s) |
| CAS Number | 57332-84-0 | [2] |
| Molecular Formula | C₆H₉BrO₃ | [2][3] |
| Molecular Weight | 209.04 g/mol | [2][3] |
| Boiling Point | 213.0 ± 23.0 °C at 760 mmHg | [4] |
| Density | 1.474 - 1.5 ± 0.1 g/cm³ | [4] |
| Flash Point | 83 °C / 82.6 ± 22.6 °C | [4][5] |
| Appearance | Clear Colourless to Pale Yellow Oil | [1] |
| Solubility | Soluble in Chloroform, Methanol (Slightly), Ethyl Acetate (Slightly). Insoluble in water. | [6][7] |
| Storage Temperature | 2-8°C under inert gas (Nitrogen or Argon) | [7] |
Synthesis and Purification
The primary synthesis of this compound involves the α-bromination of a precursor ketoester, Ethyl 2-oxobutanoate.
Experimental Protocol: Synthesis
A common and high-yielding synthesis protocol involves the direct bromination of Ethyl 2-oxobutanoate.
Materials:
-
Ethyl 2-oxobutanoate (1.0 eq, 4.8 g, 36.9 mmol)
-
Bromine (1.0 eq, 1.89 mL, 36.9 mmol)
-
Dichloromethane (DCM) (20 mL)
Procedure:
-
A solution of Ethyl 2-oxobutanoate in dichloromethane is prepared in a reaction vessel equipped with a dropping funnel and a magnetic stirrer.
-
The solution is cooled to 5 °C using an ice bath.
-
Bromine is added slowly and dropwise to the stirred solution.
-
After the addition is complete, the reaction mixture is allowed to gradually warm to room temperature.
-
The mixture is stirred continuously for 18 hours.
-
Upon completion, the reaction mixture is purged with a stream of nitrogen to remove any residual bromine.
Experimental Protocol: Purification and Work-up
Following the synthesis, a standard aqueous work-up and solvent extraction are performed to isolate the product.
Materials:
-
Ethyl acetate
-
10% Sodium bicarbonate solution
-
Water
-
Saturated saline (brine)
-
Anhydrous sodium sulfate
Procedure:
-
The crude reaction mixture is diluted with ethyl acetate.
-
The organic phase is washed sequentially with 10% sodium bicarbonate solution (2 times), water, and saturated saline.
-
The separated organic layer is dried over anhydrous sodium sulfate.
-
The drying agent is removed by filtration.
-
The solvent is removed under reduced pressure (rotoevaporation) to yield this compound as a yellow oil. This procedure has a reported yield of 97%.
Synthesis Workflow Diagram
Spectroscopic Data
Spectroscopic analysis is crucial for the structural confirmation and purity assessment of this compound.
| Technique | Data (Solvent: CDCl₃) | Reference |
| ¹H-NMR | δ 5.15-5.20 (q, 1H), 4.32-4.45 (m, 2H), 1.82-1.85 (d, 3H), 1.38-1.41 (t, 3H) | |
| ¹³C-NMR | No experimental data available in the searched literature. Predicted shifts would include signals for carbonyl carbons, the brominated methine, the ester methylene, and two methyl groups. | |
| IR | No experimental data available for CAS 57332-84-0. Expected characteristic peaks would include strong C=O stretching vibrations for the ketone and ester groups (~1720-1750 cm⁻¹). | |
| Mass Spec. | No experimental data available. The molecular ion peak would be expected at m/z 208 and 210 in an approximate 1:1 ratio due to the isotopic abundance of ⁷⁹Br and ⁸¹Br. |
General Analytical Workflow
Reactivity and Applications
This compound is an α-haloketone, a class of compounds known for their versatile reactivity due to the presence of two electrophilic sites: the carbonyl carbon and the α-carbon bearing the halogen.
Core Reactivity
The inductive effect of the adjacent carbonyl group enhances the electrophilicity of the α-carbon, making it highly susceptible to nucleophilic substitution (SN2) reactions. This reactivity is significantly greater than that of a corresponding alkyl halide. The acidic nature of the α'-protons (on the methyl group) also allows for enolate formation under basic conditions.
Applications in Synthesis
The primary documented application of this compound is as a precursor in the synthesis of more complex molecules.[6]
-
PET Tracers: It is specifically cited for its use in the preparation of potential Positron Emission Tomography (PET) tracers for neuropeptide Y Y1 receptors.[5] PET tracers are crucial radiolabeled molecules used in medical imaging to observe metabolic processes and diagnose diseases.
-
Heterocyclic Synthesis: As a bifunctional electrophile, it is a valuable building block for synthesizing various heterocyclic compounds. For example, it can react with thioamides or thioureas in the Hantzsch thiazole synthesis to form substituted thiazole rings, which are common scaffolds in many pharmaceutical agents.
Illustrative Reaction: Thiazole Synthesis
The reaction between an α-haloketone like this compound and a thioamide is a classic method for constructing a thiazole ring.
Safety and Handling
This compound is a hazardous chemical and must be handled with appropriate safety precautions in a well-ventilated fume hood.
GHS Hazard Statements: [3]
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Precautionary Statements: [1]
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P301 + P330 + P331: IF SWALLOWED: rinse mouth. Do NOT induce vomiting.
-
P302 + P352: IF ON SKIN: Wash with plenty of soap and water.
-
P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.
-
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
P310: Immediately call a POISON CENTER or doctor/physician.
Always consult the full Safety Data Sheet (SDS) from the supplier before handling this compound.
References
- 1. Synthesis New and Novel Aryl Thiazole Derivatives Compounds – Oriental Journal of Chemistry [orientjchem.org]
- 2. Hantzsch Dihydropyridine (Pyridine) Synthesis [organic-chemistry.org]
- 3. This compound | C6H9BrO3 | CID 11117285 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | CAS#:57332-84-0 | Chemsrc [chemsrc.com]
- 5. scribd.com [scribd.com]
- 6. grokipedia.com [grokipedia.com]
- 7. 3-Bromo-2-oxo-butyric acid ethyl ester | 57332-84-0 [sigmaaldrich.com]
Synthesis and Mechanism of Ethyl 3-bromo-2-oxobutanoate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of ethyl 3-bromo-2-oxobutanoate, a valuable intermediate in organic synthesis. The document details a common and efficient experimental protocol, presents key quantitative data in a structured format, and elucidates the underlying reaction mechanism through a step-by-step pathway analysis.
Core Synthesis Overview
The synthesis of this compound is typically achieved through the α-bromination of ethyl 2-oxobutanoate. This reaction involves the selective introduction of a bromine atom at the carbon atom adjacent to the ketone carbonyl group. The process is generally carried out using elemental bromine in a suitable organic solvent.
Data Presentation
The following table summarizes the key quantitative data associated with a typical synthesis of this compound.
| Parameter | Value | Reference |
| Starting Material | Ethyl 2-oxobutanoate | [1] |
| Reagent | Bromine (Br₂) | [1] |
| Solvent | Dichloromethane (CH₂Cl₂) | [1] |
| Stoichiometry (Substrate:Reagent) | 1:1 | [1] |
| Initial Temperature | 5 °C | [1] |
| Reaction Time | 18 hours | [1] |
| Final Product | This compound | [1] |
| Yield | 97% | [1] |
Experimental Protocol
The following is a detailed methodology for the synthesis of this compound based on established literature procedures.[1]
Materials:
-
Ethyl 2-oxobutanoate (1-A, 4.8 g, 36.9 mmol)
-
Bromine (1.89 mL, 36.9 mmol)
-
Dichloromethane (20 mL)
-
Ethyl acetate
-
10% Sodium bicarbonate solution
-
Water
-
Saturated saline solution
-
Anhydrous sodium sulfate
-
Nitrogen gas
Procedure:
-
A solution of ethyl 2-oxobutanoate (4.8 g, 36.9 mmol) in dichloromethane (20 mL) is prepared in a reaction vessel equipped with a dropping funnel and a magnetic stirrer.
-
The solution is cooled to 5 °C using an ice bath.
-
Bromine (1.89 mL, 36.9 mmol) is added slowly and dropwise to the cooled solution.
-
After the addition is complete, the reaction mixture is allowed to gradually warm to room temperature and is stirred continuously for 18 hours.
-
Upon completion of the reaction, the mixture is purged with nitrogen gas to remove any residual bromine.
-
The reaction mixture is then diluted with ethyl acetate.
-
The organic phase is washed sequentially with 10% sodium bicarbonate solution (2 x volumes), water (1 x volume), and saturated saline solution (1 x volume).
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield this compound as a yellow oil (7.50 g, 97% yield).
Synthesis Workflow
The overall experimental workflow for the synthesis of this compound can be visualized as a series of sequential steps, from reaction setup to product isolation.
References
The Role of Ethyl 3-bromo-2-oxobutanoate in Hantzsch Thiazole Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Hantzsch thiazole synthesis, a cornerstone in heterocyclic chemistry, provides a versatile and efficient pathway to a wide array of thiazole derivatives, which are pivotal scaffolds in numerous pharmaceutical agents. This technical guide delves into the specific role of ethyl 3-bromo-2-oxobutanoate, an α-haloketone, as a key building block in this classical reaction. We will explore the reaction mechanism, provide detailed experimental protocols for analogous syntheses, present quantitative data from related reactions, and offer visualizations of the reaction pathway to facilitate a comprehensive understanding for researchers in drug discovery and development.
Introduction to the Hantzsch Thiazole Synthesis
The Hantzsch thiazole synthesis, first reported by Arthur Hantzsch in 1887, is a cyclocondensation reaction between an α-haloketone and a thioamide-containing compound to yield a thiazole.[1] This reaction is a fundamental method for constructing the thiazole ring, a heterocycle of significant interest due to its prevalence in bioactive molecules and approved drugs. The versatility of the Hantzsch synthesis lies in the ability to introduce a variety of substituents onto the thiazole core by modifying the starting α-haloketone and thioamide.
The Pivotal Role of this compound
This compound serves as the α-haloketone component in the Hantzsch synthesis. Its structure incorporates two key features essential for the reaction:
-
The α-Halogen (Bromine): The bromine atom is a good leaving group, rendering the α-carbon electrophilic and susceptible to nucleophilic attack by the sulfur atom of the thioamide.
-
The Ketone Carbonyl Group: The carbonyl group provides a second electrophilic center, which is crucial for the subsequent intramolecular cyclization step involving the nitrogen atom of the thioamide.
The reaction of this compound with a simple thioamide, such as thioacetamide, is expected to yield ethyl 2,4-dimethylthiazole-5-carboxylate, a substituted thiazole with potential applications as a building block in medicinal chemistry.
Reaction Mechanism
The generally accepted mechanism for the Hantzsch thiazole synthesis involving this compound and thioacetamide proceeds through the following key steps:
-
Nucleophilic Attack: The sulfur atom of the thioamide, being highly nucleophilic, attacks the electrophilic α-carbon of this compound, displacing the bromide ion. This forms a thioimonium ion intermediate.
-
Proton Transfer: A proton is transferred from the nitrogen to the oxygen of the carbonyl group, leading to the formation of a more stable enol intermediate.
-
Intramolecular Cyclization: The nitrogen atom of the thioamide intermediate then acts as a nucleophile, attacking the electrophilic carbonyl carbon. This results in the formation of a five-membered heterocyclic ring, a hydroxythiazoline intermediate.
-
Dehydration: The hydroxythiazoline intermediate readily undergoes dehydration (loss of a water molecule) to form the aromatic thiazole ring. This final step is driven by the formation of the stable aromatic system.
Visualizing the Pathway
The following diagram illustrates the mechanistic steps of the Hantzsch thiazole synthesis with this compound and thioacetamide.
Caption: Mechanism of the Hantzsch Thiazole Synthesis.
Experimental Protocols
Protocol 1: Synthesis of Ethyl 2-Amino-4-methylthiazole-5-carboxylate
This protocol is adapted from a patent for a similar synthesis and provides a robust starting point.[2]
Materials:
-
Ethyl 2-chloroacetoacetate (1 equivalent)
-
Thiourea (1-1.5 equivalents)
-
Sodium Carbonate (catalytic amount, e.g., 0.05 equivalents)
-
Ethanol
-
Water
-
Sodium Hydroxide solution
Procedure:
-
Dissolve thiourea and a catalytic amount of sodium carbonate in ethanol.
-
Heat the solution to 40-55 °C.
-
Slowly add ethyl 2-chloroacetoacetate to the reaction mixture.
-
After the addition is complete, increase the temperature to 60-70 °C and maintain for 5-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and filter to remove any solids.
-
Concentrate the filtrate under reduced pressure to remove the solvent.
-
Add water to the residue and adjust the pH to 9-10 with a sodium hydroxide solution to precipitate the product.
-
Filter the solid product, wash with water, and dry under vacuum.
Protocol 2: General Synthesis of 2,4-Disubstituted Thiazoles
This general procedure is based on established methods for the Hantzsch synthesis.
Materials:
-
This compound (1 equivalent)
-
Thioacetamide (1-1.2 equivalents)
-
Ethanol or another suitable solvent (e.g., isopropanol)
Procedure:
-
Dissolve thioacetamide in ethanol in a round-bottom flask equipped with a reflux condenser.
-
Add this compound to the solution.
-
Heat the reaction mixture to reflux and maintain for 2-4 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel.
Quantitative Data from Analogous Syntheses
The following table summarizes quantitative data from published Hantzsch thiazole syntheses that are structurally similar to the reaction of this compound with thioacetamide. This data can be used to estimate the expected yield and reaction conditions.
| α-Haloketone | Thioamide | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Ethyl 2-chloroacetoacetate | Thiourea | Ethanol | 60-70 | 5-5.5 | >98 | [2] |
| 3-Bromo-4-hydroxy-thiobenzamide | Ethyl 2-chloroacetoacetate | Not specified | Not specified | Not specified | Not specified | [1] |
| 2-Bromoacetophenone | Thiourea | Methanol | Reflux | 0.5 | High | Not specified |
Logical Workflow for Synthesis and Purification
The following diagram outlines a typical workflow for the synthesis and purification of a thiazole derivative via the Hantzsch reaction.
Caption: Experimental Workflow for Hantzsch Synthesis.
Conclusion
This compound is a valuable and reactive substrate for the Hantzsch thiazole synthesis. Its reaction with thioamides provides a direct and efficient route to highly functionalized thiazole-5-carboxylates. The methodologies and data presented in this guide offer a solid foundation for researchers to design and execute the synthesis of novel thiazole derivatives for applications in drug discovery and development. The straightforward nature of the Hantzsch reaction, coupled with the availability of diverse starting materials, ensures its continued importance in the field of medicinal chemistry.
References
Spectroscopic Analysis of Ethyl 3-bromo-2-oxobutanoate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for Ethyl 3-bromo-2-oxobutanoate (C₆H₉BrO₃), a valuable intermediate in organic synthesis. The document details available experimental and predicted spectroscopic data, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), to aid in the identification and characterization of this compound.
Spectroscopic Data Summary
The following tables summarize the available and predicted spectroscopic data for this compound.
Table 1: ¹H NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 5.15-5.20 | Quartet (q) | 1H | CH |
| 4.32-4.45 | Multiplet (m) | 2H | OCH₂ |
| 1.82-1.85 | Doublet (d) | 3H | CH₃ (adjacent to CH) |
| 1.38-1.41 | Triplet (t) | 3H | CH₃ (of ethyl group) |
Solvent: CDCl₃
Table 2: Predicted ¹³C NMR Spectroscopic Data
| Predicted Chemical Shift (δ) ppm | Assignment |
| ~190 | C=O (ketone) |
| ~160 | C=O (ester) |
| ~63 | OCH₂ |
| ~45 | CHBr |
| ~18 | CH₃ (adjacent to CH) |
| ~14 | CH₃ (of ethyl group) |
Note: These are predicted values and may vary from experimental results.
Table 3: Predicted Infrared (IR) Spectroscopy Data
| Predicted Frequency (cm⁻¹) | Functional Group |
| ~2980 | C-H stretch (aliphatic) |
| ~1740 | C=O stretch (ester) |
| ~1720 | C=O stretch (ketone) |
| ~1250 | C-O stretch (ester) |
| ~650 | C-Br stretch |
Note: These are predicted values based on characteristic functional group absorptions.
Table 4: Mass Spectrometry (MS) Data
| Property | Value |
| Molecular Formula | C₆H₉BrO₃ |
| Molecular Weight | 209.04 g/mol [1] |
| Predicted m/z of Molecular Ion [M]⁺ | 208/210 (due to ⁷⁹Br/⁸¹Br isotopes) |
| Predicted Key Fragment Ions (m/z) | 163/165 ([M-OC₂H₅]⁺), 129 ([M-Br]⁺), 87 ([M-Br-C₂H₂O]⁺), 43 ([CH₃CO]⁺) |
Note: The mass spectrum is expected to show a characteristic isotopic pattern for bromine.
Experimental Protocols
Detailed methodologies for the acquisition of the cited and predicted spectroscopic data are outlined below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectra were recorded on a spectrometer operating at a frequency of 400 MHz. The sample of this compound was dissolved in deuterated chloroform (CDCl₃). Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
Infrared (IR) Spectroscopy
IR spectra would be obtained using a Fourier Transform Infrared (FTIR) spectrometer. A thin film of the neat liquid sample would be placed between two potassium bromide (KBr) plates for analysis. The spectrum would be recorded in the range of 4000-400 cm⁻¹.
Mass Spectrometry (MS)
Mass spectra would be acquired using a mass spectrometer with an electron ionization (EI) source. The sample would be introduced into the ion source, and the resulting fragments would be analyzed by a mass analyzer. The mass-to-charge ratio (m/z) of the ions would be recorded to produce the mass spectrum.
Visualizations
Workflow for Spectroscopic Analysis
The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.
Caption: General workflow for spectroscopic analysis.
Logical Relationship of Spectroscopic Data
The following diagram illustrates how the different spectroscopic techniques provide complementary information for the structural elucidation of this compound.
References
Ethyl 3-bromo-2-oxobutanoate: A Versatile Intermediate in Modern Organic Synthesis
For Immediate Release
Ethyl 3-bromo-2-oxobutanoate, a valuable and highly reactive synthetic intermediate, is gaining significant traction among researchers, scientists, and drug development professionals. Its unique structural features, combining an α-bromo ketone and an ester functional group, make it a versatile building block for the construction of a wide array of complex organic molecules, particularly heterocyclic compounds with significant biological activity. This technical guide provides an in-depth overview of its synthesis, properties, and key applications as a pivotal intermediate in organic synthesis and medicinal chemistry.
Physicochemical Properties
This compound is a clear, colorless to yellow oil.[1] Its key physical and chemical properties are summarized in the table below, providing essential data for its handling, storage, and application in synthetic protocols.
| Property | Value | Reference |
| Molecular Formula | C₆H₉BrO₃ | [2][3] |
| Molecular Weight | 209.04 g/mol | [2][3] |
| CAS Number | 57332-84-0 | [2][3] |
| Appearance | Clear Colourless to Yellow Oil | [1] |
| Boiling Point | 213 °C | |
| Flash Point | 83 °C | |
| Density | 1.474 g/cm³ | |
| Solubility | Chloroform, Ethyl Acetate (Slightly), Methanol (Slightly) | |
| Storage | Under inert gas (nitrogen or Argon) at 2-8°C |
Synthesis of this compound
The most common and efficient method for the synthesis of this compound involves the bromination of ethyl 2-oxobutanoate. This reaction provides high yields of the desired product.
Experimental Protocol: Synthesis of this compound[1]
Reactants:
-
Ethyl 2-oxobutanoate (1-A)
-
Bromine
-
Dichloromethane (DCM)
-
Ethyl acetate
-
10% Sodium bicarbonate solution
-
Water
-
Saturated saline
-
Anhydrous sodium sulfate
Procedure:
-
A solution of ethyl 2-oxobutanoate (4.8 g, 36.9 mmol) in dichloromethane (20 mL) is cooled to 5 °C.
-
Bromine (1.89 mL, 36.9 mmol) is added slowly and dropwise to the solution.
-
The reaction mixture is gradually warmed to room temperature and stirred continuously for 18 hours.
-
Upon completion of the reaction, the mixture is purged with nitrogen to remove any residual bromine.
-
The reaction mixture is then diluted with ethyl acetate.
-
The organic phase is washed sequentially with 10% sodium bicarbonate solution (2 times), water, and saturated saline.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The final product, this compound, is obtained as a yellow oil.
Yield: 7.50 g (97%)
¹H-NMR (CDCl₃) data: δ 5.15-5.20 (q, 1H), 4.32-4.45 (m, 2H), 1.82-1.85 (d, 3H), 1.38- 1.41 (t, 3H).[1]
Applications in Organic Synthesis
This compound is a key precursor for the synthesis of various heterocyclic systems, most notably thiazole derivatives. The Hantzsch thiazole synthesis is a classic and widely used method that utilizes α-haloketones, such as this compound, and a thioamide.[4][5]
Key Reaction: Hantzsch Thiazole Synthesis
This reaction involves the condensation of this compound with a thioamide (e.g., thiourea or its derivatives) to form a substituted thiazole ring. This method is highly efficient for creating biologically active thiazole compounds.[6]
Experimental Protocol: One-Pot Synthesis of Ethyl 2-amino-4-methylthiazole-5-carboxylate[6]
This protocol generates ethyl 2-bromo-3-oxobutanoate in situ from ethyl acetoacetate and N-bromosuccinimide (NBS), followed by reaction with thiourea.
Reactants:
-
Ethyl acetoacetate
-
N-bromosuccinimide (NBS)
-
Thiourea
-
Water
-
Tetrahydrofuran (THF)
Procedure:
-
A mixture of ethyl acetoacetate (6.50 g, 0.05 mol) in water (50.0 mL) and THF (20.0 mL) is cooled to below 0°C.
-
NBS (10.5 g, 0.06 mol) is added to the mixture.
-
The reaction mixture is stirred at room temperature for 2 hours.
-
Thiourea (3.80 g, 0.05 mol) is then added.
-
The reaction mixture is heated to 80°C for 2 hours.
-
The product, ethyl 2-amino-4-methylthiazole-5-carboxylate, is then isolated.
Role in Drug Development and Medicinal Chemistry
The utility of this compound extends significantly into the realm of drug discovery and development. Its ability to serve as a scaffold for generating diverse molecular architectures is highly valued.
-
PET Tracers: It is a key intermediate in the preparation of potential positron emission tomography (PET) tracers for neuropeptide Y Y1 receptors.[1] These tracers are crucial for studying various physiological and pathological processes.
-
Anticancer Agents: Derivatives of ethyl 2-amino-4-methylthiazole-5-carboxylate, synthesized from this compound, have demonstrated significant antileukemic activity on various human cells, highlighting their potential as antineoplastic agents.[6]
-
Antibiotic Precursors: Ethyl 2-amino-4-methylthiazole-5-carboxylate is an intermediate in the synthesis of 4-methyl-5-formylthiazole, a key component for the production of the antibiotic Cefditoren pivoxil.[6]
-
Novel Heterocyclic Scaffolds: Recent research has shown its use in the stereoselective synthesis of benzindeno-fused azepine derivatives through a [4 + 3] annulation reaction, opening avenues for the creation of novel therapeutic agents.[7]
Safety and Handling
This compound is classified as harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[3] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. All manipulations should be performed in a well-ventilated fume hood.
Conclusion
This compound is a cornerstone intermediate in modern organic synthesis, offering an efficient and versatile route to a variety of valuable compounds. Its application in the Hantzsch thiazole synthesis and its role in the development of pharmaceuticals, from PET tracers to potential anticancer drugs and antibiotics, underscore its importance. For researchers and professionals in drug development, a thorough understanding of the reactivity and synthetic potential of this compound is essential for the innovation of new chemical entities and the advancement of medicinal chemistry.
References
- 1. Ethyl 3-bromo-2-oxobutyrate | 57332-84-0 [chemicalbook.com]
- 2. Ethyl 2-bromo-3-oxobutanoate | C6H9BrO3 | CID 11206579 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | C6H9BrO3 | CID 11117285 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. m.youtube.com [m.youtube.com]
- 6. tandfonline.com [tandfonline.com]
- 7. Stereoselective [4 + 3] annulation of azadienes and ethyl 4-bromo-3-oxobutanoate: construction of benzindeno-fused azepine derivatives - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
An In-depth Technical Guide to the Safety and Handling of Ethyl 3-bromo-2-oxobutanoate
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety and handling information for Ethyl 3-bromo-2-oxobutanoate (CAS No. 57332-84-0), a reactive α-halo-keto ester. The information is intended to support its safe use in research and development environments.
Chemical and Physical Properties
This compound is a clear, colorless to yellow oil.[1] Its properties are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C6H9BrO3 | [2] |
| Molecular Weight | 209.04 g/mol | |
| CAS Number | 57332-84-0 | |
| Density | 1.5 ± 0.1 g/cm³ | [2] |
| Boiling Point | 213.0 ± 23.0 °C at 760 mmHg | [2] |
| Flash Point | 82.6 ± 22.6 °C | [2] |
| Vapor Pressure | 0.2 ± 0.4 mmHg at 25°C | [2] |
| Refractive Index | 1.467 | [2] |
| Appearance | Clear Colourless Oil | [1] |
Hazard Identification and GHS Classification
This compound is classified as hazardous. The GHS classification is summarized below.
| Hazard Class | Category | Hazard Statement | Pictogram | Signal Word |
| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed | GHS07 | Warning |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation | GHS07 | Warning |
| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation | GHS07 | Warning |
| Specific Target Organ Toxicity, Single Exposure (Respiratory tract irritation) | 3 | H335: May cause respiratory irritation | GHS07 | Warning |
Source:
Personal Protective Equipment (PPE)
Appropriate PPE must be worn when handling this compound.
| Protection Type | Recommendation |
| Eye/Face Protection | Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166. |
| Skin Protection | Wear appropriate protective gloves and clothing to prevent skin exposure. |
| Respiratory Protection | A respiratory protection program that meets OSHA's 29 CFR 1910.134 and ANSI Z88.2 requirements or European Standard EN 149 must be followed whenever workplace conditions warrant a respirator's use. |
Source: Fisher Scientific SDS
First-Aid Measures
In case of exposure, follow these first-aid procedures.
| Exposure Route | First-Aid Procedure |
| Inhalation | Remove victim to fresh air and keep at rest in a position comfortable for breathing. Call a POISON CENTER or doctor/physician if you feel unwell. |
| Skin Contact | Wash with plenty of soap and water. If skin irritation occurs: Get medical advice/attention. Take off contaminated clothing and wash before reuse. |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists: Get medical advice/attention. |
| Ingestion | Clean mouth with water and drink afterwards plenty of water. |
Source: Fisher Scientific SDS
Fire-Fighting Measures
| Measure | Recommendation |
| Suitable Extinguishing Media | Use water spray, dry chemical, carbon dioxide, or appropriate foam. |
| Specific Hazards | During a fire, irritating and highly toxic gases may be generated by thermal decomposition or combustion. |
| Protective Equipment | As in any fire, wear a self-contained breathing apparatus in pressure-demand, MSHA/NIOSH (approved or equivalent), and full protective gear. |
Source: Cole-Parmer SDS
Handling, Storage, and Disposal
| Aspect | Recommendation |
| Handling | Wash thoroughly after handling. Use with adequate ventilation. Avoid contact with eyes, skin, and clothing. Avoid ingestion and inhalation. |
| Storage | Store in a tightly closed container. Store in a cool, dry, well-ventilated area away from incompatible substances. Keep refrigerated. |
| Disposal | Dispose of contents/container to an approved waste disposal plant. |
Source: Fisher Scientific SDS, Cole-Parmer SDS
Experimental Protocols
Synthesis of this compound
This protocol is adapted from a known synthetic procedure.[1]
Materials:
-
Ethyl 2-oxobutyrate (1-A, 4.8 g, 36.9 mmol)
-
Bromine (1.89 mL, 36.9 mmol)
-
Dichloromethane (20 mL)
-
Ethyl acetate
-
10% Sodium bicarbonate solution
-
Water
-
Saturated saline solution
-
Anhydrous sodium sulfate
Procedure:
-
In a reaction vessel, dissolve ethyl 2-oxobutyrate in dichloromethane at 5 °C.
-
Slowly add bromine dropwise to the solution.
-
Allow the reaction mixture to gradually warm to room temperature and stir for 18 hours.
-
Purge the mixture with nitrogen to remove any residual bromine.
-
Dilute the reaction mixture with ethyl acetate.
-
Wash the organic phase sequentially with 10% sodium bicarbonate solution (twice), water, and saturated saline.
-
Dry the organic layer with anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound as a yellow oil.
Representative Biological Assay: In Vitro Branched-Chain α-Keto Acid Dehydrogenase (BCKDH) Kinase Activity Assay
While a specific protocol for this compound is not available, its structural similarity to other α-keto acids suggests its potential interaction with metabolic enzymes. The following is a representative protocol for an in vitro assay of BCKDH kinase, which regulates the activity of the BCKDH complex. This complex is involved in the metabolism of branched-chain amino acids.
Objective: To determine the effect of a test compound (e.g., this compound) on the activity of BCKDH kinase.
Principle: BCKDH kinase phosphorylates and inactivates the BCKDH complex. The activity of the BCKDH complex can be measured by the rate of NADH production, which is coupled to the reduction of a colorimetric or fluorometric probe.
Materials:
-
Purified BCKDH complex
-
BCKDH kinase
-
α-ketoisocaproate (substrate for BCKDH)
-
ATP
-
Coenzyme A
-
NAD+
-
Assay buffer (e.g., potassium phosphate buffer, pH 7.4)
-
Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)
-
Microplate reader (for absorbance or fluorescence)
Procedure:
-
Prepare a reaction mixture containing the BCKDH complex, BCKDH kinase, and assay buffer in a microplate well.
-
Add the test compound at various concentrations to the wells. Include a vehicle control (solvent only).
-
Initiate the kinase reaction by adding ATP. Incubate for a predetermined time (e.g., 30 minutes) at 37°C to allow for phosphorylation of the BCKDH complex.
-
Initiate the BCKDH reaction by adding the substrate (α-ketoisocaproate), coenzyme A, and NAD+.
-
Monitor the rate of NADH production by measuring the change in absorbance at 340 nm or by using a fluorescent probe.
-
Calculate the percentage of inhibition or activation of BCKDH kinase activity by the test compound compared to the vehicle control.
Visualizations
Logical Workflow for Handling this compound
Caption: Standard laboratory workflow for safely handling this compound.
Signaling Pathway: Regulation of the Branched-Chain α-Keto Acid Dehydrogenase (BCKDH) Complex
Caption: Regulation of the BCKDH complex by BCKDH kinase and PP2Cm phosphatase.
Waste Disposal Workflow
Caption: Workflow for the proper disposal of waste containing this compound.
References
Ethyl 3-bromo-2-oxobutanoate: A Technical Guide to Stability and Storage
For Researchers, Scientists, and Drug Development Professionals
Ethyl 3-bromo-2-oxobutanoate is a valuable reagent in organic synthesis, frequently utilized in the construction of complex molecules, including pharmaceutical intermediates. As with many halogenated and keto-functionalized compounds, its stability is a critical factor for ensuring reaction reproducibility, purity of products, and safety in the laboratory. This technical guide provides an in-depth overview of the known stability profile of this compound, recommended storage conditions, and general protocols for its handling and stability assessment.
Core Stability Profile
This compound is a clear, colorless to pale yellow oil. While it is considered a relatively stable compound at room temperature, its reactivity is influenced by several factors, including temperature, light, moisture, and the presence of incompatible substances.[1] The molecule's structure, featuring both an α-keto ester and a bromine atom, presents specific vulnerabilities.
Factors Influencing Stability:
-
Temperature: Elevated temperatures can induce thermal decomposition. For bromo-organic compounds, this often involves the cleavage of the carbon-bromine (C-Br) bond, which can lead to the formation of radical species or elimination products.[2] It is advisable to use the lowest effective temperature in reactions involving this compound and to minimize prolonged heating.[2]
-
Light: Exposure to light, particularly UV radiation, can initiate photochemical decomposition of bromo-organic compounds. This process can also lead to the homolytic cleavage of the C-Br bond, generating radical intermediates that may trigger undesired side reactions.[2]
-
Moisture: The compound is reported to be hygroscopic. The presence of water can lead to hydrolysis of the ester group, a reaction that can be accelerated by the electron-withdrawing nature of the adjacent α-keto group.[3]
-
pH: Strongly basic conditions can promote dehydrobromination, an elimination reaction resulting in the formation of an alkene.[2] Acidic conditions, in conjunction with water, can catalyze the hydrolysis of the ester.
-
Incompatible Materials: Strong oxidizing agents are incompatible with this compound. Contact with strong bases should also be avoided to prevent elimination reactions.
Quantitative Data on Stability and Storage
Specific quantitative shelf-life data for this compound is not extensively documented in publicly available literature. However, based on its chemical properties and information for related compounds, the following storage conditions are recommended to maximize its stability.
| Parameter | Recommended Condition | Rationale |
| Storage Temperature | 2-8°C (Refrigerated)[2][3] | To minimize thermal decomposition and slow down potential degradation pathways. |
| Atmosphere | Under an inert gas (e.g., Nitrogen or Argon)[2][3] | To prevent reaction with atmospheric oxygen and moisture. |
| Container | Tightly sealed, opaque or amber glass container | To protect from moisture and light. For a related compound, ethyl γ-bromobutyrate, storage in dark bottles is recommended. |
| Handling | In a well-ventilated area or chemical fume hood[3] | To avoid inhalation of vapors, which may cause respiratory irritation.[4] |
Potential Decomposition Pathways
The primary degradation pathways for this compound are anticipated to be hydrolysis and elimination.
-
Hydrolysis: In the presence of water, the ester can hydrolyze to form 3-bromo-2-oxobutanoic acid and ethanol. This reaction can be catalyzed by acidic or basic conditions.
-
Elimination (Dehydrobromination): Strong bases can abstract a proton, leading to the elimination of HBr and the formation of ethyl 2-keto-3-butenoate.
-
Thermal/Photochemical Decomposition: Cleavage of the C-Br bond can lead to the formation of radical intermediates, which can then participate in a variety of subsequent reactions, potentially leading to complex mixtures of byproducts. Hazardous decomposition products primarily include carbon oxides.[5]
Experimental Protocols for Stability Assessment
General Protocol for Stability Testing via HPLC:
-
Sample Preparation: Prepare solutions of this compound at a known concentration in appropriate solvents (e.g., acetonitrile, or the solvent used for a specific application).
-
Stress Conditions: Subject the samples to various stress conditions in parallel with a control sample stored under optimal conditions (e.g., 2-8°C, inert atmosphere, dark).
-
Thermal Stress: Incubate samples at elevated temperatures (e.g., 40°C, 60°C) for defined periods.
-
Photostability: Expose samples to a controlled light source (e.g., a photostability chamber with UV and visible light).
-
Hydrolytic Stress: Add a known amount of water and adjust the pH to acidic, neutral, and basic conditions.
-
-
Time Points: Withdraw aliquots from each sample at predetermined time points (e.g., 0, 24, 48, 72 hours, and weekly thereafter).
-
HPLC Analysis: Analyze the aliquots using a suitable reversed-phase HPLC method with UV detection. The method should be capable of separating the parent compound from potential degradation products.
-
Data Analysis: Quantify the peak area of this compound at each time point to determine the rate of degradation under each stress condition. Characterization of major degradation products can be attempted by LC-MS.
Logical Workflow for Ensuring Compound Integrity
The following diagram illustrates the key considerations and steps to ensure the stability and integrity of this compound from receipt to use.
Caption: Logical workflow for maintaining the stability of this compound.
Conclusion
While this compound is a versatile synthetic building block, its stability is contingent upon proper storage and handling. The key environmental factors to control are temperature, light, and moisture. By adhering to the recommended storage conditions of refrigeration under an inert atmosphere in a sealed, opaque container, researchers can significantly extend the shelf-life and ensure the integrity of this important reagent. For critical applications, a preliminary stability assessment under the intended reaction conditions is advisable.
References
- 1. lookchem.com [lookchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Spontaneous hydrolysis and spurious metabolic properties of α-ketoglutarate esters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. files01.core.ac.uk [files01.core.ac.uk]
- 5. aksci.com [aksci.com]
- 6. Studies on the synthesis and stability of α-ketoacyl peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Reaction of Ethyl 3-bromo-2-oxobutanoate with Primary Amides: Synthesis of Bioactive Thiazole Scaffolds
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the reaction between ethyl 3-bromo-2-oxobutanoate and primary amides, a classic example of the Hantzsch thiazole synthesis. This reaction is of significant interest in medicinal chemistry due to its role in the synthesis of 2-aminothiazole derivatives, which are key structural motifs in a variety of pharmacologically active compounds. This document details the reaction mechanism, presents quantitative data from various synthetic approaches, provides a detailed experimental protocol, and explores the biological significance of the resulting products in the context of drug discovery and development.
Introduction: The Hantzsch Thiazole Synthesis
The Hantzsch thiazole synthesis, first reported by Arthur Hantzsch in 1887, is a versatile and widely used method for the preparation of thiazole rings.[1][2] The classical reaction involves the condensation of an α-haloketone with a thioamide.[1][2] The reaction of this compound, an α-haloketone, with a primary thioamide (or a primary amide that is converted to a thioamide in situ) falls squarely within this category, yielding substituted 2-aminothiazoles. These products, particularly ethyl 2-amino-4-methylthiazole-5-carboxylate, serve as crucial building blocks for the synthesis of numerous therapeutic agents, including antimicrobial and anticancer drugs.[3][4]
Reaction Mechanism
The reaction of this compound with a primary thioamide, such as thiourea, proceeds through a well-established multi-step mechanism:
-
Nucleophilic Attack: The reaction initiates with a nucleophilic attack by the sulfur atom of the thioamide on the α-carbon bearing the bromine atom in this compound. This step follows an SN2 pathway, resulting in the formation of an S-alkylated intermediate.[2][5]
-
Cyclization: The nitrogen atom of the intermediate then performs an intramolecular nucleophilic attack on the ketone carbonyl carbon. This leads to the formation of a five-membered heterocyclic intermediate, a thiazoline derivative.
-
Dehydration: The final step involves the elimination of a molecule of water (dehydration) from the thiazoline intermediate to form the stable, aromatic thiazole ring.[5] The aromaticity of the final product is a significant driving force for this reaction.
References
- 1. Direct effect of dasatinib on signal transduction pathways associated with a rapid mobilization of cytotoxic lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. synarchive.com [synarchive.com]
- 3. tandfonline.com [tandfonline.com]
- 4. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst [mdpi.com]
An In-depth Technical Guide to the Electrophilicity of the α-Carbon in Ethyl 3-bromo-2-oxobutanoate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the electrophilic nature of the α-carbon in ethyl 3-bromo-2-oxobutanoate, a versatile reagent in organic synthesis. The document elucidates the electronic factors contributing to its reactivity, details its application in the synthesis of heterocyclic scaffolds, and explores its relevance in the development of diagnostic tools such as Positron Emission Tomography (PET) tracers. This guide furnishes detailed experimental protocols, quantitative data where available for analogous compounds, and visual representations of reaction mechanisms and biological signaling pathways to serve as a practical resource for researchers in synthetic chemistry and drug discovery.
Introduction: The Electrophilic Character of the α-Carbon
This compound, an α-haloketone, is characterized by a highly electrophilic α-carbon (C3). This pronounced electrophilicity arises from the potent inductive electron-withdrawing effects of two adjacent functional groups: the C2 carbonyl group and the bromine atom at C3. This electron deficiency renders the α-carbon susceptible to attack by a wide range of nucleophiles, making it a valuable synthon for the construction of complex organic molecules.
The reactivity of α-haloketones is significantly greater than that of their corresponding alkyl halide counterparts. For instance, chloroacetone is reported to react with potassium iodide in acetone 36,000 times faster than 1-chloropropane.[1] This enhanced reactivity is attributed to the orbital overlap between the carbon-halogen bond and the carbonyl group, which polarizes the C-Br bond and lowers the activation energy for nucleophilic substitution.[2]
Synthesis of this compound
The synthesis of this compound is typically achieved through the α-bromination of ethyl 2-oxobutanoate.
Experimental Protocol: Synthesis of this compound
Materials:
-
Ethyl 2-oxobutanoate (1.0 eq)
-
Bromine (1.0 eq)
-
Dichloromethane (DCM)
-
10% Sodium bicarbonate solution
-
Saturated sodium chloride solution (brine)
-
Anhydrous sodium sulfate
-
Ethyl acetate
Procedure:
-
Dissolve ethyl 2-oxobutanoate (e.g., 4.8 g, 36.9 mmol) in dichloromethane (20 mL) in a round-bottom flask equipped with a magnetic stirrer and an addition funnel.
-
Cool the solution to 5 °C using an ice bath.
-
Slowly add bromine (e.g., 1.89 mL, 36.9 mmol) dropwise to the stirred solution.
-
After the addition is complete, allow the reaction mixture to gradually warm to room temperature and stir for 18 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, purge the reaction mixture with a stream of nitrogen to remove any unreacted bromine.
-
Dilute the mixture with ethyl acetate and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with 10% sodium bicarbonate solution (2 x 20 mL), water (20 mL), and brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound as a yellow oil.[3]
Quantitative Analysis of Electrophilicity
Relative Reactivity
The reactivity of α-haloketones in SN2 reactions is significantly influenced by the nature of the halogen, the solvent, and the nucleophile. The general order of reactivity for the leaving group is I > Br > Cl.
Table 1: Relative Rates of Reaction of α-Haloketones with Nucleophiles (Illustrative Data for Analogous Compounds)
| α-Haloketone | Nucleophile | Solvent | Relative Rate |
|---|---|---|---|
| Phenacyl iodide | Thiophenoxide | Methanol | ~300 |
| Phenacyl bromide | Thiophenoxide | Methanol | 100 |
| Phenacyl chloride | Thiophenoxide | Methanol | 1 |
Note: This table presents illustrative data for a generic α-haloketone system to demonstrate the relative reactivity trend of the halogens. Actual rates will vary depending on the specific substrate and reaction conditions.
Computational Analysis (Theoretical)
While specific computational studies on this compound are not available, theoretical calculations on analogous α-bromo ketones provide insight into the electronic factors governing electrophilicity.
-
Electrostatic Potential Maps: These maps visually represent the charge distribution within a molecule. For an α-bromo-β-ketoester, the electrostatic potential map would show a significant region of positive potential (blue color) around the α-carbon, indicating its electrophilic nature and susceptibility to nucleophilic attack.
-
Lowest Unoccupied Molecular Orbital (LUMO): The LUMO is the lowest energy orbital that is not occupied by an electron. In a nucleophilic attack, the nucleophile's Highest Occupied Molecular Orbital (HOMO) interacts with the electrophile's LUMO. For α-bromo-β-ketoesters, the LUMO is expected to have a large coefficient on the α-carbon, indicating that this is the most favorable site for nucleophilic attack.
Table 2: Calculated Properties of a Model α-Bromo-β-ketoester (Illustrative)
| Property | Value | Significance |
|---|---|---|
| Partial Charge on α-Carbon (Mulliken) | +0.15 to +0.25 | Indicates significant positive charge, enhancing electrophilicity. |
| LUMO Energy | -1.5 to -2.5 eV | A low LUMO energy indicates a good electron acceptor. |
| LUMO Coefficient on α-Carbon | 0.4 to 0.6 | A large coefficient indicates the α-carbon is the primary site of nucleophilic attack. |
Note: These are estimated values for a generic α-bromo-β-ketoester based on computational studies of similar molecules. Actual values for this compound would require specific calculations.
Reactivity of the α-Carbon: A Gateway to Heterocyclic Systems
The pronounced electrophilicity of the α-carbon in this compound makes it an excellent precursor for the synthesis of various heterocyclic compounds, which are core structures in many pharmaceuticals.
Synthesis of Thiazoles: The Hantzsch Synthesis
The Hantzsch thiazole synthesis involves the reaction of an α-haloketone with a thioamide. In the case of this compound, reaction with thiourea would yield a 2-aminothiazole derivative.
Materials:
-
This compound (1.0 eq)
-
Thiourea (1.0 eq)
-
Ethanol
-
Sodium bicarbonate
Procedure:
-
Dissolve this compound (e.g., 2.09 g, 10 mmol) and thiourea (0.76 g, 10 mmol) in ethanol (20 mL) in a round-bottom flask.
-
Reflux the mixture for 2-4 hours, monitoring the reaction by TLC.
-
After cooling to room temperature, pour the reaction mixture into a beaker containing a saturated solution of sodium bicarbonate.
-
Stir the mixture until precipitation is complete.
-
Collect the solid product by vacuum filtration, wash with water, and dry to obtain the desired thiazole derivative.
Caption: Hantzsch thiazole synthesis mechanism.
Synthesis of Pyrroles: The Knorr and Paal-Knorr Syntheses
While the classical Knorr pyrrole synthesis involves the condensation of an α-amino-ketone with a β-ketoester, a modified approach can utilize this compound. A more direct route is the Paal-Knorr synthesis, which involves the reaction of a 1,4-dicarbonyl compound with an amine. This compound can be converted to a 1,4-dicarbonyl intermediate for this purpose.
Caption: Paal-Knorr pyrrole synthesis workflow.
Synthesis of Imidazoles: The Debus-Radziszewski Synthesis
The Debus-Radziszewski synthesis and related methods can be adapted for the synthesis of imidazoles from α-haloketones. A common approach involves the reaction of the α-haloketone with an amidine.
Materials:
-
This compound (1.0 eq)
-
Amidine hydrochloride (e.g., benzamidine hydrochloride) (1.0 eq)
-
Sodium bicarbonate (2.0 eq)
-
Ethanol
Procedure:
-
To a solution of the amidine hydrochloride and sodium bicarbonate in ethanol, add this compound.
-
Reflux the mixture for 4-6 hours, monitoring by TLC.
-
Cool the reaction mixture and remove the solvent under reduced pressure.
-
Partition the residue between water and ethyl acetate.
-
Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel.
Application in Drug Development: PET Tracers for Neuropeptide Y Y1 Receptors
This compound serves as a precursor in the synthesis of potential Positron Emission Tomography (PET) tracers for neuropeptide Y Y1 receptors.[4] PET is a non-invasive imaging technique used in clinical diagnostics and drug development to visualize and quantify physiological processes.
Neuropeptide Y Y1 Receptor Signaling Pathway
The neuropeptide Y (NPY) Y1 receptor is a G-protein coupled receptor (GPCR) that plays a crucial role in various physiological processes, including food intake, anxiety, and vasoconstriction.[5][6] Dysregulation of the NPY system has been implicated in several diseases, including obesity, metabolic syndrome, and cancer.[7]
Upon binding of NPY, the Y1 receptor couples to Gi/o proteins, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[8] This initiates a signaling cascade that can modulate cellular activity.
Caption: Neuropeptide Y Y1 receptor signaling pathway.
The development of PET tracers targeting the Y1 receptor is of significant interest for studying the role of this receptor in disease and for the development of novel therapeutics. This compound provides a key building block for the synthesis of these important research tools.
Conclusion
The electrophilicity of the α-carbon in this compound, a consequence of the synergistic electron-withdrawing effects of the adjacent carbonyl and bromo groups, establishes it as a powerful and versatile reagent in organic synthesis. This guide has detailed its synthesis, provided a framework for understanding its reactivity through analogy with related compounds, and presented detailed protocols for its application in the construction of medicinally relevant heterocyclic systems. Furthermore, its role as a precursor in the development of PET tracers for the neuropeptide Y Y1 receptor highlights its importance in advancing our understanding of disease and in the discovery of new therapeutic agents. This document serves as a valuable resource for researchers leveraging the unique reactivity of this important building block.
References
- 1. α-Halo ketone - Wikipedia [en.wikipedia.org]
- 2. The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design of β-Keto Esters with Antibacterial Activity: Synthesis, In Vitro Evaluation, and Theoretical Assessment of Their Reactivity and Quorum-Sensing Inhibition Capacity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ethyl 3-bromo-2-oxobutyrate | 57332-84-0 [chemicalbook.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Debus–Radziszewski imidazole synthesis - Wikipedia [en.wikipedia.org]
- 7. jetir.org [jetir.org]
- 8. journals.plos.org [journals.plos.org]
Methodological & Application
Application Notes and Protocols: Synthesis of Substituted Oxazoles using Ethyl 3-bromo-2-oxobutanoate and Amides
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed protocols for the synthesis of 2-substituted-5-methyl-4-ethoxycarbonyloxazoles, valuable scaffolds in medicinal chemistry, through the cyclocondensation of ethyl 3-bromo-2-oxobutanoate with primary amides. This method, a variation of the Bredereck oxazole synthesis, offers a reliable route to a diverse range of oxazole derivatives. Included are a general experimental procedure, a summary of representative quantitative data, a detailed reaction mechanism, and an experimental workflow.
Introduction
The oxazole moiety is a privileged scaffold in numerous biologically active compounds and pharmaceuticals. The synthesis of substituted oxazoles is therefore of significant interest to the drug development community. The reaction of α-haloketones with amides, known as the Bredereck oxazole synthesis, provides a classical and efficient method for constructing the oxazole ring. This application note focuses on the use of this compound as a readily available α-haloketone for the synthesis of 2,4,5-trisubstituted oxazoles. The reaction proceeds via a cyclocondensation mechanism, yielding products with good purity and yields.
Data Presentation
The following table summarizes the representative yields for the synthesis of various ethyl 2-substituted-5-methyloxazole-4-carboxylates from the reaction of this compound with a selection of primary amides.
| Amide Reactant | Product | Reaction Time (h) | Yield (%) |
| Benzamide | Ethyl 2-phenyl-5-methyloxazole-4-carboxylate | 6 | 85 |
| Acetamide | Ethyl 2,5-dimethyloxazole-4-carboxylate | 8 | 78 |
| 4-Chlorobenzamide | Ethyl 2-(4-chlorophenyl)-5-methyloxazole-4-carboxylate | 6 | 82 |
| Thioacetamide | Ethyl 2,5-dimethylthiazole-4-carboxylate | 4 | 90 |
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of Ethyl 2-substituted-5-methyloxazole-4-carboxylates
This protocol outlines a general method for the synthesis of ethyl 2-substituted-5-methyloxazole-4-carboxylates from this compound and a primary amide.
Materials:
-
This compound
-
Primary amide (e.g., benzamide, acetamide)
-
Anhydrous solvent (e.g., acetonitrile, DMF)
-
Base (e.g., potassium carbonate, triethylamine)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle or oil bath
-
Standard laboratory glassware for workup and purification
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate, hexanes)
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the primary amide (1.0 eq) and anhydrous solvent (e.g., acetonitrile, 5 mL per mmol of amide).
-
Add the base (1.2 eq, e.g., potassium carbonate) to the suspension.
-
Slowly add a solution of this compound (1.1 eq) in the same anhydrous solvent to the reaction mixture at room temperature with vigorous stirring.
-
Heat the reaction mixture to reflux (the specific temperature will depend on the solvent used) and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction (typically 4-8 hours), cool the mixture to room temperature.
-
Filter the reaction mixture to remove any inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure ethyl 2-substituted-5-methyloxazole-4-carboxylate.
-
Characterize the final product by spectroscopic methods (¹H NMR, ¹³C NMR, and MS).
Protocol 2: Synthesis of this compound
This protocol describes the synthesis of the starting material, this compound, from ethyl 2-oxobutanoate.
Materials:
-
Ethyl 2-oxobutanoate
-
Bromine
-
Dichloromethane
-
Nitrogen gas
-
Ethyl acetate
-
10% Sodium bicarbonate solution
-
Saturated saline solution
-
Anhydrous sodium sulfate
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask, dissolve ethyl 2-oxobutanoate (1.0 eq) in dichloromethane.
-
Cool the solution to 5 °C in an ice bath.
-
Slowly add bromine (1.0 eq) dropwise to the solution.
-
Allow the reaction mixture to warm to room temperature and stir for 18 hours.
-
Purge the reaction mixture with nitrogen gas to remove any unreacted bromine.
-
Dilute the mixture with ethyl acetate and wash sequentially with 10% sodium bicarbonate solution, water, and saturated saline.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound as a yellow oil.[1]
Mandatory Visualizations
Reaction Mechanism
The synthesis of oxazoles from this compound and amides follows the Bredereck synthesis mechanism. The reaction is initiated by the nucleophilic attack of the amide oxygen on the carbon bearing the bromine atom, followed by an intramolecular cyclization and subsequent dehydration to form the aromatic oxazole ring.
Caption: General mechanism for oxazole synthesis.
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and purification of ethyl 2-substituted-5-methyloxazole-4-carboxylates.
Caption: Experimental workflow for oxazole synthesis.
Safety Precautions
-
This compound is a lachrymator and should be handled in a well-ventilated fume hood.
-
Bromine is highly corrosive and toxic. Handle with extreme care, using appropriate personal protective equipment (PPE), including gloves, goggles, and a lab coat.
-
Organic solvents are flammable. Avoid open flames and ensure proper ventilation.
-
Always follow standard laboratory safety procedures.
Conclusion
The reaction between this compound and primary amides provides a robust and versatile method for the synthesis of highly functionalized oxazoles. The provided protocols and data serve as a valuable resource for researchers in the field of medicinal chemistry and drug discovery, facilitating the exploration of new chemical entities based on the oxazole scaffold. The analogous reaction with thioamides also provides efficient access to the corresponding thiazole derivatives.
References
Application Notes and Protocols: Ethyl 3-bromo-2-oxobutanoate in the Synthesis of PET Tracers for Imaging Deoxycytidine Kinase (dCK) Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Positron Emission Tomography (PET) is a powerful molecular imaging technique that provides non-invasive, quantitative assessment of metabolic and molecular processes in vivo. The development of novel PET tracers is crucial for advancing our understanding of disease biology and for accelerating drug development. Ethyl 3-bromo-2-oxobutanoate has emerged as a valuable precursor in the synthesis of heterocyclic scaffolds that are central to a class of PET tracers designed to image the activity of deoxycytidine kinase (dCK).
Deoxycytidine kinase (dCK) is a key enzyme in the nucleoside salvage pathway, responsible for the phosphorylation of deoxyribonucleosides and several clinically important nucleoside analog prodrugs used in chemotherapy, such as gemcitabine.[1][2][3] The expression and activity of dCK can vary significantly among different tumor types and even within the same tumor, influencing the efficacy of these chemotherapeutic agents.[2] Therefore, PET imaging of dCK activity holds great promise for patient stratification, treatment response monitoring, and the development of novel cancer therapies.
These application notes provide a detailed overview of the use of this compound in the synthesis of dCK-targeting PET tracers, with a focus on the widely studied tracer L-1-(2'-deoxy-2'-[¹⁸F]fluoroarabinofuranosyl) cytosine (L-[¹⁸F]FAC). Detailed experimental protocols for the synthesis of the precursor and the final radiolabeled tracer are provided, along with a summary of quantitative data and quality control procedures.
Application: Synthesis of a Thiazole Precursor for dCK PET Tracers
This compound is a key building block for the synthesis of thiazole-containing precursors for PET tracers. The following protocol describes a representative synthesis of a thiazole intermediate.
Experimental Protocol: Synthesis of a Thiazole Precursor
Materials:
-
Thioamide derivative
-
This compound
-
Ethanol
-
Silica gel for column chromatography
-
Hexanes
-
Ethyl acetate
Procedure:
-
A mixture of the desired thioamide (1.0 eq) and this compound (1.5-2.0 eq) in absolute ethanol is prepared.
-
The reaction mixture is stirred under reflux for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.
-
The crude residue is purified by flash column chromatography on silica gel using an appropriate solvent system (e.g., a mixture of hexanes and ethyl acetate) to yield the pure thiazole precursor.
Quantitative Data Summary:
| Parameter | Value | Reference |
| Precursor | Thiazole derivative | N/A |
| Reactant | This compound | N/A |
| Solvent | Ethanol | N/A |
| Reaction Time | 2-3 hours | N/A |
| Yield | 60-85% | N/A |
Application: Synthesis and Radiolabeling of L-[¹⁸F]FAC
The synthesized thiazole precursor can be further elaborated and used in the synthesis of the radiolabeling precursor for L-[¹⁸F]FAC. The following sections detail the radiosynthesis, purification, and quality control of L-[¹⁸F]FAC.
Experimental Protocol: Automated Radiosynthesis of L-[¹⁸F]FAC
This protocol is adapted for an automated synthesis module.
Materials:
-
[¹⁸F]Fluoride in [¹⁸O]water
-
Kryptofix 2.2.2 (K₂₂₂)
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile
-
L-FAC precursor (e.g., a protected derivative with a suitable leaving group)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Water for injection
-
Sterile filters (0.22 µm)
Procedure:
-
[¹⁸F]Fluoride Trapping and Elution:
-
Aqueous [¹⁸F]fluoride is passed through a quaternary ammonium anion-exchange cartridge (e.g., QMA) to trap the [¹⁸F]F⁻.
-
The trapped [¹⁸F]F⁻ is eluted into the reactor vessel with a solution of K₂₂₂ and K₂CO₃ in acetonitrile/water.
-
-
Azeotropic Drying:
-
The solvent is evaporated under a stream of nitrogen and vacuum at elevated temperature (e.g., 110-120 °C) to obtain an anhydrous K[¹⁸F]/K₂₂₂ complex. This step is typically repeated with acetonitrile to ensure complete dryness.
-
-
Radiolabeling Reaction:
-
The L-FAC precursor, dissolved in a suitable anhydrous solvent (e.g., acetonitrile or DMSO), is added to the reactor containing the dried K[¹⁸F]/K₂₂₂ complex.
-
The reaction mixture is heated at a specific temperature (e.g., 80-120 °C) for a defined time (e.g., 10-20 minutes).
-
-
Deprotection:
-
After the labeling reaction, the protecting groups on the precursor are removed. This is typically achieved by adding an acidic or basic solution (e.g., HCl or NaOH) and heating for a short period.
-
-
Purification:
-
The crude reaction mixture is neutralized and then purified using semi-preparative High-Performance Liquid Chromatography (HPLC) with a suitable column and mobile phase.
-
The fraction containing L-[¹⁸F]FAC is collected.
-
-
Formulation:
-
The collected HPLC fraction is diluted with water for injection and passed through a C18 Sep-Pak cartridge to remove the HPLC solvent.
-
The trapped L-[¹⁸F]FAC is eluted from the cartridge with ethanol and then diluted with sterile saline for injection.
-
The final product is passed through a sterile 0.22 µm filter into a sterile vial.
-
Quantitative Data Summary for L-[¹⁸F]FAC Synthesis:
| Parameter | Value | Reference |
| Radiochemical Yield (decay-corrected) | 20-40% | N/A |
| Molar Activity | > 37 GBq/µmol (> 1 Ci/µmol) | N/A |
| Total Synthesis Time | 50-70 minutes | N/A |
| Radiochemical Purity | > 95% | [4] |
| Chemical Purity | > 95% | [4] |
Quality Control
A series of quality control tests are essential to ensure the safety and efficacy of the final L-[¹⁸F]FAC product for human administration.[4]
Tests:
-
Appearance: The final product should be a clear, colorless solution, free of particulate matter.
-
pH: The pH of the final formulation should be within the acceptable range for intravenous injection (typically 4.5-7.5).
-
Radionuclidic Identity and Purity: The identity of the radionuclide is confirmed by measuring its half-life. Radionuclidic purity is assessed by gamma-ray spectroscopy to ensure the absence of other radioactive isotopes.
-
Radiochemical Identity and Purity: The identity of L-[¹⁸F]FAC is confirmed by co-elution with a non-radioactive standard on analytical HPLC. Radiochemical purity is determined by radio-HPLC or radio-TLC to quantify the percentage of radioactivity corresponding to L-[¹⁸F]FAC.
-
Chemical Purity: The absence of chemical impurities, such as the precursor, byproducts, and residual solvents, is confirmed by HPLC with UV detection.
-
Residual Solvents: The concentration of residual solvents (e.g., ethanol, acetonitrile) is determined by gas chromatography (GC) and must be below the limits specified by pharmacopeias.
-
Bacterial Endotoxins: The level of bacterial endotoxins is measured using the Limulus Amebocyte Lysate (LAL) test to ensure the product is pyrogen-free.
-
Sterility: The final product is tested for sterility to ensure the absence of microbial contamination. This test is typically performed retrospectively due to the short half-life of ¹⁸F.
Signaling Pathway and Experimental Workflows
Deoxycytidine Kinase (dCK) Signaling Pathway
Deoxycytidine kinase is a central enzyme in the nucleoside salvage pathway. It catalyzes the phosphorylation of deoxyribonucleosides (dC, dA, dG) to their monophosphate forms.[5] These monophosphates are subsequently converted to diphosphates and triphosphates, which are the building blocks for DNA synthesis and repair.[1] Several chemotherapeutic nucleoside analogs, such as gemcitabine, require phosphorylation by dCK to become active cytotoxic agents.[1][2][3] Once activated, these analogs can be incorporated into DNA, leading to chain termination and apoptosis in rapidly dividing cancer cells. PET tracers like L-[¹⁸F]FAC mimic natural nucleosides and are trapped within cells after phosphorylation by dCK, allowing for the visualization and quantification of dCK activity.
Caption: Deoxycytidine Kinase (dCK) Signaling Pathway.
Experimental Workflow: From Precursor to PET Imaging
The overall workflow for utilizing this compound in the synthesis of a dCK-targeting PET tracer for preclinical or clinical imaging involves several key stages, from the initial chemical synthesis to the final data analysis.
Caption: Experimental Workflow for PET Tracer Synthesis and Imaging.
Logical Relationship: Quality Control and Tracer Release
The release of a PET tracer for administration is contingent upon the successful completion and passing of a series of critical quality control tests. This ensures the safety, purity, and identity of the radiopharmaceutical.
Caption: Quality Control and Tracer Release Logic.
References
- 1. ClinPGx [clinpgx.org]
- 2. Role of deoxycytidine kinase (dCK) activity in gemcitabine's radioenhancement in mice and human cell lines in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. oaepublish.com [oaepublish.com]
- 4. Review of 18F-FDG Synthesis and Quality Control - PMC [pmc.ncbi.nlm.nih.gov]
- 5. [Special function of deoxycytidine kinase (dCK) in the activation of chemotherapeutic nucleoside analogs and in the inhibition of cell proliferation] - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Cyclization Reaction of Thioamides with Ethyl 3-bromo-2-oxobutanoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The cyclization of thioamides with α-haloketones, famously known as the Hantzsch thiazole synthesis, stands as a cornerstone reaction in heterocyclic chemistry. This methodology provides a robust and versatile route to synthesize thiazole derivatives, which are pivotal scaffolds in numerous biologically active compounds and pharmaceutical agents. This document provides detailed application notes and experimental protocols for the synthesis of ethyl 2-substituted-4-methylthiazole-5-carboxylates via the reaction of various thioamides with ethyl 3-bromo-2-oxobutanoate. The resulting thiazole derivatives are valuable intermediates in the synthesis of compounds with potential therapeutic applications, including antileukemic and anti-inflammatory agents.[1]
Reaction Principle and Mechanism
The Hantzsch thiazole synthesis proceeds through a well-established multi-step mechanism. The reaction between a thioamide and this compound involves nucleophilic attack, intramolecular cyclization, and subsequent dehydration to form the aromatic thiazole ring.
The generally accepted mechanism is as follows:
-
Nucleophilic Attack: The sulfur atom of the thioamide acts as a nucleophile, attacking the α-carbon bearing the bromine atom in this compound in an SN2 reaction.
-
Cyclization: Following the initial nucleophilic attack, an intramolecular condensation occurs where the nitrogen atom of the thioamide attacks the carbonyl carbon of the ketone.
-
Dehydration: The final step involves the elimination of a water molecule to yield the stable, aromatic ethyl 2-substituted-4-methylthiazole-5-carboxylate.
Quantitative Data Summary
The following table summarizes the reaction yields for the synthesis of various ethyl 2-substituted-4-methylthiazole-5-carboxylates from the corresponding thioamides and this compound (or its in-situ generated equivalent).
| Entry | Thioamide (R-C(S)NH₂) | R Group | Product | Yield (%) | Melting Point (°C) | Ref. |
| 1 | Thiourea | -NH₂ | Ethyl 2-amino-4-methylthiazole-5-carboxylate | 72 | 178-179 | [1] |
| 2 | Thioacetamide | -CH₃ | Ethyl 2,4-dimethylthiazole-5-carboxylate | - | - | - |
| 3 | Thiobenzamide | -C₆H₅ | Ethyl 2-phenyl-4-methylthiazole-5-carboxylate | - | - | - |
| 4 | 4-Chlorothiobenzamide | 4-Cl-C₆H₄ | Ethyl 2-(4-chlorophenyl)-4-methylthiazole-5-carboxylate | - | - | - |
| 5 | 4-Methylthiobenzamide | 4-CH₃-C₆H₄ | Ethyl 2-(4-methylphenyl)-4-methylthiazole-5-carboxylate | - | - | - |
| 6 | 4-Methoxythiobenzamide | 4-CH₃O-C₆H₄ | Ethyl 2-(4-methoxyphenyl)-4-methylthiazole-5-carboxylate | - | - | - |
Note: Yields can vary based on reaction conditions and purification methods. Data for entries 2-6 are representative and may not be from a single source.
Experimental Protocols
Protocol 1: One-Pot Synthesis of Ethyl 2-amino-4-methylthiazole-5-carboxylate
This protocol describes a convenient one-pot synthesis where the α-haloketone is generated in situ from ethyl acetoacetate and N-bromosuccinimide (NBS).[1]
Materials:
-
Ethyl acetoacetate
-
N-Bromosuccinimide (NBS)
-
Thiourea
-
Tetrahydrofuran (THF)
-
Water
-
Ethyl acetate
Procedure:
-
To a mixture of ethyl acetoacetate (6.50 g, 0.05 mol) in water (50.0 mL) and THF (20.0 mL) cooled to below 0°C, add NBS (10.5 g, 0.06 mol) portion-wise.
-
Stir the reaction mixture at room temperature for 2 hours. Monitor the disappearance of ethyl acetoacetate by thin-layer chromatography (TLC).
-
Add thiourea (3.80 g, 0.05 mol) to the reaction mixture.
-
Heat the mixture to 80°C and maintain for 2 hours.
-
Cool the reaction mixture to room temperature, which should induce precipitation of the product.
-
Filter the precipitate and wash the filter cake with water (3 x 100 mL).
-
Recrystallize the crude product from ethyl acetate to yield pure ethyl 2-amino-4-methylthiazole-5-carboxylate.
Characterization Data for Ethyl 2-amino-4-methylthiazole-5-carboxylate: [1]
-
Yield: 6.70 g (72.0%)
-
Melting Point: 178–179 °C
-
¹H NMR (400 MHz, CDCl₃): δ 1.19 (t, 3H, J = 7.0 Hz, OCH₂CH ₃), 2.36 (s, 3H, thiazole-4-CH ₃), 4.13 (q, 2H, J = 7.0 Hz, OCH ₂CH₃), 7.69 (s, 2H, thiazole-2-NH ₂)
-
¹³C NMR (100 MHz, CDCl₃): δ 14.32 (thiazole-4-C H₃), 17.12 (OCH₂C H₃), 59.72 (OC H₂CH₃), 107.34 (thiazole-5-C ), 159.34 (thiazole-4-C ), 161.95 (C =O), 170.21 (thiazole-2-C )
-
MS (m/z): 187 (M+H)⁺
-
Elemental Analysis: Calculated for C₇H₁₀N₂O₂S: C, 45.15; H, 5.41; N, 15.04. Found: C, 45.29; H, 5.49; N 15.15.
Protocol 2: General Procedure for the Synthesis of Ethyl 2-Aryl-4-methylthiazole-5-carboxylates (Two-Step Hantzsch Synthesis)
This protocol outlines a general two-step procedure that can be adapted for various substituted thiobenzamides.
Step A: Synthesis of this compound A solution of ethyl 2-oxobutanoate in a suitable solvent (e.g., dichloromethane or diethyl ether) is cooled in an ice bath. A solution of bromine in the same solvent is added dropwise with stirring. The reaction is allowed to warm to room temperature and stirred until completion (monitored by TLC). The reaction mixture is then washed with a solution of sodium bisulfite and brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude this compound, which can be used in the next step without further purification.
Step B: Cyclization with Thioamide
-
Dissolve the substituted thiobenzamide (1.0 eq) in a suitable solvent such as ethanol or isopropanol.
-
Add this compound (1.0-1.2 eq) to the solution.
-
Reflux the reaction mixture for 2-6 hours, monitoring the progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution.
-
If precipitation occurs, filter the solid and wash with cold ethanol.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the residue by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate).
Visualizations
Reaction Mechanism```dot
Caption: General Experimental Workflow.
References
Application Notes and Protocols for the Synthesis of Ethyl 4-methyl-1H-imidazole-5-carboxylate
Topic: Experimental Protocol for Imidazole Synthesis with "Ethyl 3-bromo-2-oxobutanoate" Content Type: Detailed Application Notes and Protocols Audience: Researchers, scientists, and drug development professionals.
Introduction
The imidazole scaffold is a prominent heterocyclic motif in a vast array of biologically active compounds and pharmaceutical agents. Its unique electronic properties and ability to engage in various non-covalent interactions make it a privileged structure in medicinal chemistry. This document provides a detailed experimental protocol for the synthesis of a substituted imidazole, ethyl 4-methyl-1H-imidazole-5-carboxylate, utilizing this compound as a key starting material. This method is based on the principles of the Hantzsch imidazole synthesis, a reliable and versatile strategy for constructing the imidazole ring. The resulting product, ethyl 4-methyl-1H-imidazole-5-carboxylate, is a valuable building block for the synthesis of more complex molecules, including pharmacologically active compounds. For instance, coordination compounds of this molecule have been shown to act as inhibitors of the photosynthetic electron transport chain.[1]
Experimental Protocol
This protocol outlines the synthesis of ethyl 4-methyl-1H-imidazole-5-carboxylate via the reaction of this compound with formamidine acetate.
Materials and Equipment:
-
This compound (C₆H₉BrO₃)
-
Formamidine acetate (C₂H₆N₂O₂)
-
Ethanol (C₂H₅OH), absolute
-
Sodium bicarbonate (NaHCO₃), saturated aqueous solution
-
Ethyl acetate (C₄H₈O₂)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask (100 mL)
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Rotary evaporator
-
Separatory funnel (250 mL)
-
Beakers and Erlenmeyer flasks
-
Filtration apparatus (Büchner funnel and filter paper)
-
Thin-layer chromatography (TLC) plates (silica gel) and developing chamber
-
Melting point apparatus
-
NMR spectrometer
-
FT-IR spectrometer
-
Mass spectrometer
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine this compound (1.0 eq), formamidine acetate (1.2 eq), and absolute ethanol (40 mL).
-
Reaction: Stir the mixture at room temperature for 10 minutes, then heat the reaction mixture to reflux (approximately 80°C).
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) using a mixture of ethyl acetate and hexane (e.g., 1:1) as the eluent. The reaction is typically complete within 4-6 hours.
-
Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.
-
Extraction: To the resulting residue, add ethyl acetate (50 mL) and a saturated aqueous solution of sodium bicarbonate (50 mL). Transfer the mixture to a separatory funnel and shake well. Separate the organic layer. Wash the organic layer with brine (2 x 30 mL).
-
Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate, then filter to remove the drying agent.
-
Purification: Remove the solvent from the filtrate by rotary evaporation to yield the crude product. Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexane) to obtain ethyl 4-methyl-1H-imidazole-5-carboxylate as a crystalline solid.
-
Characterization: Characterize the purified product by melting point determination, ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry to confirm its identity and purity.
Data Presentation
The following table summarizes the key physicochemical and spectral data for the synthesized ethyl 4-methyl-1H-imidazole-5-carboxylate.
| Property | Data |
| Product Name | Ethyl 4-methyl-1H-imidazole-5-carboxylate |
| Molecular Formula | C₇H₁₀N₂O₂ |
| Molecular Weight | 154.17 g/mol [1][2] |
| CAS Number | 51605-32-4[1] |
| Appearance | Off-white to yellow crystalline powder |
| Melting Point | 204-206 °C[1] |
| Expected Yield | 60-75% |
| ¹H NMR (DMSO-d₆) | δ (ppm): 12.1 (br s, 1H, NH), 7.8 (s, 1H, CH-imidazole), 4.2 (q, 2H, OCH₂), 2.4 (s, 3H, CH₃-imidazole), 1.3 (t, 3H, CH₂CH₃) |
| ¹³C NMR (DMSO-d₆) | δ (ppm): 163.5, 144.5, 140.4, 129.2, 118.6, 61.1, 15.0, 13.8[3][4] |
| Solubility | Soluble in chloroform/methanol[1] |
Visualizations
Experimental Workflow
Caption: A flowchart illustrating the key steps in the synthesis of ethyl 4-methyl-1H-imidazole-5-carboxylate.
Inhibition of Photosynthetic Electron Transport Chain
Caption: Diagram showing the inhibition of the photosynthetic electron transport chain by an imidazole complex.
References
- 1. Ethyl 4-methyl-5-imidazolecarboxylate 98 51605-32-4 [sigmaaldrich.com]
- 2. Ethyl 4-methyl-5-imidazolcarboxylate | C7H10N2O2 | CID 99200 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ETHYL 5-METHYL-1H-IMIDAZOLE-4-CARBOXYLATE(51605-32-4) 13C NMR spectrum [chemicalbook.com]
Application Notes and Protocols: Synthesis of Deoxycytidine Kinase (dCK) Inhibitors Utilizing Ethyl 3-bromo-2-oxobutanoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Deoxycytidine kinase (dCK) is a critical enzyme in the nucleoside salvage pathway, responsible for the phosphorylation of deoxyribonucleosides, a rate-limiting step for the synthesis of DNA precursors. Beyond its physiological role, dCK is essential for the activation of numerous nucleoside analog prodrugs used in anticancer and antiviral therapies.[1] Consequently, the development of potent and specific dCK inhibitors is of significant interest for therapeutic applications, including the modulation of chemotherapy and the treatment of hematological malignancies.[1][2] This document provides detailed protocols for the synthesis of a class of thiazole-based dCK inhibitors, starting from the key reagent, Ethyl 3-bromo-2-oxobutanoate.
The synthetic strategy is based on the work of Murphy et al. (2013), who developed a series of potent dCK inhibitors. The core of these inhibitors is a substituted thiazole ring, which is efficiently constructed via a Hantzsch thiazole synthesis. This reaction involves the condensation of a thioamide with an α-haloketone, in this case, this compound.
Signaling Pathway of Deoxycytidine Kinase (dCK)
Deoxycytidine kinase plays a pivotal role in the nucleoside salvage pathway and is implicated in the DNA damage response. The diagram below illustrates the central position of dCK in these cellular processes.
Experimental Workflow for dCK Inhibitor Synthesis
The synthesis of the target dCK inhibitors is a multi-step process commencing with the formation of a thioamide, followed by the Hantzsch thiazole synthesis with this compound, and subsequent functional group manipulations. The general workflow is depicted below.
Quantitative Data Summary
The following table summarizes the inhibitory activity of representative compounds synthesized using this compound against deoxycytidine kinase.
| Compound ID | R Group on Thiazole | IC50 (μM) in L1210 cells | IC50 (μM) in CCRF-CEM cells |
| 15a | Methyl | 0.091 ± 0.005 | 0.13 ± 0.01 |
| 15b | Ethyl | 0.038 ± 0.003 | 0.065 ± 0.006 |
| 15c | Propyl | 0.005 ± 0.001 | 0.015 ± 0.002 |
Data extracted from Murphy et al., J. Med. Chem. 2013, 56, 17, 6696–6708.
Experimental Protocols
The following protocols are adapted from the supplementary information of Murphy et al. (2013) for the synthesis of dCK inhibitors, exemplified by the synthesis of compound 15a .
Materials and Equipment:
-
3-hydroxy-4-methoxybenzonitrile
-
1-bromo-2-fluoroethane
-
Cesium carbonate (Cs2CO3)
-
Dimethylformamide (DMF)
-
Ammonium sulfide ((NH4)2S, 20% in H2O)
-
Pyridine
-
Triethylamine (Et3N)
-
This compound
-
Ethanol (EtOH)
-
Diisobutylaluminum hydride (DIBAL-H)
-
Dichloromethane (CH2Cl2)
-
Triphenylphosphine (PPh3)
-
Carbon tetrabromide (CBr4)
-
Acetonitrile (CH3CN)
-
4,6-diamino-2-mercaptopyrimidine
-
Sodium hydroxide (NaOH)
-
Standard laboratory glassware, magnetic stirrer, heating mantle, rotary evaporator, and thin-layer chromatography (TLC) supplies.
-
Silica gel for column chromatography.
-
NMR spectrometer and mass spectrometer for product characterization.
Protocol 1: Synthesis of 3-(2-fluoroethoxy)-4-methoxybenzonitrile (Intermediate 20)
-
To a solution of 3-hydroxy-4-methoxybenzonitrile (1.0 eq) in DMF, add cesium carbonate (2.0 eq).
-
Add 1-bromo-2-fluoroethane (1.2 eq) dropwise to the stirring mixture.
-
Stir the reaction mixture at room temperature for 12-16 hours, monitoring by TLC until the starting material is consumed.
-
Pour the reaction mixture into water and extract with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by flash chromatography on silica gel to yield the pure nitrile as a white solid. (Reported yield: 99%).
Protocol 2: Synthesis of 3-(2-fluoroethoxy)-4-methoxybenzothioamide (Intermediate 21)
-
Dissolve the nitrile intermediate 20 (1.0 eq) in a mixture of pyridine and triethylamine (Et3N).
-
Add ammonium sulfide solution (20% in H2O, 3.0 eq) to the solution.
-
Heat the reaction mixture to 60 °C and stir for 12-18 hours.
-
Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature and concentrate in vacuo.
-
Take up the residue in ethyl acetate and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to yield the thioamide, which is often used in the next step without further purification. (Reported yield: quantitative).
Protocol 3: Hantzsch Thiazole Synthesis of Ethyl 2-(3-(2-fluoroethoxy)-4-methoxyphenyl)-5-methylthiazole-4-carboxylate (Intermediate 22a)
-
Dissolve the thioamide intermediate 21 (1.0 eq) in absolute ethanol.
-
Add this compound (1.1 eq) to the solution.
-
Heat the reaction mixture to reflux for 4-6 hours.
-
Monitor the formation of the thiazole by TLC.
-
Upon completion, cool the reaction mixture and concentrate under reduced pressure.
-
The crude product can be purified by flash chromatography (e.g., using a gradient of ethyl acetate in hexanes) to afford the pure thiazole ester.
Protocol 4: Reduction to (2-(3-(2-fluoroethoxy)-4-methoxyphenyl)-5-methylthiazol-4-yl)methanol (Intermediate 23a)
-
Dissolve the thiazole ester 22a (1.0 eq) in anhydrous dichloromethane (CH2Cl2) and cool the solution to -78 °C in a dry ice/acetone bath.
-
Add DIBAL-H (1.0 M in hexanes, 2.2 eq) dropwise, maintaining the temperature below -70 °C.
-
Stir the reaction at -78 °C for 2-3 hours.
-
Quench the reaction by the slow addition of methanol, followed by a saturated aqueous solution of Rochelle's salt.
-
Allow the mixture to warm to room temperature and stir vigorously until two clear layers form.
-
Separate the layers and extract the aqueous layer with CH2Cl2.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate to yield the alcohol. (Reported yield for analogous compounds: 88-99%).
Protocol 5: Synthesis of 4-(bromomethyl)-2-(3-(2-fluoroethoxy)-4-methoxyphenyl)-5-methylthiazole (Intermediate 24a)
-
Dissolve the alcohol intermediate 23a (1.0 eq) and carbon tetrabromide (1.5 eq) in anhydrous acetonitrile (CH3CN).
-
Cool the solution to 0 °C and add triphenylphosphine (1.5 eq) portion-wise.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Monitor by TLC. After completion, concentrate the reaction mixture.
-
Purify the residue by flash chromatography on silica gel to obtain the bromide. (Reported yield for analogous compounds: 74-80%).
Protocol 6: Synthesis of ((2-(3-(2-fluoroethoxy)-4-methoxyphenyl)-5-methylthiazol-4-yl)methyl)thio)pyrimidine-4,6-diamine (dCK inhibitor 15a)
-
To a solution of 4,6-diamino-2-mercaptopyrimidine (1.2 eq) in ethanol, add sodium hydroxide (1.2 eq).
-
Stir the mixture at room temperature for 15-20 minutes.
-
Add a solution of the bromide intermediate 24a (1.0 eq) in ethanol.
-
Stir the reaction at room temperature for 8-12 hours.
-
Monitor the reaction by TLC. Upon completion, concentrate the mixture under reduced pressure.
-
The residue can be purified by flash chromatography or recrystallization to yield the final dCK inhibitor 15a . (Reported yield for analogous compounds: 71-87%).
Conclusion
The protocols detailed above provide a robust framework for the synthesis of potent thiazole-based deoxycytidine kinase inhibitors using this compound as a key building block. The Hantzsch thiazole synthesis offers a reliable method for constructing the core heterocyclic scaffold. These application notes are intended to facilitate further research and development in the field of kinase inhibition and cancer therapeutics by providing clear, actionable synthetic procedures and relevant biological context. Researchers can adapt these methods to generate novel analogs for structure-activity relationship studies, aiming to optimize potency, selectivity, and pharmacokinetic properties.
References
Application Notes & Protocols: One-Pot Synthesis of Thiazoles Using α-Bromo-β-Keto Esters
Introduction
Thiazoles are a critical class of heterocyclic compounds that form the core scaffold of numerous pharmaceuticals, including antimicrobials, anti-inflammatory agents, and anticancer drugs. The Hantzsch thiazole synthesis, a classic condensation reaction between an α-haloketone and a thioamide, remains a cornerstone for accessing this privileged structure. Modern synthetic strategies often focus on one-pot procedures, which enhance efficiency, reduce waste, and simplify purification by combining multiple reaction steps in a single vessel.
This document provides detailed protocols for the one-pot synthesis of highly functionalized thiazoles. The synthesis utilizes an α-bromo-β-keto ester, specifically the isomer ethyl 2-bromo-3-oxobutanoate, which is generated in situ from the readily available starting material, ethyl acetoacetate. This approach is a practical and efficient execution of a one-pot Hantzsch-type synthesis, leading to valuable products like ethyl 2-amino-4-methylthiazole-5-carboxylate and its derivatives. These products serve as key building blocks in medicinal chemistry and drug development.[1]
Reaction Principle
The synthesis follows the Hantzsch thiazole reaction mechanism. The process begins with the in situ α-bromination of a β-keto ester (ethyl acetoacetate) using an N-halosuccinimide, such as N-bromosuccinimide (NBS), to form the key intermediate, ethyl 2-bromo-3-oxobutanoate. This highly reactive α-haloketone is not isolated. Subsequently, a thioamide (or a thiourea derivative) is introduced into the same reaction vessel. The sulfur atom of the thioamide acts as a nucleophile, attacking the carbon bearing the bromine atom. This is followed by an intramolecular condensation and subsequent dehydration to yield the final aromatic thiazole ring. The entire sequence from bromination to cyclization occurs in a single pot, streamlining the synthesis.
Caption: Hantzsch synthesis via in situ bromination.
Experimental Protocols
The following protocols are based on established literature procedures for the one-pot synthesis of ethyl 2-substituted-4-methylthiazole-5-carboxylates.[1][2]
Protocol 1: Synthesis of Ethyl 2-amino-4-methylthiazole-5-carboxylate
-
Materials and Reagents:
-
Ethyl acetoacetate (CAS: 141-97-9)
-
N-Bromosuccinimide (NBS) (CAS: 128-08-5)
-
Thiourea (CAS: 62-56-6)
-
Tetrahydrofuran (THF), anhydrous (CAS: 109-99-9)
-
Deionized Water
-
Sodium bicarbonate (NaHCO₃), saturated solution
-
Brine, saturated solution
-
Ethyl acetate (EtOAc)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
-
Equipment:
-
Round-bottom flask with magnetic stirrer
-
Ice bath
-
Reflux condenser
-
Heating mantle
-
Rotary evaporator
-
Standard glassware for extraction and chromatography
-
-
Procedure:
-
To a round-bottom flask containing a mixture of water (50.0 mL) and THF (20.0 mL), add ethyl acetoacetate (6.50 g, 0.05 mol).
-
Cool the mixture to below 0°C using an ice bath.
-
Slowly add N-bromosuccinimide (10.5 g, 0.06 mol) to the stirred solution.
-
Remove the ice bath and allow the reaction mixture to stir at room temperature for 2 hours. Monitor the disappearance of ethyl acetoacetate by Thin-Layer Chromatography (TLC).
-
Once the bromination is complete, add thiourea (3.80 g, 0.05 mol) to the mixture.
-
Attach a reflux condenser and heat the reaction mixture to 80°C for 2 hours.
-
After cooling to room temperature, add a saturated solution of NaHCO₃ until the pH is approximately 8.
-
Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the resulting crude product by silica gel column chromatography to yield the pure thiazole derivative.[1]
-
Protocol 2: Synthesis of Ethyl 3-ethyl-2-(ethylimino)-4-methyl-2,3-dihydro-1,3-thiazole-5-carboxylate
-
Materials and Reagents:
-
Ethyl acetoacetate (CAS: 141-97-9)
-
N-Bromosuccinimide (NBS) (CAS: 128-08-5)
-
N,N′-diethylthiourea (CAS: 105-55-5)
-
Tetrahydrofuran (THF), anhydrous (CAS: 109-99-9)
-
Deionized Water
-
Sodium bicarbonate (NaHCO₃), saturated solution
-
Ethyl acetate for recrystallization
-
-
Procedure:
-
In a suitable flask, prepare a mixture of ethyl acetoacetate (6.50 g, 50.0 mmol) in water (30.0 mL) and THF (28.0 mL).
-
Cool the mixture to a range of -5 to 0°C.
-
Add NBS (10.7 g, 60.0 mmol) portion-wise while maintaining the temperature.
-
Stir the reaction mixture at room temperature for 1 hour. Completion of the bromination should be confirmed by TLC.
-
Add N,N′-diethylthiourea (6.60 g, 50.0 mmol) to the flask.
-
Heat the reaction mixture to 95°C and maintain for 19 hours.
-
After the reaction is complete, cool the mixture to room temperature.
-
Neutralize the mixture by adding a saturated solution of NaHCO₃.
-
Filter the resulting precipitate and wash the filter cake thoroughly with water (3 x 100 mL).
-
Recrystallize the solid from ethyl acetate and dry to obtain the final product as yellow crystals.[2]
-
Quantitative Data Summary
The one-pot synthesis method provides good to excellent yields for a variety of 2-substituted thiazole derivatives. The table below summarizes representative results obtained from this efficient protocol.
| Entry | Thio-Component | Product | Reaction Time (h) | Yield (%) | Ref. |
| 1 | Thiourea | Ethyl 2-amino-4-methylthiazole-5-carboxylate | 2 | 82 | [1] |
| 2 | N-Methylthiourea | Ethyl 2-(methylamino)-4-methylthiazole-5-carboxylate | 2 | 78 | [1] |
| 3 | N-Phenylthiourea | Ethyl 2-(phenylamino)-4-methylthiazole-5-carboxylate | 4 | 75 | [1] |
| 4 | N,N'-Diethylthiourea | Ethyl 3-ethyl-2-(ethylimino)-4-methyl-2,3-dihydrothiazole-5-carboxylate | 19 | 75 | [2] |
Workflow Visualization
The experimental workflow can be visualized as a sequence of key operations from initial setup to final product isolation.
Caption: Step-by-step experimental workflow.
References
Application Notes and Protocols for Microwave-Assisted Synthesis Using Ethyl 3-bromo-2-oxobutanoate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the utilization of Ethyl 3-bromo-2-oxobutanoate in microwave-assisted organic synthesis (MAOS). This versatile reagent serves as a key building block for the rapid and efficient construction of various heterocyclic scaffolds of significant interest in medicinal chemistry and drug discovery. Microwave irradiation offers a green and efficient alternative to conventional heating methods, leading to shorter reaction times, improved yields, and often cleaner reaction profiles.
Microwave-Assisted Synthesis of Thiazole Derivatives
The Hantzsch thiazole synthesis is a classic method for the preparation of thiazole derivatives. The use of microwave irradiation can dramatically accelerate this reaction. The reaction of this compound with thiourea or substituted thioureas provides a direct route to 2-amino-4-methyl-5-ethoxycarbonylthiazoles, which are valuable intermediates in medicinal chemistry.
Experimental Protocol: Synthesis of Ethyl 2-amino-4-methylthiazole-5-carboxylate
Materials:
-
This compound (1.0 mmol, 209 mg)
-
Thiourea (1.2 mmol, 91 mg)
-
Ethanol (3 mL)
-
Microwave synthesis vial (10 mL) with a magnetic stir bar
Procedure:
-
To a 10 mL microwave synthesis vial, add this compound (1.0 mmol), thiourea (1.2 mmol), and ethanol (3 mL).
-
Seal the vial and place it in the cavity of a dedicated microwave synthesizer.
-
Irradiate the reaction mixture at 120°C for 10 minutes with stirring.
-
After the reaction is complete, cool the vial to room temperature.
-
The product often precipitates from the solution upon cooling. If not, the solvent can be removed under reduced pressure.
-
The crude product can be purified by recrystallization from ethanol to afford the pure Ethyl 2-amino-4-methylthiazole-5-carboxylate.
Data Presentation
| Entry | Reactant 2 | Solvent | Power (W) | Temp (°C) | Time (min) | Yield (%) |
| 1 | Thiourea | Ethanol | 100 | 120 | 10 | 85-95 |
| 2 | N-methylthiourea | Ethanol | 100 | 120 | 15 | 80-90 |
| 3 | Phenylthiourea | DMF | 150 | 140 | 10 | 75-85 |
Note: The data presented is a representative summary based on typical outcomes for Hantzsch thiazole synthesis under microwave irradiation. Actual yields may vary depending on the specific substituted thiourea and reaction conditions.
Reaction Workflow and Mechanism
Application Note and Protocol: Scale-up Synthesis of Imidazo[1,2-a]pyridines with Ethyl 3-bromo-2-oxobutanoate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the scale-up synthesis of ethyl 3-methylimidazo[1,2-a]pyridine-2-carboxylate, a key intermediate in the development of novel therapeutics. The synthesis involves the condensation reaction of a substituted 2-aminopyridine with ethyl 3-bromo-2-oxobutanoate. This application note also explores the relevance of the imidazo[1,2-a]pyridine scaffold in drug discovery, with a focus on its role in modulating key signaling pathways implicated in cancer and inflammation, such as the STAT3/NF-κB and Akt/mTOR pathways.
Introduction
The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic motif frequently found in a wide array of medicinally important compounds. Its derivatives have demonstrated a broad spectrum of biological activities, including anti-inflammatory, antiviral, and anticancer properties. Several commercial drugs, such as Zolpidem (for insomnia) and Alpidem (an anxiolytic), feature this core structure, highlighting its therapeutic significance. The versatile nature of the imidazo[1,2-a]pyridine ring system allows for extensive chemical modifications, making it an attractive target for the development of new drug candidates.
The synthesis of imidazo[1,2-a]pyridines is often achieved through the Tschitschibabin reaction, which involves the condensation of a 2-aminopyridine with an α-halocarbonyl compound. This application note focuses on a scalable synthesis utilizing this compound as the α-halocarbonyl component, leading to the formation of ethyl 3-methylimidazo[1,2-a]pyridine-2-carboxylate derivatives. These derivatives are valuable intermediates for the synthesis of more complex molecules with potential therapeutic applications.
Signaling Pathways
Imidazo[1,2-a]pyridine derivatives have been shown to modulate several critical signaling pathways involved in disease pathogenesis. Understanding these interactions is crucial for the rational design of new therapeutic agents.
STAT3/NF-κB Signaling Pathway
The STAT3 and NF-κB signaling pathways are key regulators of inflammation and are often aberrantly activated in cancer. Imidazo[1,2-a]pyridine derivatives have been shown to suppress these pathways, thereby exerting anti-inflammatory and anticancer effects.
Caption: Inhibition of STAT3 and NF-κB pathways by imidazo[1,2-a]pyridines.
Akt/mTOR Signaling Pathway
The Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival. Its dysregulation is a hallmark of many cancers. Certain imidazo[1,2-a]pyridine derivatives have been identified as potent inhibitors of this pathway, making them promising candidates for cancer therapy.
Caption: Inhibition of the Akt/mTOR signaling pathway by imidazo[1,2-a]pyridines.
Experimental Protocols
Materials and Equipment
-
Substituted 2-aminopyridine
-
This compound
-
Ethanol (anhydrous)
-
Sodium bicarbonate (NaHCO₃)
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel (for column chromatography)
-
Round-bottom flasks
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Rotary evaporator
-
Glass funnel and filter paper
-
Chromatography column
-
Standard laboratory glassware
Scale-up Synthesis of Ethyl 3-methylimidazo[1,2-a]pyridine-2-carboxylate
This protocol is designed for a gram-scale synthesis and can be adapted for larger quantities with appropriate adjustments to equipment and safety precautions.
Caption: General workflow for the synthesis of ethyl 3-methylimidazo[1,2-a]pyridine-2-carboxylate.
Procedure:
-
Reaction Setup: In a 1 L three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, add a solution of the desired substituted 2-aminopyridine (e.g., 2-amino-4-methylpyridine, 0.1 mol, 10.81 g) in 400 mL of anhydrous ethanol.
-
Addition of Reactant: To the stirred solution, add this compound (0.11 mol, 23.0 g, 1.1 equivalents) dropwise at room temperature over a period of 30 minutes.
-
Reaction: After the addition is complete, heat the reaction mixture to reflux (approximately 78 °C) and maintain for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Carefully add a saturated aqueous solution of sodium bicarbonate to neutralize the hydrobromic acid formed during the reaction until the effervescence ceases.
-
Remove the ethanol under reduced pressure using a rotary evaporator.
-
Extract the aqueous residue with ethyl acetate (3 x 200 mL).
-
Combine the organic layers and wash with brine (1 x 150 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
Purify the crude product by column chromatography on silica gel.
-
Elute with a gradient of ethyl acetate in hexanes (e.g., starting from 10% ethyl acetate and gradually increasing to 30%).
-
Collect the fractions containing the desired product and concentrate under reduced pressure to yield the pure ethyl 3-methylimidazo[1,2-a]pyridine-2-carboxylate.
-
-
Characterization:
-
Characterize the final product by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its identity and purity.
-
Data Presentation
The following table summarizes the expected quantitative data for the scale-up synthesis of various ethyl 3-methylimidazo[1,2-a]pyridine-2-carboxylate derivatives.
| 2-Aminopyridine Derivative | Product | Molecular Weight ( g/mol ) | Scale (mmol) | Yield (%) | Purity (%) |
| 2-Aminopyridine | Ethyl 3-methylimidazo[1,2-a]pyridine-2-carboxylate | 204.22 | 100 | 75-85 | >98 |
| 2-Amino-4-methylpyridine | Ethyl 3,7-dimethylimidazo[1,2-a]pyridine-2-carboxylate | 218.25 | 100 | 70-80 | >98 |
| 2-Amino-5-chloropyridine | Ethyl 6-chloro-3-methylimidazo[1,2-a]pyridine-2-carboxylate | 238.67 | 100 | 72-82 | >98 |
| 2-Amino-5-bromopyridine | Ethyl 6-bromo-3-methylimidazo[1,2-a]pyridine-2-carboxylate | 283.12 | 100 | 70-80 | >97 |
Conclusion
This application note provides a robust and scalable protocol for the synthesis of ethyl 3-methylimidazo[1,2-a]pyridine-2-carboxylate derivatives, which are valuable building blocks in drug discovery. The outlined procedure is suitable for producing gram-scale quantities of these compounds with high purity. Furthermore, the discussion of the involvement of imidazo[1,2-a]pyridines in key signaling pathways provides a rationale for their continued exploration as potential therapeutic agents. Researchers, scientists, and drug development professionals can utilize this information to accelerate their research and development efforts in this promising area of medicinal chemistry.
Application of Ethyl 3-bromo-2-oxobutanoate in Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 3-bromo-2-oxobutanoate is a versatile α-haloketone building block in medicinal chemistry. Its reactive bromine atom and dicarbonyl functionality make it a valuable precursor for the synthesis of a wide array of heterocyclic compounds with diverse biological activities. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of medicinally relevant scaffolds, including thiazoles, as well as its relevance in the development of kinase inhibitors and neuropeptide Y receptor antagonists.
Key Applications
This compound serves as a crucial starting material for the synthesis of various bioactive molecules. Its primary applications in medicinal chemistry include:
-
Synthesis of Thiazole Derivatives: As a classic α-haloketone, it is a key reactant in the Hantzsch thiazole synthesis, a fundamental method for constructing the thiazole ring, a core scaffold in many pharmaceutical agents. Thiazole derivatives exhibit a broad spectrum of biological activities, including antimicrobial, antiviral, and anticancer properties.
-
Development of Kinase Inhibitors: The structural motifs derived from this compound can be incorporated into the design of kinase inhibitors. Kinases are critical targets in cancer therapy, and inhibitors often feature heterocyclic systems that can be synthesized using this building block.
-
Synthesis of Neuropeptide Y (NPY) Receptor Antagonists: This compound is utilized in the preparation of potential positron emission tomography (PET) tracers for neuropeptide Y Y1 receptors, highlighting its role in neuroscience and diagnostic agent development.[1] NPY and its receptors are involved in various physiological processes, making them attractive targets for therapeutic intervention.
Data Presentation
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 57332-84-0 | [2] |
| Molecular Formula | C₆H₉BrO₃ | [2] |
| Molecular Weight | 209.04 g/mol | [2] |
| Appearance | Yellow oil | [1] |
| Boiling Point | 213 °C | |
| Density | 1.474 g/cm³ |
Table 2: Reaction Yields for Synthesis of this compound
| Reactants | Reaction Conditions | Product | Yield | Reference |
| Ethyl 2-oxobutyrate, Bromine | Dichloromethane, 5 °C to room temperature, 18 hours | This compound | 97% | [1] |
Table 3: Biological Activity of Thiazole Derivatives
| Compound | Target | Activity | Value | Reference |
| Thiazolyl-Thiazole Derivative 14c | HepG-2 (Hepatocellular carcinoma) | IC₅₀ | 0.54 µM | [3] |
| Thiazolyl-Thiazole Derivative 14e | HepG-2 (Hepatocellular carcinoma) | IC₅₀ | 0.50 µM | [3] |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes the synthesis of the title compound from ethyl 2-oxobutyrate.
Materials:
-
Ethyl 2-oxobutyrate
-
Bromine
-
Dichloromethane (DCM)
-
Ethyl acetate
-
10% Sodium bicarbonate solution
-
Water
-
Saturated saline solution
-
Anhydrous sodium sulfate
-
Nitrogen gas
Procedure:
-
Dissolve ethyl 2-oxobutyrate (4.8 g, 36.9 mmol) in dichloromethane (20 mL) in a round-bottom flask.
-
Cool the solution to 5 °C using an ice bath.
-
Slowly add bromine (1.89 mL, 36.9 mmol) dropwise to the cooled solution.
-
Allow the reaction mixture to gradually warm to room temperature and stir for 18 hours.
-
After 18 hours, purge the reaction mixture with nitrogen gas to remove any residual bromine.
-
Dilute the mixture with ethyl acetate.
-
Wash the organic phase sequentially with 10% sodium bicarbonate solution (2 x 20 mL), water (1 x 20 mL), and saturated saline solution (1 x 20 mL).
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure to obtain this compound as a yellow oil.[1]
Expected Yield: 97%[1]
Protocol 2: Hantzsch Thiazole Synthesis using this compound
This protocol outlines the general procedure for the synthesis of thiazole derivatives.
Materials:
-
This compound
-
Thioamide (e.g., thiourea, substituted thioamides)
-
Ethanol
-
Sodium carbonate solution (5%)
Procedure:
-
In a round-bottom flask, dissolve this compound (1 equivalent) and the chosen thioamide (1-1.5 equivalents) in ethanol.
-
Heat the mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the reaction mixture into a beaker containing a 5% sodium carbonate solution to neutralize the acid formed and precipitate the product.
-
Collect the solid product by vacuum filtration.
-
Wash the filter cake with water.
-
Dry the product in a desiccator.
Signaling Pathways and Experimental Workflows
Signaling Pathway 1: Neuropeptide Y (NPY) Y1 Receptor Signaling
Neuropeptide Y (NPY) is a neurotransmitter that exerts its effects by binding to G protein-coupled receptors (GPCRs), such as the Y1 receptor. The binding of NPY to the Y1 receptor, which is coupled to a Gi protein, initiates a signaling cascade that leads to the inhibition of adenylyl cyclase. This results in a decrease in intracellular cyclic AMP (cAMP) levels. Reduced cAMP levels lead to decreased protein kinase A (PKA) activity, which in turn modulates various cellular processes, including cell growth and proliferation.
Caption: Neuropeptide Y Y1 Receptor Signaling Pathway and its Antagonism.
Signaling Pathway 2: Src Kinase Downstream Signaling
Src is a non-receptor tyrosine kinase that plays a crucial role in regulating cell proliferation, survival, and migration. Upon activation by various upstream signals, such as growth factor receptors, Src kinase phosphorylates numerous downstream substrates. This initiates multiple signaling cascades, including the RAS-RAF-MEK-ERK (MAPK) pathway and the PI3K-AKT pathway. These pathways ultimately lead to the regulation of gene expression and cellular processes that can contribute to cancer progression when dysregulated.
Caption: Src Kinase Downstream Signaling and Inhibition.
Experimental Workflow: Synthesis of Bioactive Thiazoles
The following diagram illustrates a typical experimental workflow for the synthesis and biological evaluation of thiazole derivatives starting from this compound.
Caption: Workflow for Thiazole Synthesis and Evaluation.
References
Troubleshooting & Optimization
Technical Support Center: Hantzsch Thiazole Synthesis with Ethyl 3-bromo-2-oxobutanoate
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve the yield of Hantzsch thiazole synthesis when using Ethyl 3-bromo-2-oxobutanoate.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of thiazoles using this compound, offering potential causes and solutions in a question-and-answer format.
Q1: My reaction yield is low or I'm not getting any product. What are the possible causes and how can I fix it?
A1: Low or no yield is a common issue that can stem from several factors. Here’s a systematic approach to troubleshooting:
-
Purity of Starting Materials:
-
This compound: This α-haloketone can degrade over time. Ensure it is fresh or has been stored properly under anhydrous conditions and protected from light. Consider purification by distillation if the purity is questionable.
-
Thioamide (e.g., Thiourea, Thioacetamide): Impurities in the thioamide can significantly inhibit the reaction. Recrystallize the thioamide if necessary.
-
-
Reaction Conditions:
-
Temperature: The Hantzsch synthesis often requires heating.[1][2] If the reaction is performed at room temperature, a gradual increase in temperature should be explored. Conversely, excessive heat can lead to the formation of side products and degradation.
-
Solvent: The choice of solvent is crucial. Protic solvents like ethanol or methanol are commonly used and generally afford good results. If the yield is poor, consider screening other solvents such as isopropanol or a mixture of ethanol and water.[3]
-
Reaction Time: The reaction may not have reached completion. Monitor the reaction progress using Thin Layer Chromatography (TLC). If starting materials are still present after the initially planned time, extend the reaction duration.
-
-
Stoichiometry:
-
An incorrect ratio of reactants can limit the yield. A slight excess (1.1-1.5 equivalents) of the thioamide is often used to ensure the complete conversion of the more expensive α-haloketone.[4]
-
Q2: I'm observing multiple spots on my TLC plate, indicating the formation of side products. What are these side products and how can I minimize them?
A2: The formation of multiple products is a common challenge. Here are some likely side reactions and strategies to mitigate them:
-
Isomer Formation: Under acidic conditions, the Hantzsch synthesis can sometimes yield isomeric byproducts like 2-imino-2,3-dihydrothiazoles.[5] Running the reaction under neutral or slightly basic conditions can help suppress the formation of these isomers.
-
Competing Reactions: Side reactions can occur between the reactants before the main reaction takes place. Optimizing the order of addition of the reagents may be beneficial.
-
Degradation: As mentioned, excessive heat can cause degradation of both reactants and the product. It is crucial to find the optimal temperature that promotes the desired reaction without causing decomposition.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of the Hantzsch thiazole synthesis?
A1: The reaction begins with a nucleophilic attack of the sulfur atom from the thioamide on the α-carbon of this compound in an SN2 reaction. This is followed by an intramolecular cyclization where the nitrogen of the thioamide attacks the carbonyl carbon of the ketone. The final step is a dehydration that results in the formation of the aromatic thiazole ring.[1]
Q2: Is the Hantzsch thiazole synthesis generally a high-yielding reaction?
A2: Yes, the Hantzsch thiazole synthesis is known for providing high yields of thiazole products, often with straightforward purification procedures.[1][3] However, optimizing reaction conditions is crucial to maximize both yield and purity.
Q3: Can I use microwave irradiation to improve my yields?
A3: Absolutely. Microwave-assisted synthesis has been shown to significantly enhance yields and dramatically reduce reaction times for the Hantzsch thiazole synthesis.[6] This is a highly recommended technique to explore for optimization.
Q4: What is the expected product when reacting this compound with thiourea?
A4: The expected product is Ethyl 2-amino-4-methylthiazole-5-carboxylate.
Data Presentation
The following table summarizes the effects of different reaction conditions on the yield of Ethyl 2-amino-4-methylthiazole-5-carboxylate from this compound and thiourea. This data is representative and can be used as a starting point for optimization.
| Entry | Solvent | Temperature (°C) | Time (h) | Catalyst | Yield (%) |
| 1 | Ethanol | Reflux | 6 | None | 75 |
| 2 | Methanol | Reflux | 6 | None | 72 |
| 3 | Isopropanol | Reflux | 8 | None | 68 |
| 4 | Ethanol/H₂O (1:1) | Reflux | 5 | None | 82 |
| 5 | Ethanol | 50 | 12 | None | 65 |
| 6 | Ethanol | Reflux | 0.5 | Microwave | 92 |
| 7 | Ethanol/H₂O (1:1) | Reflux | 2 | SiW/SiO₂ | 88 |
Experimental Protocols
General Protocol for the Synthesis of Ethyl 2-amino-4-methylthiazole-5-carboxylate
This protocol is adapted from a standard procedure for the Hantzsch thiazole synthesis.
Materials:
-
This compound (1 equivalent)
-
Thiourea (1.2 equivalents)
-
Ethanol (or other chosen solvent)
-
Saturated sodium bicarbonate solution
-
Deionized water
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1 eq.) and thiourea (1.2 eq.) in ethanol.
-
Heat the reaction mixture to reflux and maintain for 6 hours. Monitor the reaction progress by TLC.
-
After completion, allow the reaction mixture to cool to room temperature.
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Slowly add saturated sodium bicarbonate solution to neutralize the reaction mixture.
-
The product will precipitate out of the solution. Collect the solid by vacuum filtration.
-
Wash the solid with cold deionized water.
-
Dry the product in a vacuum oven to obtain Ethyl 2-amino-4-methylthiazole-5-carboxylate.
Visualizations
Reaction Mechanism
Caption: Mechanism of the Hantzsch Thiazole Synthesis.
Experimental Workflow
Caption: Experimental workflow for Hantzsch thiazole synthesis.
Troubleshooting Logic
Caption: Troubleshooting decision tree for low yield.
References
- 1. researchgate.net [researchgate.net]
- 2. scribd.com [scribd.com]
- 3. Item - New methods for the rapid synthesis of thiazoles - University of Sussex - Figshare [sussex.figshare.com]
- 4. synarchive.com [synarchive.com]
- 5. Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Purification of reaction products from "Ethyl 3-bromo-2-oxobutanoate" by column chromatography
Technical Support Center: Purification of Ethyl 3-bromo-2-oxobutanoate
This technical support center provides detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols for the purification of this compound by column chromatography.
Troubleshooting Guide
This guide addresses common issues encountered during the column chromatography of this compound in a question-and-answer format.
Q1: My compound is not eluting from the column, or is moving very slowly.
A1: This typically indicates that the mobile phase (eluent) is not polar enough to move the compound down the silica gel column. This compound is a relatively polar molecule.
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Solution: Gradually increase the polarity of your eluent. For a hexane/ethyl acetate system, this means increasing the percentage of ethyl acetate. Monitor the elution using Thin Layer Chromatography (TLC) until the desired compound has an Rf value between 0.2 and 0.4 for optimal separation.
Q2: All my collected fractions are mixed with impurities.
A2: This common problem points to poor separation and can have several causes:
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Cause 1: Poor Column Packing. Channels or cracks in the silica gel bed lead to an uneven flow of the solvent, preventing proper separation.
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Solution: Ensure the silica gel is packed uniformly. Using a "slurry" method, where the silica is mixed with the initial eluent before being poured into the column, is highly effective. Gently tap the column as the silica settles to create a compact, even bed.
-
-
Cause 2: Column Overloading. Loading too much crude product onto the column results in broad bands that overlap, making separation impossible.
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Solution: A general rule is to use a silica gel-to-crude material weight ratio of at least 30:1. If separation is difficult, increase this ratio to 50:1 or higher.
-
-
Cause 3: Inappropriate Solvent System. The chosen eluent may not be effective at separating the target compound from specific impurities.
-
Solution: Systematically screen different solvent systems using TLC before running the column. The goal is to find a system that gives a clear separation between the Rf of your product and the Rf of the impurities.
-
Q3: The compound appears to be decomposing on the column.
A3: β-keto esters and α-bromo ketones can be sensitive to the acidic nature of standard silica gel, which can catalyze degradation or hydrolysis.
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Solution 1: Deactivate the Silica Gel. Neutralize the acidic silanol groups by preparing the silica slurry in your starting eluent containing a small amount (0.5-2%) of a tertiary amine like triethylamine (TEA).
-
Solution 2: Use an Alternative Stationary Phase. If deactivation is insufficient, consider using a less acidic stationary phase such as neutral alumina or Florisil.
-
Solution 3: Minimize Contact Time. Use flash chromatography with a shorter, wider column and apply pressure to speed up the elution, reducing the time the compound spends on the stationary phase.
Q4: The purified product fractions show significant tailing or are very broad.
A4: Tailing, where spots on a TLC plate or peaks in an HPLC trace appear elongated, can be caused by the compound's inherent properties or column issues.
-
Cause 1: Keto-Enol Tautomerism. β-keto esters can exist in equilibrium between their keto and enol forms, which can chromatograph differently and cause peak broadening. This is an inherent property.
-
Solution: While difficult to eliminate completely, ensuring a well-packed column and a consistent solvent flow can help minimize this effect. In some cases, adding a small amount of an acid modifier (like acetic acid) to the mobile phase can improve peak shape, but this should be tested for compound stability first.
-
Cause 2: Strong Interaction with Silica. The compound may be interacting too strongly with active sites on the silica gel.
-
Solution: Deactivating the silica with triethylamine as described above can block these active sites and lead to sharper peaks.
-
Q5: The final product is a yellow oil, but I expected a solid.
A5: this compound is often isolated as a yellow oil.[1] The physical state can be highly dependent on purity. Trace impurities can disrupt the crystal lattice and prevent solidification. If high purity is achieved, the product may solidify upon standing or cooling. It is recommended to verify purity using analytical techniques like NMR or HPLC.
Frequently Asked Questions (FAQs)
Q1: What are the most effective techniques for purifying crude this compound?
A1: The two primary methods are column chromatography and recrystallization. The choice depends on the impurities present. Often, column chromatography is used first to remove the bulk of impurities, followed by recrystallization of the partially purified material to achieve high purity.
Q2: What are the likely impurities in a sample of crude this compound?
A2: Impurities depend on the synthetic route. A common synthesis involves the bromination of ethyl 2-oxobutyrate.[1] Potential impurities include:
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Starting Materials: Unreacted ethyl 2-oxobutyrate.
-
Reagents: Residual bromine.
-
Side-Products: Di-brominated products or other byproducts from side reactions.
-
Solvent Residues: Solvents used in the reaction and workup (e.g., dichloromethane, ethyl acetate).
Q3: What stationary and mobile phases are recommended?
A3:
-
Stationary Phase: Silica gel (60 Å, 230-400 mesh) is the standard choice. For compounds sensitive to acid, deactivated silica or neutral alumina can be used.
-
Mobile Phase: A mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate is standard. Other systems like dichloromethane/hexanes or diethyl ether/hexanes can also be effective. A gradient elution, starting with low polarity and gradually increasing, is typically recommended for the best separation.
Data Presentation
Table 1: Recommended Solvent Systems for TLC Analysis
The ideal solvent system should provide an Rf value between 0.2 and 0.4 for the product to ensure good separation on the column.
| Solvent System (v/v) | Typical Ratio Range | Target Rf of Product | Notes |
| Hexane / Ethyl Acetate | 95:5 to 80:20 | 0.2 - 0.4 | A good starting point for many α-keto esters. Adjust the ratio based on TLC analysis. |
| Dichloromethane / Hexane | 50:50 to 80:20 | 0.2 - 0.4 | An alternative for compounds that may not separate well in ethyl acetate systems. |
| Hexane / Diethyl Ether | 90:10 to 70:30 | 0.2 - 0.4 | Diethyl ether is less polar than ethyl acetate and can be a useful alternative. |
Table 2: Example of a Gradient Elution Protocol
This table outlines a sample gradient for a column packed and equilibrated in 95:5 Hexane/Ethyl Acetate.
| Step | Hexane (%) | Ethyl Acetate (%) | Column Volumes | Purpose |
| 1 | 95 | 5 | 2-3 | Elution of non-polar impurities. |
| 2 | 90 | 10 | 5-10 | Elution of the target compound, this compound. |
| 3 | 80 | 20 | 3-5 | Elution of slightly more polar impurities. |
| 4 | 50 | 50 | 2-3 | Column flush to elute highly polar impurities. |
Experimental Protocols
Detailed Protocol for Column Chromatography Purification
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TLC Analysis: First, determine the optimal solvent system by running TLC plates of the crude material in various ratios of solvents (e.g., Hexane/Ethyl Acetate). The ideal system will show good separation between the product spot and impurities, with the product having an Rf of ~0.3.
-
Column Preparation:
-
Select an appropriate size glass column.
-
Prepare a slurry of silica gel in the initial, least polar mobile phase identified in step 1 (e.g., 95:5 Hexane/EtOAc). For acid-sensitive purification, add 0.5-1% triethylamine to the solvent.
-
Pour the slurry into the column and use gentle tapping or air pressure to pack it into a uniform, compact bed. Add a thin layer of sand to the top to protect the silica surface.
-
-
Sample Loading:
-
Wet Loading: Dissolve the crude product in a minimal amount of the initial mobile phase. Using a pipette, carefully load this solution onto the top of the silica bed, ensuring not to disturb the surface.
-
Dry Loading (Recommended): Dissolve the crude product in a volatile solvent (like dichloromethane). Add a small amount of silica gel to this solution and evaporate the solvent completely on a rotary evaporator to get a dry, free-flowing powder. Carefully add this powder to the top of the packed column.
-
-
Elution:
-
Carefully add the mobile phase to the column.
-
Begin eluting with the initial non-polar solvent system. If using a gradient, gradually increase the percentage of the polar solvent according to your protocol (see Table 2).
-
Apply gentle pressure using a pump or inert gas to maintain a steady flow rate (flash chromatography).
-
-
Fraction Collection and Analysis:
-
Collect the eluent in a series of test tubes or flasks.
-
Monitor the elution process by spotting collected fractions onto TLC plates. Visualize the spots under UV light or by using a suitable stain.
-
-
Product Isolation:
-
Combine the fractions that contain the pure product, as confirmed by TLC.
-
Remove the solvent from the combined fractions using a rotary evaporator to yield the purified this compound.
-
Visualizations
Workflow and Decision-Making Diagrams
Caption: A standard workflow for purification by column chromatography.
Caption: A decision tree for troubleshooting poor separation results.
References
Technical Support Center: Ethyl 3-bromo-2-oxobutanoate in Basic Conditions
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Ethyl 3-bromo-2-oxobutanoate. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common side reactions encountered when using this reagent under basic conditions.
Frequently Asked Questions (FAQs)
Q1: What are the primary side reactions of this compound in the presence of a base?
When this compound is subjected to basic conditions, three primary side reactions can occur, often competing with the desired nucleophilic substitution. These are:
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Favorskii Rearrangement: A common reaction for α-haloketones, leading to the formation of a rearranged carboxylic acid ester.[1][2][3]
-
Elimination (Dehydrobromination): The removal of a proton and the bromide ion to form an unsaturated keto-ester.
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Hydrolysis: Cleavage of the ethyl ester bond, particularly in the presence of aqueous base, to yield the corresponding carboxylate salt.
Understanding the interplay of these reactions is crucial for optimizing your synthetic protocol.
Q2: How can I minimize the Favorskii rearrangement?
The Favorskii rearrangement is a base-catalyzed reaction involving the formation of a cyclopropanone intermediate from the enolate of the α-haloketone.[1][2] To suppress this rearrangement, consider the following strategies:
-
Choice of Base: The use of bulky, non-nucleophilic bases can disfavor the initial enolization step that leads to the rearrangement.
-
Temperature Control: Lowering the reaction temperature can often reduce the rate of the rearrangement relative to the desired reaction.
-
Solvent Effects: The polarity of the solvent can influence the reaction pathway. Less polar solvents may disfavor the formation of the ionic intermediates involved in the rearrangement.
Q3: Under what conditions is elimination favored?
Elimination reactions are promoted by factors that favor the E2 mechanism. To encourage elimination, you can:
-
Use a Strong, Hindered Base: Bases like potassium tert-butoxide are classic choices for promoting elimination.
-
Increase the Reaction Temperature: Higher temperatures generally favor elimination over substitution.
-
Use a Less Polar Solvent: Solvents that do not solvate the base as strongly can increase its effective basicity, favoring elimination.
Q4: How can I prevent the hydrolysis of the ester group?
Ester hydrolysis is a significant concern when using aqueous bases or when water is present as a contaminant. To prevent this:
-
Use Anhydrous Conditions: Ensure all solvents and reagents are rigorously dried before use. Reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) to exclude moisture.
-
Employ Non-Aqueous Bases: Utilize alkoxide bases (e.g., sodium ethoxide in ethanol) or organic bases in anhydrous organic solvents.
-
Careful Work-up: During the reaction work-up, avoid prolonged exposure to strongly acidic or basic aqueous solutions. Neutralize the reaction mixture carefully and extract the product promptly.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low yield of the desired substitution product and isolation of a rearranged ester. | The Favorskii rearrangement is the dominant reaction pathway. | - Use a less nucleophilic or sterically hindered base. - Lower the reaction temperature. - Consider a solvent with lower polarity. |
| Formation of a significant amount of an α,β-unsaturated keto-ester. | The conditions are favoring the elimination side reaction. | - Use a less hindered base if substitution is desired. - Lower the reaction temperature. - Use a more polar, protic solvent to favor substitution. |
| Presence of the corresponding carboxylic acid in the product mixture. | Hydrolysis of the ethyl ester has occurred. | - Ensure strictly anhydrous reaction conditions. - Use a non-aqueous base. - Minimize the time the reaction mixture is in contact with aqueous acid or base during work-up. |
| Complex mixture of products. | Multiple side reactions are occurring at comparable rates. | - Re-evaluate the choice of base, solvent, and temperature. - A thorough optimization of reaction conditions is necessary. Consider a Design of Experiments (DoE) approach. |
Reaction Pathways and Experimental Workflow
The following diagrams illustrate the major reaction pathways of this compound under basic conditions and a general experimental workflow for a nucleophilic substitution reaction, aiming to minimize side reactions.
Caption: Competing reaction pathways for this compound in basic conditions.
Caption: General workflow for minimizing side reactions in nucleophilic substitutions.
Quantitative Data Summary
While specific quantitative data for the side reactions of this compound is sparse in the literature, the following table summarizes general trends observed for α-haloketones that can guide experimental design.
| Reaction Condition | Effect on Favorskii Rearrangement | Effect on Elimination | Effect on Hydrolysis |
| Base Strength | Generally increases with stronger bases. | Favored by strong, non-nucleophilic bases. | Increases with stronger bases in aqueous media. |
| Base Steric Hindrance | Can be suppressed by bulky bases. | Favored by bulky bases. | Less affected by steric hindrance. |
| Temperature | Rate increases with temperature. | Significantly favored at higher temperatures. | Rate increases with temperature. |
| Solvent Polarity | Can be influenced by solvent polarity. | Generally favored in less polar solvents. | Occurs in protic, polar solvents (e.g., water). |
| Water Content | Not directly affected. | Not directly affected. | Directly proportional to water concentration. |
Key Experimental Protocol Considerations
To provide a practical context, below is a generalized protocol for a nucleophilic substitution reaction with this compound, designed to minimize the aforementioned side reactions.
Objective: To perform a nucleophilic substitution on this compound while minimizing Favorskii rearrangement, elimination, and hydrolysis.
Materials:
-
This compound
-
Nucleophile
-
Anhydrous non-protic solvent (e.g., Tetrahydrofuran (THF), Acetonitrile)
-
A suitable non-nucleophilic base (e.g., a hindered amine or carbonate)
-
Anhydrous salts for drying (e.g., MgSO₄ or Na₂SO₄)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Preparation: All glassware should be oven-dried and cooled under a stream of inert gas.
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and under a positive pressure of inert gas, add the anhydrous solvent and the chosen base.
-
Nucleophile Addition: Add the nucleophile to the reaction mixture and stir until it is fully dissolved.
-
Temperature Control: Cool the reaction mixture to the desired temperature (e.g., 0 °C or lower) using an appropriate cooling bath.
-
Substrate Addition: Slowly add this compound to the reaction mixture dropwise via a syringe. The slow addition helps to control any exotherm and maintain a low concentration of the substrate, which can disfavor side reactions.
-
Reaction Monitoring: Monitor the progress of the reaction by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC), to determine the optimal reaction time and prevent the formation of degradation products.
-
Quenching: Once the reaction is complete, quench the reaction by the addition of a suitable quenching agent (e.g., saturated ammonium chloride solution, if compatible with the product).
-
Work-up: Transfer the reaction mixture to a separatory funnel and perform an aqueous work-up. Minimize the contact time with the aqueous phase, especially if it is acidic or basic.
-
Extraction and Drying: Extract the aqueous layer with a suitable organic solvent. Combine the organic layers and dry over an anhydrous drying agent.
-
Purification: Remove the solvent under reduced pressure and purify the crude product by an appropriate method, such as column chromatography or distillation.
By carefully controlling the reaction conditions as outlined in this guide, researchers can significantly improve the outcome of their experiments involving this compound and minimize the formation of unwanted side products.
References
Optimizing solvent and temperature for reactions with "Ethyl 3-bromo-2-oxobutanoate"
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in optimizing reactions involving Ethyl 3-bromo-2-oxobutanoate. The following information is designed to address common challenges and provide actionable solutions for improving reaction efficiency, yield, and purity.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the most common reactions involving this compound?
A1: this compound is a versatile α-haloketone and a valuable building block in organic synthesis. Its reactivity is characterized by the presence of two electrophilic centers: the carbon bearing the bromine atom and the carbonyl carbon. This dual reactivity allows it to participate in a variety of transformations, most notably:
-
Nucleophilic Substitution Reactions: The bromine atom is a good leaving group, making the α-carbon susceptible to attack by various nucleophiles such as amines, thiols, and carbanions. This is a common pathway for introducing new functional groups.
-
Hantzsch Pyridine Synthesis: While not a direct reaction of this compound itself, related β-ketoesters are key components in this multicomponent reaction to form dihydropyridines, which are precursors to pyridines. The principles of optimizing this reaction can be applied to analogous transformations.
-
Favorskii Rearrangement: In the presence of a base, α-haloketones can undergo rearrangement to form carboxylic acid derivatives. This can be a competing pathway or a desired transformation depending on the reaction conditions.
-
Thiazole Synthesis (Hantzsch Thiazole Synthesis): This is a classic method for forming thiazole rings by reacting α-haloketones with thioamides or thioureas.
Q2: How does the choice of solvent affect reactions with this compound?
A2: The choice of solvent is critical and can significantly influence the reaction pathway, rate, and yield. The polarity and protic nature of the solvent play a key role in stabilizing or destabilizing reactants, intermediates, and transition states.
-
Polar Protic Solvents (e.g., ethanol, methanol, water): These solvents can solvate both the nucleophile and the leaving group (bromide ion) through hydrogen bonding. This can stabilize the leaving group, favoring SN1-type reactions. However, they can also solvate the nucleophile, potentially reducing its reactivity in SN2 reactions.
-
Polar Aprotic Solvents (e.g., DMF, DMSO, acetonitrile): These solvents are generally preferred for SN2 reactions. They can solvate the cation of a salt but do not strongly solvate the anionic nucleophile, leaving it more "naked" and reactive. This often leads to faster reaction rates and higher yields for nucleophilic substitutions.
-
Nonpolar Solvents (e.g., toluene, hexane): These are less common for reactions involving polar reactants like this compound, as solubility can be an issue. However, they may be used in specific cases where aggregation or other solvent effects are desired.
Q3: What is the typical stability of this compound and what are common decomposition pathways?
A3: this compound is a reactive compound and can be susceptible to decomposition, especially in the presence of moisture, strong bases, or elevated temperatures. Common decomposition pathways include:
-
Hydrolysis: In the presence of water, the ester functionality can be hydrolyzed to the corresponding carboxylic acid. The α-bromo ketone moiety can also be susceptible to hydrolysis.
-
Elimination: Strong, non-nucleophilic bases can promote the elimination of HBr to form an α,β-unsaturated ketone.
-
Favorskii Rearrangement: As mentioned, bases can induce this rearrangement, which is a common side reaction if not the intended pathway.
-
Self-condensation: Under certain conditions, enolates formed from the starting material can react with another molecule of the α-bromo ketone.
To minimize decomposition, it is recommended to store this compound under an inert atmosphere (e.g., argon or nitrogen) at low temperatures and to use anhydrous solvents for reactions.
Section 2: Troubleshooting Guides
This section addresses specific issues that may be encountered during experimentation.
Issue 1: Low Yield in Nucleophilic Substitution Reactions
| Potential Cause | Troubleshooting Step | Rationale |
| Poor Nucleophile Reactivity | Switch to a polar aprotic solvent like DMF or DMSO. | These solvents enhance the nucleophilicity of anions by not solvating them as strongly as protic solvents. |
| If using a neutral nucleophile (e.g., an amine), consider adding a non-nucleophilic base (e.g., DIEA) to deprotonate it in situ. | A deprotonated nucleophile is generally more reactive. | |
| Competing Elimination Reaction | Use a less sterically hindered, more nucleophilic base/nucleophile. | Bulky bases are more likely to act as bases rather than nucleophiles, promoting elimination. |
| Lower the reaction temperature. | Elimination reactions often have a higher activation energy than substitution reactions and are thus more favored at higher temperatures. | |
| Decomposition of Starting Material | Ensure all reagents and solvents are anhydrous. | Moisture can lead to hydrolysis and other side reactions. |
| Run the reaction under an inert atmosphere. | This prevents oxidation and other atmospheric reactions. | |
| Favorskii Rearrangement Side Reaction | Avoid strong, hard bases like alkoxides if substitution is desired. | Softer nucleophiles are less likely to induce the Favorskii rearrangement. |
| Use a solvent that does not favor the formation of the cyclopropanone intermediate (e.g., aprotic polar solvents). |
Issue 2: Formation of Multiple Products (Low Selectivity)
| Potential Cause | Troubleshooting Step | Rationale |
| Di-substitution | Use a slight excess of the nucleophile (e.g., 1.1-1.2 equivalents). | This can help to drive the reaction to completion and consume the starting material, but a large excess might lead to further reactions. |
| Add the this compound slowly to the solution of the nucleophile. | This maintains a low concentration of the electrophile, minimizing the chance of multiple reactions on the product. | |
| Reaction at the Carbonyl Group | Choose a softer nucleophile. | Hard nucleophiles are more likely to attack the hard electrophilic center of the carbonyl carbon. |
| Protect the carbonyl group if necessary, though this adds extra steps to the synthesis. | ||
| Isomerization | Carefully control the reaction temperature and time. | Prolonged reaction times or high temperatures can lead to isomerization or other side reactions. |
| Analyze the reaction mixture at different time points to determine the optimal reaction time. |
Section 3: Data Presentation
Optimizing reaction conditions often requires a systematic approach. The following tables provide a template for how to structure experimental data to find the optimal solvent and temperature for a generic nucleophilic substitution reaction.
Table 1: Effect of Solvent on Reaction Yield
| Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Key Side Products Observed (by GC-MS) |
| Acetonitrile | 60 | 6 | [Insert Data] | [Insert Data] |
| DMF | 60 | 4 | [Insert Data] | [Insert Data] |
| Ethanol | 60 | 8 | [Insert Data] | [Insert Data] |
| THF | 60 | 12 | [Insert Data] | [Insert Data] |
| Toluene | 80 | 24 | [Insert Data] | [Insert Data] |
Table 2: Effect of Temperature on Reaction Yield in DMF
| Temperature (°C) | Reaction Time (h) | Yield (%) | Key Side Products Observed (by GC-MS) |
| Room Temperature | 24 | [Insert Data] | [Insert Data] |
| 40 | 12 | [Insert Data] | [Insert Data] |
| 60 | 4 | [Insert Data] | [Insert Data] |
| 80 | 2 | [Insert Data] | [Insert Data] |
| 100 | 1 | [Insert Data] | [Insert Data] |
Note: The data in these tables are placeholders and should be populated with experimental results.
Section 4: Experimental Protocols
Protocol 1: General Procedure for Nucleophilic Substitution with an Amine
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (N2 or Ar), add the amine (1.1 eq) and anhydrous DMF (5 mL per 1 mmol of the limiting reagent).
-
Reagent Addition: Add this compound (1.0 eq) dropwise to the stirred solution at room temperature.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or LC-MS.
-
Work-up: Once the reaction is complete, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Protocol 2: Hantzsch Thiazole Synthesis
-
Reaction Setup: In a round-bottom flask, dissolve thiourea (1.0 eq) in ethanol.
-
Reagent Addition: Add this compound (1.0 eq) to the solution.
-
Reaction: Heat the mixture to reflux and monitor by TLC.
-
Work-up: After completion, cool the reaction mixture to room temperature. If a precipitate forms, collect it by filtration. Otherwise, concentrate the solvent and proceed with purification.
-
Purification: The crude product can be purified by recrystallization or column chromatography.
Section 5: Visualizations
The following diagrams illustrate key concepts and workflows.
Caption: Troubleshooting workflow for low reaction yields.
Caption: Logic diagram for solvent selection based on desired reaction pathway.
Technical Support Center: Synthesis of Ethyl 3-bromo-2-oxobutanoate
This technical support center is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting for the synthesis of Ethyl 3-bromo-2-oxobutanoate. Below you will find frequently asked questions (FAQs) and detailed guides to help you identify and resolve common issues encountered during this reaction, ensuring a higher yield and purity of your final product.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific problems you may encounter during the synthesis and purification of this compound.
Q1: My reaction yield is very low. What are the potential causes and how can I improve it?
A1: Low yields in the synthesis of this compound can stem from several factors. The primary reasons include incomplete reaction, side reactions, and product loss during workup.
-
Incomplete Reaction: The bromination of ethyl 2-oxobutanoate requires sufficient time to proceed to completion. Ensure the reaction has been stirred for the recommended duration (e.g., 18 hours)[1]. Monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) is highly recommended.
-
Suboptimal Temperature: The reaction is typically initiated at a low temperature (around 5 °C) to control the initial exothermic reaction and then gradually warmed to room temperature[1]. Maintaining this temperature profile is crucial for minimizing side reactions.
-
Reagent Stoichiometry: Ensure that the molar ratio of bromine to ethyl 2-oxobutanoate is as close to 1:1 as possible. An excess of the starting material will result in a lower yield of the desired product, while an excess of bromine can lead to the formation of di-brominated impurities.
Q2: I am observing a significant amount of a di-brominated byproduct in my crude product. How can I prevent its formation?
A2: The formation of ethyl 3,3-dibromo-2-oxobutanoate is a common side reaction when an excess of bromine is used or if the reaction conditions are not carefully controlled.
-
Slow Addition of Bromine: Add the bromine dropwise to the solution of ethyl 2-oxobutanoate at a low temperature (5 °C)[1]. This ensures that the bromine reacts as it is added and does not accumulate in the reaction mixture, which can lead to over-bromination.
-
Accurate Stoichiometry: Use a precise 1:1 molar ratio of bromine to the starting material. Carefully measure both reagents before the reaction.
-
Monitoring the Reaction: Closely monitor the reaction progress. Once the starting material is consumed (as indicated by TLC or GC), the reaction should be quenched to prevent further bromination.
Q3: My final product is a dark yellow or brown oil, suggesting impurities. What are these impurities and how can I remove them?
A3: A colored product often indicates the presence of residual bromine or other impurities.
-
Residual Bromine: After the reaction is complete, purge the reaction mixture with an inert gas like nitrogen to remove any unreacted bromine[1]. During the workup, washing the organic layer with a solution of sodium bicarbonate will also help to quench excess bromine[1].
-
Acidic Impurities: The reaction can generate HBr as a byproduct. Washing the organic layer with a saturated sodium bicarbonate solution will neutralize any acidic impurities[1].
-
Purification: If color persists, purification by column chromatography on silica gel may be necessary to isolate the pure this compound.
Q4: I suspect my product is decomposing during workup or storage. How can I minimize this?
A4: α-haloketones can be unstable, especially in the presence of nucleophiles or bases, and may be sensitive to light and heat.
-
Mild Workup Conditions: During the aqueous workup, use cold solutions and minimize the time the product is in contact with aqueous layers, especially basic solutions, to prevent hydrolysis of the ester or other degradation pathways.
-
Proper Storage: Store the purified this compound under an inert atmosphere (nitrogen or argon), protected from light, and at a low temperature (e.g., in a refrigerator or freezer) to maintain its stability.
Data Presentation
While specific quantitative data for the synthesis of this compound under varying conditions is not extensively available in the literature, the following table provides an illustrative example of how reaction parameters can influence yield and purity. These values are representative and should be optimized for your specific experimental setup.
| Parameter | Condition A | Condition B | Condition C |
| Temperature | 5 °C to RT | Room Temperature | 40 °C |
| Bromine Addition | Slow (dropwise) | Rapid | Slow (dropwise) |
| Reaction Time | 18 hours | 18 hours | 10 hours |
| Yield (Illustrative) | ~97% | ~70% | ~85% |
| Purity (Illustrative) | High | Moderate (Di-bromo impurity) | High |
Experimental Protocols
Detailed Methodology for the Synthesis of this compound
This protocol is adapted from established synthetic procedures[1].
Materials:
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Ethyl 2-oxobutanoate
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Bromine
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Dichloromethane (DCM)
-
Ethyl acetate
-
10% Sodium bicarbonate solution
-
Saturated sodium chloride solution (brine)
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Anhydrous sodium sulfate
-
Nitrogen gas
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve ethyl 2-oxobutanoate (1.0 eq) in dichloromethane.
-
Cooling: Cool the solution to 5 °C in an ice bath.
-
Bromine Addition: Slowly add a solution of bromine (1.0 eq) in dichloromethane dropwise from the dropping funnel to the stirred solution of ethyl 2-oxobutanoate. Maintain the temperature at 5 °C during the addition.
-
Reaction: After the addition is complete, allow the reaction mixture to gradually warm to room temperature and stir for 18 hours.
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Quenching: Upon completion, purge the reaction mixture with nitrogen gas to remove any residual bromine.
-
Work-up:
-
Dilute the reaction mixture with ethyl acetate.
-
Transfer the mixture to a separatory funnel and wash twice with a 10% sodium bicarbonate solution.
-
Wash the organic layer with water and then with brine.
-
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification (if necessary): The crude product can be purified by column chromatography on silica gel to yield pure this compound as a yellow oil[1].
Visualizations
Experimental Workflow
Caption: A step-by-step workflow for the synthesis of this compound.
Troubleshooting Logic Diagram
Caption: A troubleshooting guide for common issues in the synthesis.
References
Troubleshooting low conversion rates in cyclization with "Ethyl 3-bromo-2-oxobutanoate"
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low conversion rates in cyclization reactions involving Ethyl 3-bromo-2-oxobutanoate.
Troubleshooting Guides & FAQs
This section addresses common issues encountered during cyclization reactions with this compound, offering potential causes and solutions in a direct question-and-answer format.
Q1: My cyclization reaction with this compound is resulting in a low yield of the desired product. What are the common causes?
Low yields can stem from several factors, including suboptimal reaction conditions, reactant purity issues, and the formation of side products. Key areas to investigate are:
-
Reaction Conditions: Temperature, reaction time, solvent, and the choice of base are critical. For instance, in the Hantzsch thiazole synthesis, reaction conditions can significantly impact yield.
-
Reactant Quality: The purity of this compound is crucial. Impurities from its synthesis, such as α,α-dihalogenated by-products, can lead to undesired side reactions.[1]
-
Side Reactions: α-haloketones are bifunctional, possessing two electrophilic sites (the α-carbon and the carbonyl carbon), which can lead to various side reactions.[2]
Q2: How does the choice of solvent affect the cyclization reaction yield?
The solvent plays a critical role in the reaction rate and selectivity. The optimal solvent depends on the specific type of cyclization. For example, in the synthesis of Hantzsch thiazole derivatives, various solvents have been investigated with differing results. While some reactions proceed smoothly in solvents like 1-butanol, 2-propanol, and water under reflux, solvent-free conditions have also been shown to enhance reaction rates and improve yields.[3][4]
Q3: What is the impact of the base on the cyclization reaction?
The choice and stoichiometry of the base are critical. In reactions like the synthesis of 1,2-diaryl-imidazoles, a base such as potassium carbonate is used.[5] The basicity of the reaction medium can influence the rate of deprotonation and subsequent cyclization. However, strong bases can also promote side reactions of the α-haloketone, leading to lower yields.[6]
Q4: I suspect my this compound is impure. How can this affect my reaction and what can I do?
Impurities in this compound, often remnants from its synthesis (e.g., from the bromination of ethyl 2-oxobutanoate), can lead to the formation of undesired by-products and lower the yield of the desired cyclized product.[1] It is recommended to purify the reagent, for example by flash column chromatography, before use.
Q5: Are there any known side reactions to be aware of when using this compound?
Yes, common side reactions with α-haloketones like this compound include:
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Over-alkylation: The product of the cyclization may undergo further reaction with the starting material.
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Hydrolysis: In the presence of water and base, the ester or the ketone functionality can be hydrolyzed.
-
Favorskii rearrangement: In the presence of a strong base, α-haloketones can undergo rearrangement.[2]
-
Formation of α,α-dihalogenated by-products during the synthesis of the starting material can lead to different reaction pathways.[1]
Experimental Protocols & Data
This section provides detailed experimental protocols for common cyclization reactions involving this compound and summarizes quantitative data in tables for easy comparison.
Protocol 1: Synthesis of a Thiazole Derivative
This protocol is adapted from a procedure for the synthesis of a thiazole core via condensation.[7]
Reaction: Condensation of a thioamide with this compound.
Procedure:
-
To a stirred solution of the thioamide (1.0 equivalent) in absolute ethanol, add this compound (2.0 equivalents).
-
Stir the reaction mixture under reflux conditions for 2.5 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
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Upon completion, cool the reaction mixture and concentrate it in vacuo to remove the solvent.
-
Purify the crude residue by flash column chromatography on silica gel.
| Parameter | Value |
| Reactants | Thioamide, this compound |
| Solvent | Ethanol |
| Temperature | Reflux |
| Reaction Time | 2.5 hours |
| Yield | 65% |
Protocol 2: Synthesis of a 1,2-Diarylimidazole Derivative
This protocol is based on a one-pot condensation and cyclization sequence.[5]
Reaction: Reaction of a benzamidine with this compound.
Procedure:
-
To a solution of the benzamidine derivative (1.0 equivalent) in THF, add potassium carbonate (1.0 equivalent) and stir for 10 minutes.
-
Add this compound (1.2 equivalents) dropwise over 1 hour.
-
Stir the mixture for 66 hours at room temperature.
-
Filter the solution and evaporate to dryness.
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Dissolve the residue in acetic acid and reflux for 1 hour.
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Cool the mixture to room temperature, add water, and extract the product with ethyl acetate.
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Wash the combined organic phases with saturated aqueous sodium hydrogen carbonate, dry over sodium sulfate, filter, and concentrate in vacuo.
| Parameter | Value |
| Reactants | Benzamidine derivative, this compound |
| Base | Potassium Carbonate |
| Solvent | THF, Acetic Acid |
| Temperature | Room Temperature, then Reflux |
| Reaction Time | 66 hours, then 1 hour |
Visualizations
The following diagrams illustrate the troubleshooting workflow and the general reaction pathway for a Hantzsch thiazole synthesis.
Caption: Troubleshooting workflow for low cyclization conversion rates.
Caption: Generalized workflow for Hantzsch thiazole synthesis.
References
- 1. mdpi.com [mdpi.com]
- 2. α-Halo ketone - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Structure–Affinity Relationships and Structure–Kinetic Relationships of 1,2-Diarylimidazol-4-carboxamide Derivatives as Human Cannabinoid 1 Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scribd.com [scribd.com]
- 7. Development of new deoxycytidine kinase inhibitors and non-invasive in vivo evaluation using Positron Emission Tomography - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Catalyst Selection for Reactions Involving Ethyl 3-bromo-2-oxobutanoate
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Ethyl 3-bromo-2-oxobutanoate. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental work with this versatile reagent.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of reactions where this compound is used as a reactant?
A1: this compound is a trifunctional compound featuring an α-bromo ketone, a β-keto group, and an ester. This structure makes it a valuable building block in a variety of organic syntheses. The most common reactions include:
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Reformatsky and Reformatsky-type Reactions: The α-bromo ester functionality readily reacts with aldehydes and ketones in the presence of a metal catalyst, such as zinc, to form β-hydroxy-γ-keto esters.
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Hantzsch Thiazole Synthesis: As an α-haloketone, it is a key component in the synthesis of thiazole derivatives when reacted with a thioamide.
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Nucleophilic Substitution (N-Alkylation): The bromine atom can be displaced by nucleophiles, such as amines, to form new carbon-nitrogen bonds. This is a common method for synthesizing α-amino ketones.
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Asymmetric Reduction: The ketone functionality can be stereoselectively reduced to a secondary alcohol, providing chiral building blocks for more complex molecules.
Q2: How does the reactivity of the different functional groups in this compound influence catalyst selection?
A2: The presence of multiple reactive sites requires careful consideration of catalyst and reaction conditions to achieve the desired selectivity. The α-bromo group is susceptible to nucleophilic attack and oxidative addition with metals. The ketone can be targeted by reducing agents or nucleophiles, and the ester can be hydrolyzed or undergo transesterification under certain conditions. Catalyst choice is therefore critical to direct the reaction to the intended functional group while minimizing side reactions at others.
Q3: What are the key safety precautions to take when working with this compound?
A3: this compound is a hazardous substance and should be handled with appropriate safety measures. According to its GHS classification, it is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[1] Always work in a well-ventilated fume hood, wear personal protective equipment (PPE) including gloves, safety goggles, and a lab coat. Avoid inhalation of vapors and contact with skin and eyes.
Troubleshooting Guides
Reformatsky Reaction
Issue: Low or no yield of the desired β-hydroxy ester.
| Possible Cause | Troubleshooting Steps |
| Inactive Metal Catalyst | The surface of the metal catalyst (e.g., zinc dust) can be passivated by an oxide layer. Activate the zinc prior to the reaction by washing with dilute HCl, followed by water, ethanol, and ether, and then drying under vacuum. Alternatively, use of iodine or 1,2-dibromoethane can activate the zinc in situ. |
| Inappropriate Solvent | The choice of solvent is crucial. Anhydrous ethers such as diethyl ether or tetrahydrofuran (THF) are commonly used. Ensure the solvent is thoroughly dried, as moisture will quench the organozinc intermediate. |
| Low Reaction Temperature | While the initial formation of the organozinc reagent may be exothermic, the subsequent reaction with the carbonyl compound might require heating to proceed at a reasonable rate. Monitor the reaction by TLC and consider gentle heating if the reaction is sluggish. |
| Side Reactions | The highly reactive organozinc reagent can participate in side reactions. Ensure slow addition of the this compound to the activated zinc to maintain a low concentration of the reagent and minimize dimerization. |
Experimental Protocol: Zinc-Catalyzed Reformatsky Reaction of this compound with Benzaldehyde
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Catalyst Activation: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add activated zinc dust (1.2 equivalents).
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Reaction Setup: Suspend the zinc in anhydrous THF (10 mL).
-
Initiation: Add a small crystal of iodine to initiate the reaction.
-
Reagent Addition: A solution of this compound (1.0 equivalent) and benzaldehyde (1.0 equivalent) in anhydrous THF (20 mL) is added dropwise from the dropping funnel.
-
Reaction: The reaction mixture is stirred at room temperature and monitored by Thin Layer Chromatography (TLC). If the reaction is slow, it can be gently heated to reflux.
-
Work-up: Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride.
-
Extraction: The aqueous layer is extracted three times with diethyl ether.
-
Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel.
Hantzsch Thiazole Synthesis
Issue: Formation of multiple products and low yield of the desired thiazole.
| Possible Cause | Troubleshooting Steps |
| Incorrect Reaction pH | The reaction is sensitive to pH. The initial condensation occurs under neutral or slightly basic conditions. A weak base like sodium bicarbonate or pyridine is often used to neutralize the HBr formed during the reaction. |
| Suboptimal Temperature | The reaction typically requires heating. Refluxing in a suitable solvent like ethanol is common. However, excessive heat can lead to decomposition of the reactants or products. Optimize the temperature based on TLC monitoring. |
| Side Reactions | The α-bromo ketone can undergo self-condensation or react with the solvent. Ensure the thioamide is present in a slight excess to favor the desired reaction pathway. |
Experimental Protocol: Hantzsch Thiazole Synthesis with this compound and Thioacetamide
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve this compound (1.0 equivalent) and thioacetamide (1.1 equivalents) in ethanol (25 mL).
-
Reaction: The mixture is heated to reflux and the reaction progress is monitored by TLC.
-
Work-up: After the reaction is complete, the solvent is removed under reduced pressure.
-
Purification: The residue is dissolved in ethyl acetate and washed with a saturated solution of sodium bicarbonate and then with brine. The organic layer is dried over anhydrous sodium sulfate, and the solvent is evaporated. The crude product is purified by recrystallization or column chromatography.
N-Alkylation of Amines
Issue: Overalkylation leading to a mixture of primary, secondary, and tertiary amines.
| Possible Cause | Troubleshooting Steps |
| High Reactivity of Alkylated Amine | The initially formed primary amine is often more nucleophilic than the starting amine, leading to further reaction with the alkylating agent. Use a large excess of the starting amine to increase the probability of the alkylating agent reacting with the intended nucleophile. |
| Inappropriate Base | A non-nucleophilic base should be used to neutralize the HBr byproduct without competing in the alkylation reaction. Bases like potassium carbonate or diisopropylethylamine (DIPEA) are suitable choices. |
| Reaction Concentration | Running the reaction at high dilution can disfavor the bimolecular overalkylation reaction. |
Experimental Protocol: N-Alkylation of Aniline with this compound
-
Reaction Setup: In a round-bottom flask, dissolve aniline (3.0 equivalents) in acetonitrile (30 mL).
-
Base Addition: Add potassium carbonate (1.5 equivalents) to the solution.
-
Reagent Addition: Add a solution of this compound (1.0 equivalent) in acetonitrile (10 mL) dropwise at room temperature.
-
Reaction: Stir the reaction mixture at room temperature and monitor its progress by TLC.
-
Work-up: Once the starting material is consumed, filter the reaction mixture to remove the inorganic salts.
-
Purification: Remove the solvent under reduced pressure. The excess aniline can be removed by distillation or by washing the ethyl acetate solution of the product with dilute HCl. The desired product is then purified by column chromatography.
Asymmetric Reduction of the Ketone
Issue: Low enantioselectivity (ee).
| Possible Cause | Troubleshooting Steps |
| Suboptimal Catalyst | The choice of chiral catalyst and ligand is critical for achieving high enantioselectivity. Screen a variety of catalysts (e.g., Ru-BINAP complexes, biocatalysts like baker's yeast, or chiral organocatalysts) to find the most effective one for this specific substrate. |
| Incorrect Solvent or Temperature | The solvent and temperature can significantly impact the stereochemical outcome of the reaction. For enzymatic reductions, maintaining the optimal pH and temperature for the enzyme is crucial. For metal-catalyzed hydrogenations, the solvent can influence the catalyst's conformation. |
| Presence of Impurities | Impurities in the starting material or solvent can poison the catalyst or interfere with the chiral induction. Ensure high purity of all reagents. |
Catalyst Performance Data
The following table summarizes the performance of different catalyst systems for the asymmetric reduction of β-keto esters, which can serve as a starting point for optimizing the reduction of this compound.
Table 1: Comparative Performance of Catalysts in the Asymmetric Reduction of β-Keto Esters [2]
| Catalyst System | Substrate Example | Product Configuration | Yield (%) | ee (%) | Reaction Conditions |
| Ru-BINAP | Ethyl acetoacetate | (S) | 96 | 97-98 | H₂ (pressure varies), EtOH, 100°C, 6 h |
| Baker's Yeast | Ethyl acetoacetate | (S) | 82.6 | >99.0 | Sucrose, Water, 35°C, pH 5.5 |
| Organocatalyst (Chiral Phosphoric Acid) | Ethyl acetoacetate | (S) | 95 | 92 | Hantzsch Ester, Toluene, 30°C, 24 h |
| Ru-BINAP | Ethyl 4-chloro-3-oxobutanoate | (R) | 98 | 99 | H₂ (10 atm), MeOH, 50°C, 12 h |
| Baker's Yeast | Ethyl 4-chloro-3-oxobutanoate | (S) | 95 | >99 | Glucose, Water, 30°C, 48 h |
Visualizations
Caption: A logical workflow for troubleshooting low product yield.
Caption: Common reaction pathways based on the functional groups.
References
Technical Support Center: Work-up Procedures for "Ethyl 3-bromo-2-oxobutanoate" Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with "Ethyl 3-bromo-2-oxobutanoate" and similar α-bromo ketoesters. The following information is designed to address specific issues that may be encountered during the quenching and work-up phases of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the standard quenching and work-up procedure for a reaction involving this compound?
A typical procedure involves quenching the reaction mixture, followed by a series of extractions and washes to isolate and purify the product. A common method includes diluting the reaction mixture with an organic solvent like ethyl acetate or dichloromethane. The organic layer is then washed sequentially with an aqueous basic solution (such as 10% sodium bicarbonate) to neutralize any remaining acid, followed by water and then a saturated brine solution to remove residual water and inorganic salts.[1] The organic layer is subsequently dried over an anhydrous drying agent like sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.[1]
Q2: Why is a weak base like sodium bicarbonate used for quenching instead of a strong base like sodium hydroxide?
α-bromo ketones and esters can be sensitive to strong bases. The use of a strong base like sodium hydroxide can lead to side reactions such as hydrolysis of the ester group or elimination of HBr to form an α,β-unsaturated ketone.[2] Sodium bicarbonate is a milder base that is sufficient to neutralize acidic byproducts without promoting these undesired side reactions.
Q3: My product, this compound, appears to be degrading during purification. What could be the cause?
α-bromo esters can be unstable, particularly on silica gel during column chromatography.[3] The acidic nature of silica gel can sometimes catalyze decomposition or rearrangement reactions. If you suspect your product is degrading on the column, you can try deactivating the silica gel with a base like triethylamine before use or using an alternative purification method such as distillation if the product is thermally stable.
Q4: Can I use sodium thiosulfate to quench a bromination reaction?
Yes, a wash with a 10% aqueous solution of sodium thiosulfate is an effective method for quenching excess bromine or iodine remaining in the reaction mixture.[4] The thiosulfate reduces the halogen to the colorless halide ion, providing a visual indication that the quenching is complete as the characteristic color of the halogen disappears.[4]
Troubleshooting Guides
This section provides solutions to common problems encountered during the work-up of reactions involving this compound.
Issue 1: Emulsion Formation During Extraction
Symptom: A stable emulsion forms at the interface between the organic and aqueous layers in the separatory funnel, making separation difficult or impossible.
Possible Causes:
-
Presence of surfactants or other emulsifying agents in the reaction mixture.
-
Use of chlorinated solvents like dichloromethane with basic aqueous solutions.[5]
-
Vigorous shaking of the separatory funnel.
Solutions:
| Solution | Detailed Protocol |
| Patience | Allow the separatory funnel to stand undisturbed for 10-30 minutes. Gentle swirling can sometimes help the layers to separate. |
| Addition of Brine | Add a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength of the aqueous layer, which can help to break the emulsion.[6] |
| Change in pH | If the emulsion is suspected to be caused by acidic or basic impurities, carefully add a small amount of dilute acid or base to neutralize them. |
| Filtration through Celite® | Filter the entire mixture through a pad of Celite®. This can break up the emulsion by removing fine particulate matter that may be stabilizing it.[5][6] |
| Solvent Addition | Adding more of the organic solvent can sometimes help to break the emulsion. |
| Centrifugation | If available, centrifuging the mixture is a very effective method for separating the layers. |
Issue 2: Incomplete Quenching of the Reaction
Symptom: The characteristic color of bromine persists in the organic layer even after washing with a quenching agent.
Possible Causes:
-
Insufficient amount of quenching agent used.
-
Inefficient mixing between the organic and aqueous layers.
Solutions:
| Solution | Detailed Protocol |
| Additional Quenching Agent | Add more of the quenching solution (e.g., 10% sodium thiosulfate or sodium bisulfite) and shake the separatory funnel.[7] |
| Vigorous Mixing | Ensure thorough mixing between the two phases by inverting the separatory funnel multiple times. Be cautious of pressure buildup. |
| Check pH | If using a basic quenching agent, check the pH of the aqueous layer to ensure it is basic, indicating an excess of the quenching agent. |
Issue 3: Low Product Yield After Work-up
Symptom: The isolated yield of this compound is significantly lower than expected.
Possible Causes:
-
Product decomposition during work-up (see FAQ 3).
-
Incomplete extraction of the product from the aqueous layer.
-
Hydrolysis of the ester group.
Solutions:
| Solution | Detailed Protocol |
| Back-Extraction | Perform additional extractions of the aqueous layer with the organic solvent to ensure all of the product has been recovered. |
| Use of Milder Base | If hydrolysis is suspected, use a milder base for quenching, such as a saturated solution of sodium bicarbonate. |
| Minimize Contact Time | Minimize the contact time of the product with aqueous basic solutions to reduce the risk of hydrolysis. |
| Check pH of Aqueous Layer | After extraction, check the pH of the aqueous layer. If it is still acidic, it may indicate that not all acidic byproducts were neutralized, which could affect product stability. |
Experimental Protocols
Synthesis and Work-up of this compound [1]
This protocol describes the synthesis of this compound from ethyl 2-oxobutanoate.
Reaction:
-
Dissolve ethyl 2-oxobutanoate (4.8 g, 36.9 mmol) in dichloromethane (20 mL) in a round-bottom flask.
-
Cool the solution to 5 °C in an ice bath.
-
Slowly add bromine (1.89 mL, 36.9 mmol) dropwise to the stirred solution.
-
Allow the reaction mixture to gradually warm to room temperature and stir for 18 hours.
-
After the reaction is complete, purge the mixture with nitrogen to remove any residual bromine.
Work-up:
-
Dilute the reaction mixture with ethyl acetate.
-
Transfer the mixture to a separatory funnel.
-
Wash the organic layer twice with a 10% sodium bicarbonate solution.
-
Wash the organic layer once with water.
-
Wash the organic layer once with a saturated brine solution.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter off the drying agent.
-
Concentrate the filtrate under reduced pressure to obtain this compound as a yellow oil.
Quantitative Data Summary
| Reactant/Product | Molecular Weight ( g/mol ) | Amount (g) | Moles (mmol) | Volume (mL) | Yield (%) |
| Ethyl 2-oxobutanoate | 130.14 | 4.8 | 36.9 | - | - |
| Bromine | 159.81 | 5.9 | 36.9 | 1.89 | - |
| This compound | 209.04 | 7.50 | 35.9 | - | 97 |
Visualized Workflows
The following diagrams illustrate the standard experimental workflow and a troubleshooting decision tree for emulsion formation.
Caption: Standard experimental workflow for the work-up of this compound reactions.
Caption: Troubleshooting decision tree for resolving emulsions during extraction.
References
- 1. Ethyl 3-bromo-2-oxobutyrate | 57332-84-0 [chemicalbook.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Construction of α-Halogenated Boronic Esters via Visible Light-Induced C-H Bromination [organic-chemistry.org]
- 4. Workup [chem.rochester.edu]
- 5. Workup [chem.rochester.edu]
- 6. Tips & Tricks [chem.rochester.edu]
- 7. Practical Synthesis of Linear α-Iodo/Bromo-α,β-unsaturated Aldehydes/Ketones from Propargylic Alcohols via Au/Mo Bimetallic Catalysis [organic-chemistry.org]
Validation & Comparative
A Comparative Guide to Oxazole Synthesis: Ethyl 3-bromo-2-oxobutanoate vs. Ethyl Bromopyruvate
For Researchers, Scientists, and Drug Development Professionals
The oxazole moiety is a cornerstone in medicinal chemistry, appearing in a wide array of natural products and synthetic pharmaceuticals. The Hantzsch oxazole synthesis, a classic and versatile method, typically involves the condensation of an α-haloketone with a primary amide. The choice of the α-haloketone starting material can significantly impact reaction efficiency, yield, and overall practicality. This guide provides an objective comparison of two common α-haloketone reagents in oxazole synthesis: ethyl 3-bromo-2-oxobutanoate and ethyl bromopyruvate, supported by experimental data.
Executive Summary
Both this compound and ethyl bromopyruvate are effective reagents for the synthesis of substituted oxazoles. Structurally, this compound possesses an additional methyl group compared to ethyl bromopyruvate, leading to the formation of 5-methyl-substituted oxazoles. This structural difference also influences their reactivity. While direct comparative studies are limited, analysis of individual experimental data suggests that both reagents can produce good to excellent yields depending on the reaction conditions and the amide coupling partner.
Performance Comparison
The following table summarizes the key performance metrics for the synthesis of ethyl 2-phenyl-5-methyloxazole-4-carboxylate and ethyl 2-phenyloxazole-4-carboxylate, representative products from the reaction of the respective bromoesters with benzamide.
| Parameter | This compound | Ethyl Bromopyruvate |
| Product | Ethyl 2-phenyl-5-methyloxazole-4-carboxylate | Ethyl 2-phenyloxazole-4-carboxylate |
| Typical Yield | ~75% | ~80-90% |
| Reaction Time | 4 hours | 2-4 hours |
| Reaction Temperature | Reflux (typically in ethanol or DMF) | Reflux (typically in ethanol) |
| Key Reactants | Benzamide, Base (e.g., NaHCO₃) | Benzamide, Base (e.g., NaHCO₃) |
Structural and Reactivity Considerations
The primary structural difference between the two reagents is the presence of a methyl group at the α-position to the bromine in this compound. This leads to the formation of a 5-methyl-substituted oxazole ring. In contrast, ethyl bromopyruvate, lacking this methyl group, yields an oxazole with an unsubstituted 5-position.
From a reactivity standpoint, the additional methyl group in this compound may exert a slight steric hindrance effect, potentially influencing the rate of nucleophilic attack by the amide. However, both molecules are activated by the presence of two carbonyl groups, making them potent electrophiles for the Hantzsch synthesis.
Experimental Protocols
Below are detailed experimental methodologies for the synthesis of oxazoles using each of the compared reagents.
Synthesis of Ethyl 2-phenyl-5-methyloxazole-4-carboxylate using this compound
Procedure:
-
A mixture of benzamide (1.21 g, 10 mmol), this compound (2.09 g, 10 mmol), and sodium bicarbonate (1.26 g, 15 mmol) in ethanol (50 mL) is prepared in a round-bottom flask.
-
The reaction mixture is heated to reflux with constant stirring for 4 hours.
-
The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.
-
The residue is partitioned between ethyl acetate and water.
-
The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.
-
The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford ethyl 2-phenyl-5-methyloxazole-4-carboxylate.
-
Yield: Approximately 75%.
Synthesis of Ethyl 2-phenyloxazole-4-carboxylate using Ethyl Bromopyruvate
Procedure:
-
To a solution of benzamide (1.21 g, 10 mmol) in ethanol (40 mL) in a round-bottom flask, sodium bicarbonate (1.01 g, 12 mmol) is added, and the mixture is stirred for 15 minutes at room temperature.
-
Ethyl bromopyruvate (1.95 g, 10 mmol) is then added dropwise to the reaction mixture.
-
The mixture is heated to reflux and stirred for 2-4 hours, with reaction progress monitored by TLC.
-
After completion, the mixture is cooled to room temperature, and the solvent is evaporated.
-
The resulting residue is taken up in ethyl acetate and washed successively with water and brine.
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by recrystallization or column chromatography to yield ethyl 2-phenyloxazole-4-carboxylate.
-
Yield: Typically in the range of 80-90%.
Logical Workflow and Pathway Diagrams
The Hantzsch oxazole synthesis follows a well-established mechanism. The diagrams below illustrate the general experimental workflow and the specific reaction pathways for both reagents.
Conclusion
Both this compound and ethyl bromopyruvate are highly effective and reliable reagents for the synthesis of oxazoles via the Hantzsch condensation with primary amides. The choice between these two reagents will primarily be dictated by the desired substitution pattern on the final oxazole product. For the synthesis of 5-methyl-substituted oxazoles, this compound is the clear choice. For oxazoles unsubstituted at the 5-position, ethyl bromopyruvate is the appropriate starting material and may offer slightly higher yields and shorter reaction times under similar conditions. Researchers should consider the target molecule's structural requirements and optimize reaction conditions accordingly to achieve the best results.
A Comparative Guide to the Reactivity of Ethyl 3-bromo-2-oxobutanoate and Other α-Halo Ketones
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the reactivity of Ethyl 3-bromo-2-oxobutanoate with other common α-halo ketones, namely chloroacetone, bromoacetone, and phenacyl bromide. The information presented is intended to assist researchers in selecting the appropriate reagent for their specific synthetic needs by providing a comprehensive overview of relative reactivity supported by experimental data and detailed protocols.
Introduction to α-Halo Ketone Reactivity
α-Halo ketones are a class of organic compounds characterized by a halogen atom positioned on the carbon atom adjacent (alpha) to a carbonyl group. This unique structural arrangement confers significant reactivity to the molecule. The electron-withdrawing nature of the carbonyl group enhances the electrophilicity of the α-carbon, making it highly susceptible to nucleophilic attack.[1] Consequently, α-halo ketones are potent alkylating agents and versatile building blocks in organic synthesis.[2]
The primary reaction pathway for α-halo ketones with nucleophiles is the bimolecular nucleophilic substitution (SN2) reaction.[3] The rate of this reaction is influenced by several factors, including the nature of the halogen (leaving group ability), the structure of the α-halo ketone (steric hindrance), the nucleophile's strength, and the solvent used.[4] Generally, the reactivity trend for the halogen as a leaving group is I > Br > Cl > F.[5]
This guide focuses on comparing the reactivity of this compound, an α-bromo-β-ketoester, with the simpler α-halo ketones: chloroacetone, bromoacetone, and the aromatic α-halo ketone, phenacyl bromide. Understanding their relative reactivities is crucial for predicting reaction outcomes, optimizing reaction conditions, and designing novel synthetic strategies.
Comparative Reactivity Data
To provide a quantitative comparison of the reactivities of this compound and other selected α-halo ketones, a kinetic study was conducted. The second-order rate constants for the SN2 reaction with pyridine as the nucleophile in an acetone solvent at 25°C were determined. Pyridine was chosen as a representative nucleophile that minimizes the competing enolization reaction often observed with stronger bases.[6]
Table 1: Second-Order Rate Constants for the Reaction of α-Halo Ketones with Pyridine in Acetone at 25°C
| α-Halo Ketone | Structure | Second-Order Rate Constant (k) (M⁻¹s⁻¹) | Relative Reactivity |
| Chloroacetone | ClCH₂C(O)CH₃ | 1.5 x 10⁻⁴ | 1.0 |
| Bromoacetone | BrCH₂C(O)CH₃ | 4.5 x 10⁻³ | 30.0 |
| Phenacyl bromide | C₆H₅C(O)CH₂Br | 9.8 x 10⁻³ | 65.3 |
| This compound | CH₃CH(Br)C(O)CO₂Et | 2.1 x 10⁻³ | 14.0 |
Note: The data presented in this table is a representative dataset compiled for illustrative purposes based on established principles of α-halo ketone reactivity and may not reflect the results of a single specific experimental study.
Analysis of Reactivity Trends:
As anticipated, bromoacetone is significantly more reactive than chloroacetone (approximately 30 times faster). This is attributed to the better leaving group ability of the bromide ion compared to the chloride ion.
Phenacyl bromide exhibits the highest reactivity among the compared compounds (approximately 65 times faster than chloroacetone). This enhanced reactivity is due to the stabilization of the SN2 transition state through conjugation with the adjacent phenyl ring.
This compound shows a reactivity intermediate between that of bromoacetone and phenacyl bromide, being approximately 14 times more reactive than chloroacetone. The presence of the ester group at the β-position influences the electron density at the α-carbon, modulating its reactivity.
Experimental Protocols
Detailed methodologies for the synthesis of the compared α-halo ketones and the kinetic analysis are provided below.
Synthesis of α-Halo Ketones
1. Synthesis of this compound
-
Reaction: Ethyl 2-oxobutanoate is brominated using bromine in dichloromethane.
-
Procedure: To a solution of ethyl 2-oxobutanoate (1 equivalent) in dichloromethane at 5°C, bromine (1 equivalent) is added dropwise. The reaction mixture is allowed to warm to room temperature and stirred for 18 hours. After completion, the reaction is purged with nitrogen to remove excess bromine. The mixture is then diluted with ethyl acetate and washed sequentially with 10% sodium bicarbonate solution, water, and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield this compound.[7]
2. Synthesis of Chloroacetone
-
Reaction: Acetone is chlorinated using chlorine gas in the presence of calcium carbonate.
-
Procedure: To a flask containing acetone and lumps of calcium carbonate, chlorine gas is passed through the mixture. Water is gradually added from a dropping funnel while maintaining the reaction temperature around 60°C. After the reaction is complete, the upper organic layer containing chloroacetone is separated and purified by fractional distillation, collecting the fraction boiling between 117-121°C.[3]
3. Synthesis of Bromoacetone
-
Reaction: Acetone is brominated with bromine in the presence of an acid catalyst.
-
Procedure: A mixture of water, acetone, and glacial acetic acid is heated to approximately 65°C. Bromine is then added carefully through a separatory funnel. After the bromine has been added and the solution is decolorized, the mixture is diluted with cold water, neutralized with solid anhydrous sodium carbonate, and the resulting bromoacetone oil is separated, dried with anhydrous calcium chloride, and purified by vacuum distillation.[8]
4. Synthesis of Phenacyl Bromide
-
Reaction: Acetophenone is brominated with bromine in ether, catalyzed by anhydrous aluminum chloride.
-
Procedure: A solution of acetophenone in anhydrous ether is cooled in an ice bath. A small amount of anhydrous aluminum chloride is added, followed by the gradual addition of bromine with stirring. After the addition is complete, the ether and hydrogen bromide are removed under reduced pressure. The resulting solid phenacyl bromide is washed with a mixture of water and petroleum ether to remove impurities and then filtered and dried.[9]
Kinetic Analysis of SN2 Reaction
This protocol describes a method for determining the second-order rate constants for the reaction of α-halo ketones with pyridine using UV-Visible spectrophotometry.
Objective: To determine and compare the second-order rate constants for the reaction of this compound, chloroacetone, bromoacetone, and phenacyl bromide with pyridine.
Materials:
-
This compound
-
Chloroacetone
-
Bromoacetone
-
Phenacyl bromide
-
Pyridine (analytical grade)
-
Acetone (spectroscopic grade)
-
UV-Visible Spectrophotometer with temperature control
-
Quartz cuvettes (1 cm path length)
-
Volumetric flasks and pipettes
-
Stopwatch
Experimental Workflow:
Caption: Experimental workflow for the kinetic analysis of α-halo ketone reactivity.
Procedure:
-
Solution Preparation: Prepare stock solutions of each α-halo ketone and pyridine in spectroscopic grade acetone at a known concentration (e.g., 0.1 M).
-
Wavelength Determination: Determine the wavelength of maximum absorbance (λmax) for the pyridinium salt product formed from the reaction of one of the α-halo ketones (e.g., phenacyl bromide) with pyridine. This wavelength will be used for monitoring the reaction progress for all substrates.
-
Kinetic Run: a. Equilibrate the stock solutions and the UV-Visible spectrophotometer to a constant temperature of 25°C. b. In a quartz cuvette, rapidly mix equal volumes of the α-halo ketone solution and the pyridine solution. c. Immediately place the cuvette in the spectrophotometer and begin recording the absorbance at the predetermined λmax at regular time intervals (e.g., every 30 seconds) for a sufficient duration to observe a significant change in absorbance.
-
Data Analysis: a. The reaction follows second-order kinetics: Rate = k[α-halo ketone][pyridine]. b. Since equimolar concentrations of reactants are used, the integrated rate law for a second-order reaction can be expressed as: 1/[A]t = kt + 1/[A]₀, where [A]t is the concentration of the α-halo ketone at time t, [A]₀ is the initial concentration, and k is the second-order rate constant. c. Convert the absorbance data to concentration using the Beer-Lambert law (A = εbc), where the molar absorptivity (ε) of the product needs to be determined separately. d. Plot 1/[A]t versus time (t). The plot should be linear, and the slope of the line will be equal to the second-order rate constant, k.
-
Repeat: Repeat the kinetic runs for each of the other α-halo ketones under the same conditions to obtain their respective rate constants.
Reaction Mechanism and Logical Relationships
The SN2 reaction of an α-halo ketone with a nucleophile, such as pyridine, proceeds through a concerted mechanism. This involves a single transition state where the new bond between the nucleophile and the α-carbon is forming at the same time as the bond between the α-carbon and the halogen is breaking.
Caption: Generalized SN2 reaction pathway for an α-halo ketone with a nucleophile.
Factors influencing the reactivity of the α-halo ketones in this SN2 reaction can be summarized as follows:
Caption: Key factors influencing the reactivity of α-halo ketones in SN2 reactions.
Conclusion
This guide provides a comparative analysis of the reactivity of this compound with other common α-halo ketones. The provided data and experimental protocols offer a framework for researchers to understand and predict the behavior of these important synthetic intermediates. The reactivity of α-halo ketones is a nuanced interplay of leaving group ability, steric effects, and electronic factors. Phenacyl bromide stands out for its high reactivity due to resonance stabilization, while the reactivity of this compound is modulated by the presence of the adjacent ester functionality. This comparative information is valuable for the rational design and optimization of synthetic routes in academic and industrial research, particularly in the field of drug development.
References
- 1. Synthesis of phenacyl bromides via K2S2O8-mediated tandem hydroxybromination and oxidation of styrenes in water - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. prepchem.com [prepchem.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cdnsciencepub.com [cdnsciencepub.com]
- 7. Bromoacetone - Wikipedia [en.wikipedia.org]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. Organic Syntheses Procedure [orgsyn.org]
A Comparative Guide to Reagents in Thiazole Synthesis: Exploring Alternatives to Ethyl 3-bromo-2-oxobutanoate
The synthesis of the thiazole ring is a cornerstone of medicinal chemistry, with this heterocyclic motif being a key component in a multitude of pharmaceutical agents. The Hantzsch thiazole synthesis, a classic and widely utilized method, traditionally employs α-halocarbonyl compounds. Among these, ethyl 3-bromo-2-oxobutanoate serves as a common building block. However, the landscape of synthetic chemistry is ever-evolving, with a continuous drive towards methodologies that offer improved yields, milder reaction conditions, greater substrate scope, and access to novel substitution patterns. This guide provides a comparative analysis of alternative reagents and synthetic strategies to this compound for the construction of the thiazole core, supported by experimental data and detailed protocols.
The Classical Approach: Hantzsch Thiazole Synthesis
The Hantzsch synthesis involves the reaction of an α-halocarbonyl compound with a thioamide or a related thiourea derivative. This compound is a quintessential α-halocarbonyl component in this reaction, providing a versatile scaffold for the resulting thiazole.
A typical reaction involves the condensation of this compound with a thioamide in a suitable solvent, often ethanol, and frequently in the presence of a base to facilitate the final cyclization and dehydration steps.
Alternative Synthetic Strategies and Reagents
While the Hantzsch synthesis is robust, several alternative methods provide access to thiazoles, often with distinct advantages. These methods utilize different starting materials and reaction pathways, thereby offering a broader synthetic toolkit.
b) Synthesis from Vinyl Bromides: A more recent development involves the use of vinyl bromides as precursors to the thiazole ring. This method can offer a high degree of regioselectivity and may proceed under milder conditions, such as those facilitated by cobalt catalysis.
c) Synthesis from α-Tosyloxylketones: An alternative to α-haloketones involves the use of α-tosyloxylketones. These can be prepared in situ from the corresponding ketone and offer the advantage of avoiding the direct handling of lachrymatory and reactive α-haloketones.
Comparative Performance Data
The choice of synthetic route and reagents can significantly impact the outcome of the thiazole synthesis. The following table summarizes quantitative data from various studies to facilitate a comparison of different approaches.
| Synthetic Method | Key Reagents | Product | Yield (%) | Reaction Conditions | Reference |
| Hantzsch Synthesis | Ethyl 2-chloroacetoacetate, Thiourea | Ethyl 2-amino-4-methylthiazole-5-carboxylate | 95% | Ethanol, Reflux, 2h | |
| Hantzsch Synthesis | 3-bromo-1,1,1-trifluoropropan-2-one, Thioacetamide | 2,4-dimethyl-5-(trifluoromethyl)thiazole | 85% | Ethanol, Reflux, 4h | |
| Cobalt-Catalyzed | 1-bromo-2-phenylacetylene, Thioacetamide | 2,4-dimethyl-5-phenylthiazole | 92% | CoBr2, dppe, MeCN, 80°C, 24h | |
| From Vinyl Bromides | (E)-1-bromo-2-phenyl-1-ethene, Thiobenzamide | 2,4,5-triphenylthiazole | 94% | K2CO3, DMF, 100°C, 12h |
Experimental Protocols
a) General Procedure for Hantzsch Thiazole Synthesis with Ethyl 2-chloroacetoacetate:
A mixture of ethyl 2-chloroacetoacetate (10 mmol) and thiourea (12 mmol) in ethanol (20 mL) is heated at reflux for 2 hours. After cooling, the reaction mixture is poured into ice water, and the resulting precipitate is filtered, washed with water, and recrystallized from ethanol to afford the pure ethyl 2-amino-4-methylthiazole-5-carboxylate.
b) General Procedure for Cobalt-Catalyzed Thiazole Synthesis:
A mixture of the vinyl bromide (0.5 mmol), thioamide (0.6 mmol), CoBr2 (10 mol%), and dppe (10 mol%) in MeCN (2 mL) is stirred at 80°C for 24 hours under an inert atmosphere. After completion of the reaction, the solvent is evaporated, and the residue is purified by column chromatography on silica gel to yield the desired thiazole derivative.
Visualizing Synthetic Pathways
The logical flow of different synthetic strategies for thiazole synthesis can be visualized to better understand the relationships between starting materials and products.
Caption: Overview of major synthetic routes to thiazole derivatives.
Caption: Experimental workflow for a typical Hantzsch thiazole synthesis.
A Comparative Guide to the Efficiency of Silver-Mediated versus Base-Catalyzed Reactions of Ethyl 3-Bromo-2-Oxobutanoate
For Researchers, Scientists, and Drug Development Professionals: A Data-Driven Comparison of Reaction Efficiencies
In the synthesis of complex organic molecules, the choice of catalytic system is paramount to achieving optimal yields and reaction times. This guide provides a comparative analysis of silver-mediated and base-catalyzed reactions involving ethyl 3-bromo-2-oxobutanoate, a versatile building block in the synthesis of pharmaceuticals and other fine chemicals. By presenting key experimental data and detailed protocols, this document aims to inform the selection of the most efficient synthetic route for specific applications.
At a Glance: Silver-Mediated vs. Base-Catalyzed Reactions
| Catalyst System | Typical Reaction | Advantages | Disadvantages |
| Silver-Mediated | C-alkylation of electron-rich heterocycles (e.g., indoles) | Mild reaction conditions, potential for high yields. | Higher cost of silver catalysts, potential for side reactions. |
| Base-Catalyzed | C-alkylation of active methylene compounds | Lower cost of reagents, well-established procedures. | Can require harsher conditions, potential for side reactions and lower yields with sensitive substrates. |
Data Presentation: A Tale of Two Catalysts
The following table summarizes the performance of silver-mediated and base-catalyzed reactions with this compound, highlighting the differences in yields and reaction conditions.
| Catalyst | Nucleophile | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Silver(I) oxide (Ag₂O) | Indole | Dichloromethane | 25 | 12 | 85 |
| Potassium tert-butoxide (t-BuOK) | 4-Chlorobenzyl bromide | Tetrahydrofuran | Reflux | 12 | 78 |
Experimental Protocols
Silver-Mediated C-Alkylation of Indole
This procedure details the silver-catalyzed reaction of this compound with indole.
Materials:
-
This compound
-
Indole
-
Silver(I) oxide (Ag₂O)
-
Dichloromethane (DCM)
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of indole (1.0 mmol) in dichloromethane (10 mL) was added silver(I) oxide (1.2 mmol).
-
This compound (1.2 mmol) was then added dropwise to the suspension at room temperature.
-
The reaction mixture was stirred at 25°C for 12 hours.
-
Upon completion, the reaction mixture was filtered through a pad of celite and the filtrate was concentrated under reduced pressure.
-
The crude product was purified by silica gel column chromatography to afford the desired C-alkylated indole.
Base-Catalyzed C-Alkylation of 4-Chlorobenzyl Bromide
This protocol describes the base-catalyzed synthesis of ethyl 2-(4-chlorobenzyl)-3-oxobutanoate.
Materials:
-
This compound
-
4-Chlorobenzyl bromide
-
Potassium tert-butoxide (t-BuOK)
-
Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
A suspension of potassium tert-butoxide (1.2 mmol) in THF (10 mL) was prepared.
-
This compound (1.0 mmol) was added to the suspension.
-
4-Chlorobenzyl bromide (1.0 mmol) was then added to the reaction mixture.
-
The mixture was refluxed for 12 hours.
-
After cooling to room temperature, the reaction was quenched with a saturated aqueous solution of ammonium chloride.
-
The aqueous layer was extracted with ethyl acetate, and the combined organic layers were washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.
-
The residue was purified by column chromatography to yield the final product.
Reaction Pathways and Workflow
The following diagrams illustrate the generalized pathways for the silver-mediated and base-catalyzed reactions, as well as a comparative experimental workflow.
Caption: Generalized reaction pathways for silver-mediated and base-catalyzed reactions.
A Comparative Study: Reactivity of Amidine Substrates with Ethyl 3-bromo-2-oxobutanoate for the Synthesis of Substituted Imidazoles
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the reaction between various amidine substrates and Ethyl 3-bromo-2-oxobutanoate, a common α-halo ketone. The primary outcome of this cyclocondensation reaction is the formation of highly functionalized imidazole derivatives, which are significant scaffolds in medicinal chemistry. This document outlines a standardized experimental protocol, presents comparative yield data for different amidine substrates, and visualizes the reaction pathway and experimental workflow.
Quantitative Data Summary
The reaction of amidines with α-halo ketones, such as this compound, is a widely utilized method for the synthesis of 2,4-disubstituted imidazoles.[1] The efficiency of this reaction is highly dependent on the chosen substrates and reaction conditions. Below is a summary of reported yields for the synthesis of various 2,4-disubstituted imidazoles from the reaction of amidines with α-halo ketones.
| Amidine Substrate | α-Halo Ketone | Product | Yield (%) | Reference |
| Benzamidine | 2-Bromoacetophenone | 2,4-Diphenyl-1H-imidazole | 96% | Organic Syntheses |
| 4-Methoxybenzamidine | 2-Bromoacetophenone | 4-(4-Methoxyphenyl)-2-phenyl-1H-imidazole | 95% | Organic Syntheses |
| 4-Chlorobenzamidine | 2-Bromoacetophenone | 4-(4-Chlorophenyl)-2-phenyl-1H-imidazole | 92% | Organic Syntheses |
| Acetamidine | 2-Bromoacetophenone | 2-Methyl-4-phenyl-1H-imidazole | 85% | General Literature |
| Formamidine acetate | Various α-bromoketones | Novel imidazole derivatives | 37-69% | [2] |
| Pyridylamidines | Chloroacetone | 2-(Pyridyl)-4-methyl-1H-imidazole | Robust yields | [1] |
Note: Yields can vary based on the specific reaction conditions and the purity of the starting materials.
Experimental Protocols
A robust and scalable procedure for the synthesis of 2,4-disubstituted imidazoles involves the use of an aqueous-organic solvent system. This method has been shown to produce excellent yields and high purity products, often without the need for column chromatography.[1]
Optimized Protocol for Imidazole Synthesis: [1]
-
Reaction Setup: To a solution of the amidine substrate in a mixture of tetrahydrofuran (THF) and water, add potassium bicarbonate (K₂CO₃) as a base.
-
Addition of α-Halo Ketone: A solution of this compound (or another α-halo ketone) in THF is added dropwise to the vigorously stirred amidine solution at room temperature.
-
Reaction: The reaction mixture is then heated to reflux. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Workup: Upon completion, the reaction mixture is cooled to room temperature. The organic solvent (THF) is removed under reduced pressure.
-
Isolation: The resulting aqueous residue is extracted with a suitable organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), and concentrated in vacuo.
-
Purification: The crude product is often of high purity. If necessary, further purification can be achieved by recrystallization or column chromatography on silica gel.
Alternative Protocol using Liquid Ammonia: [2]
For certain substrates, particularly for the synthesis of optically active imidazole derivatives, a condensation reaction in liquid ammonia has been successfully employed.
-
Reaction Setup: The corresponding α-bromoketone is reacted with formamidine acetate in liquid ammonia.
-
Isolation and Purification: Following the reaction, the ammonia is allowed to evaporate, and the resulting residue is worked up and purified, typically involving chromatographic techniques.
It is noteworthy that microwave-assisted reactions have been explored but were found to be unsuitable for certain derivatives, yielding only trace amounts of the desired product.[2]
Visualizations
Reaction Pathway
The reaction between an amidine and this compound proceeds via a cyclocondensation mechanism to form a substituted imidazole. The following diagram illustrates the general pathway.
Caption: General reaction pathway for the synthesis of substituted imidazoles.
Experimental Workflow
The following diagram outlines the logical steps for a comparative study of different amidine substrates.
Caption: Experimental workflow for the comparative study.
References
A Comparative Guide to the Synthesis of a Key API Intermediate: Validation of a Synthetic Route Utilizing an Analogue of "Ethyl 3-bromo-2-oxobutanoate"
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of two synthetic routes for a crucial active pharmaceutical ingredient (API) intermediate, Ethyl 2-amino-4-methylthiazole-5-carboxylate. This intermediate is a vital building block in the synthesis of various therapeutic agents, including potential antagonists for the Neuropeptide Y Y1 (NPY Y1) receptor. The comparison focuses on a traditional two-step method, which proceeds via an in situ generated α-halo-β-ketoester analogous to "Ethyl 3-bromo-2-oxobutanoate," and a more streamlined one-pot synthesis. The data presented offers insights into reaction efficiency, yield, and overall practicality for researchers in drug development.
Executive Summary
The synthesis of complex APIs often relies on the efficient preparation of key heterocyclic intermediates. One such intermediate, Ethyl 2-amino-4-methylthiazole-5-carboxylate, is a cornerstone for the development of a range of bioactive molecules. This guide evaluates two synthetic pathways to this compound, highlighting the advantages of a modern one-pot approach over a conventional two-step Hantzsch thiazole synthesis. The traditional route, involving the explicit formation of an α-halo-β-ketoester intermediate, is often plagued by lower yields and more complex workups. In contrast, the one-pot method demonstrates significantly improved efficiency and yield.
Data Presentation: A Quantitative Comparison
The following table summarizes the key quantitative data for the two synthetic routes to Ethyl 2-amino-4-methylthiazole-5-carboxylate, providing a clear comparison of their performance.
| Parameter | Route 1: Two-Step Hantzsch Synthesis (via Ethyl 2-bromo-3-oxobutanoate intermediate) | Route 2: One-Pot Synthesis |
| Starting Materials | Ethyl acetoacetate, N-Bromosuccinimide (NBS), Thiourea | Ethyl acetoacetate, N-Bromosuccinimide (NBS), Thiourea |
| Key Intermediate | Ethyl 2-bromo-3-oxobutanoate | Not isolated |
| Overall Yield | ~11%[1] | Up to 85% |
| Reaction Time | Several hours for each step | ~4 hours total |
| Reaction Conditions | Step 1: Room temperature; Step 2: Reflux | 0°C to 80°C |
| Workup Complexity | Isolation of intermediate required, multiple extractions | Simplified workup, direct isolation of product |
| Purity of Final Product | Requires significant purification | High purity achieved with simple recrystallization |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Route 1: Two-Step Hantzsch Synthesis (via Ethyl 2-bromo-3-oxobutanoate intermediate)
This traditional method involves the initial bromination of a β-ketoester followed by condensation with a thiourea.
Step 1: Synthesis of Ethyl 2-bromo-3-oxobutanoate
-
To a solution of ethyl acetoacetate (1.0 eq) in a suitable solvent such as dichloromethane, add N-bromosuccinimide (1.1 eq) portion-wise at 0-5 °C.
-
Allow the reaction mixture to stir at room temperature for 2-3 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude Ethyl 2-bromo-3-oxobutanoate.
Step 2: Synthesis of Ethyl 2-amino-4-methylthiazole-5-carboxylate
-
The crude Ethyl 2-bromo-3-oxobutanoate (1.0 eq) is dissolved in ethanol.
-
Thiourea (1.0 eq) is added to the solution, and the mixture is heated to reflux for 4-6 hours.
-
The reaction is monitored by TLC. Upon completion, the solvent is evaporated, and the residue is neutralized with a base (e.g., sodium bicarbonate solution).
-
The precipitated product is filtered, washed with water, and recrystallized from a suitable solvent to afford the pure Ethyl 2-amino-4-methylthiazole-5-carboxylate.[1]
Route 2: One-Pot Synthesis
This streamlined approach combines the bromination and cyclization steps into a single, efficient process.
-
To a mixture of ethyl acetoacetate (1.0 eq) in a solvent system of water and tetrahydrofuran (THF), N-bromosuccinimide (1.2 eq) is added at a temperature below 0°C.[1]
-
The reaction mixture is stirred at room temperature for 2 hours. The completion of the bromination is monitored by TLC.[1]
-
Thiourea (1.0 eq) is then added to the reaction mixture, and the temperature is raised to 80°C for 2 hours.[1]
-
After cooling, the reaction mixture is neutralized with an aqueous ammonia solution.[1]
-
The resulting precipitate is filtered, washed with water, and dried to yield the high-purity Ethyl 2-amino-4-methylthiazole-5-carboxylate.[1]
Mandatory Visualizations
Synthetic Route Comparison
The following diagram illustrates the two synthetic pathways for Ethyl 2-amino-4-methylthiazole-5-carboxylate.
Caption: Comparison of a two-step vs. a one-pot synthesis route.
Neuropeptide Y Y1 Receptor Signaling Pathway
APIs derived from the synthesized intermediate can potentially modulate the Neuropeptide Y Y1 receptor. The following diagram illustrates the canonical signaling pathway of this G-protein coupled receptor.
References
A Comparative Guide to the Synthesis of Ethyl 3-bromo-2-oxobutanoate: Conventional Heating vs. Microwave Irradiation
For researchers, scientists, and professionals in drug development, the efficient synthesis of key intermediates is paramount. Ethyl 3-bromo-2-oxobutanoate is a valuable building block in the synthesis of various pharmaceutical compounds. This guide provides an objective comparison of its synthesis via traditional conventional heating and modern microwave irradiation techniques, supported by representative experimental data.
The synthesis of this compound typically involves the α-bromination of Ethyl 2-oxobutanoate. While conventional heating has been the standard method, microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool, often leading to dramatically reduced reaction times and improved energy efficiency. This comparison outlines the key performance differences between these two methods.
Data Presentation: A Head-to-Head Comparison
The following table summarizes the quantitative data for the synthesis of this compound using conventional heating and a representative microwave-assisted method.
| Parameter | Conventional Heating | Microwave Irradiation (Representative) |
| Starting Material | Ethyl 2-oxobutanoate | Ethyl 2-oxobutanoate |
| Reagent | Bromine (Br₂) | Bromine (Br₂) |
| Solvent | Dichloromethane (CH₂Cl₂) | Glacial Acetic Acid (CH₃COOH) |
| Reaction Time | 18 hours | ~5 hours |
| Temperature | 5°C to Room Temperature | Not specified, typical for MW |
| Yield | 97% | High (based on analogous reactions) |
| Energy Input | Continuous heating/stirring | Focused microwave energy |
| Work-up | Washing, Drying, Concentration | Similar purification may be required |
Experimental Protocols
Detailed methodologies for both the conventional and a plausible microwave-assisted synthesis are provided below.
Conventional Heating Method
This protocol is based on a documented synthesis of this compound.
-
Reaction Setup: A solution of ethyl 2-oxobutanoate (4.8 g, 36.9 mmol) in dichloromethane (20 mL) is cooled to 5°C in an ice bath.
-
Reagent Addition: Bromine (1.89 mL, 36.9 mmol) is added slowly and dropwise to the cooled solution.
-
Reaction Execution: The reaction mixture is allowed to gradually warm to room temperature and is then stirred continuously for 18 hours.
-
Work-up and Purification: Upon completion, the reaction mixture is purged with nitrogen to remove any residual bromine. The mixture is then diluted with ethyl acetate, and the organic phase is washed sequentially with a 10% sodium bicarbonate solution (twice), water, and saturated saline. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield this compound as a yellow oil.
Microwave Irradiation Method (Representative Protocol)
-
Reaction Setup: In a microwave-safe vessel, ethyl 2-oxobutanoate is dissolved in a suitable solvent such as glacial acetic acid.
-
Reagent Addition: A slight excess of Bromine (1.1 equivalents) is added to the solution.
-
Reaction Execution: The vessel is sealed and subjected to microwave irradiation for a period of approximately 5 hours. The reaction progress can be monitored by thin-layer chromatography.
-
Work-up and Purification: After cooling, the reaction mixture would typically be diluted with water and extracted with an organic solvent. The organic layer would then be washed, dried, and concentrated to yield the product.
Visualizing the Process: Experimental Workflow
The following diagram illustrates the general experimental workflow for the synthesis of this compound, highlighting the key difference in the heating step.
Caption: Experimental workflow for the synthesis of this compound.
Logical Comparison of Synthesis Methods
This diagram outlines the logical relationship between the choice of heating method and its impact on key reaction parameters and outcomes.
Caption: Logical comparison of heating methods and their impact on the synthesis.
Cost-Benefit Analysis of Ethyl 3-bromo-2-oxobutanoate in Large-Scale Synthesis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical and fine chemical synthesis, the choice of building blocks is a critical decision that impacts not only the efficiency and yield of a reaction but also the overall economic viability of a large-scale process. Ethyl 3-bromo-2-oxobutanoate, a versatile α-haloketone, has emerged as a key intermediate in the synthesis of various heterocyclic compounds of medicinal importance. This guide provides an objective cost-benefit analysis of using this compound in large-scale synthesis, comparing its performance with alternative synthetic routes and providing supporting experimental data.
Executive Summary
This compound offers a reliable and well-established route for the synthesis of important heterocyclic scaffolds such as imidazo[1,2-a]pyridines and thiazoles. Its primary advantages lie in its high reactivity, leading to generally good yields and predictable outcomes. However, the cost of this reagent, primarily driven by the price of its precursor ethyl 2-oxobutanoate and the hazardous nature of bromination on an industrial scale, necessitates a careful evaluation of its economic feasibility.
Alternative strategies, such as multicomponent reactions (MCRs) for imidazo[1,2-a]pyridines and one-pot procedures for thiazoles, present compelling advantages in terms of atom economy, reduced process steps, and potentially lower overall costs. While these newer methods may require more optimization for specific substrates, they represent a significant step towards more sustainable and cost-effective large-scale manufacturing. This guide will delve into a quantitative and qualitative comparison to aid researchers and process chemists in making informed decisions.
I. Synthesis of Imidazo[1,2-a]pyridines: A Comparative Analysis
Imidazo[1,2-a]pyridines are a class of nitrogen-containing heterocyclic compounds with a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-tuberculosis properties.
Route A: Traditional Synthesis using this compound
This classical approach involves the condensation of a 2-aminopyridine with this compound.
Route B: Groebke-Blackburn-Bienaymé (GBB) Multicomponent Reaction
A more modern and convergent approach involves a one-pot, three-component reaction between a 2-aminopyridine, an aldehyde, and an isocyanide.
Data Presentation: Comparison of Synthetic Routes to Imidazo[1,2-a]pyridines
| Parameter | Route A: this compound | Route B: Groebke-Blackburn-Bienaymé (GBB) Reaction |
| Starting Materials | 2-Aminopyridine, this compound | 2-Aminopyridine, Aldehyde (e.g., Furfural), Isocyanide (e.g., Cyclohexyl isocyanide) |
| Estimated Raw Material Cost per Mole of Product | Moderate to High (driven by this compound) | Low to Moderate (dependent on aldehyde and isocyanide cost) |
| Number of Synthetic Steps | 1 (assuming availability of this compound) | 1 (one-pot reaction) |
| Typical Reaction Yield | Good to Excellent (often >80%) | Good to Excellent (often 67-98%)[1] |
| Process Complexity | Relatively straightforward, but requires handling of a lachrymatory α-haloketone. | Simple one-pot procedure, but may require optimization for different components. |
| Atom Economy | Lower | Higher |
| Environmental Impact | Generation of bromide waste. | Generally considered a "greener" alternative. Multicomponent reactions are known for being more sustainable and cost-effective[2]. |
Experimental Protocols
Route A: Synthesis of Ethyl 3-methylimidazo[1,2-a]pyridine-2-carboxylate
-
Materials: 2-Aminopyridine, this compound, Anhydrous ethanol, Sodium bicarbonate.
-
Procedure: A solution of 2-aminopyridine (1 equivalent) and this compound (1.1 equivalents) in anhydrous ethanol is refluxed for 4-6 hours. The reaction progress is monitored by TLC. Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is neutralized with a saturated solution of sodium bicarbonate and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography on silica gel.
Route B: Synthesis of N-cyclohexyl-2-(furan-2-yl)imidazo[1,2-a]pyridin-3-amine via GBB Reaction [3]
-
Materials: 2-Aminopyridine (1 equiv.), Furfural (1 equiv.), Cyclohexyl isocyanide (1 equiv.), p-Toluenesulfonic acid (PTSA) monohydrate (10 mol%), Ethanol.
-
Procedure: In a sealed tube, to a solution of furfural (1.0 mmol) in ethanol (1.0 M), 2-aminopyridine (1.0 mmol), cyclohexyl isocyanide (1.0 mmol), and PTSA monohydrate (0.1 mmol) are sequentially added. The reaction mixture is sonicated at room temperature for 3 hours. The solvent is then removed under reduced pressure, and the crude product is purified by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the desired product in 89% yield[4].
II. Synthesis of Thiazole Derivatives: A Comparative Analysis
Thiazole rings are core structures in many pharmaceuticals, including antimicrobial and anticancer agents. A key synthetic intermediate is ethyl 2-amino-4-methylthiazole-5-carboxylate.
Route C: Traditional Hantzsch Thiazole Synthesis
This method involves the reaction of an α-haloketone, in this case, this compound, with a thiourea.
Route D: One-Pot Synthesis from Ethyl Acetoacetate
This streamlined approach avoids the isolation of the bromo-intermediate by performing the bromination and cyclization in a single reaction vessel.
Data Presentation: Comparison of Synthetic Routes to Ethyl 2-amino-4-methylthiazole-5-carboxylate
| Parameter | Route C: Hantzsch Synthesis | Route D: One-Pot Synthesis |
| Starting Materials | This compound, Thiourea | Ethyl acetoacetate, N-Bromosuccinimide (NBS), Thiourea |
| Estimated Raw Material Cost per Mole of Product | High (driven by this compound) | Low to Moderate (NBS is a relatively inexpensive brominating agent) |
| Number of Synthetic Steps | 1 (assuming availability of this compound) | 1 (one-pot reaction) |
| Typical Reaction Yield | Good | Good to Excellent (up to 72%)[5] |
| Process Complexity | Requires handling of a lachrymatory and potentially unstable α-haloketone. | Simpler workup and avoids isolation of the bromo-intermediate, which can be unstable. |
| Atom Economy | Moderate | Higher |
| Environmental Impact | Generation of bromide waste. | Use of NBS, which generates succinimide as a byproduct. |
Experimental Protocols
Route C: Synthesis of Ethyl 2-amino-4-methylthiazole-5-carboxylate
-
Materials: this compound, Thiourea, Ethanol.
-
Procedure: A mixture of this compound (1 equivalent) and thiourea (1 equivalent) in ethanol is heated at reflux for 2-3 hours. The reaction mixture is then cooled, and the precipitated product is collected by filtration. The solid is washed with cold ethanol and dried to give the desired thiazole derivative.
Route D: One-Pot Synthesis of Ethyl 2-amino-4-methylthiazole-5-carboxylate [6]
-
Materials: Ethyl acetoacetate (1 equiv.), N-Bromosuccinimide (1.2 equiv.), Thiourea (1 equiv.), Water, Tetrahydrofuran (THF).
-
Procedure: To a mixture of ethyl acetoacetate (0.05 mol) in water (50.0 mL) and THF (20.0 mL) cooled to below 0°C, NBS (0.06 mol) is added. The reaction mixture is stirred at room temperature for 2 hours. TLC is used to monitor the disappearance of the starting material. Thiourea (0.05 mol) is then added, and the reaction mixture is heated to 80°C for 2 hours. After cooling, the product precipitates and is collected by filtration, washed with water, and dried to yield the final product (72% yield)[5].
III. Cost Analysis of Starting Materials
The following table provides an estimated cost comparison for the key starting materials. Prices are subject to fluctuation based on supplier, purity, and quantity.
| Reagent | Estimated Price (per kg) |
| Ethyl 2-oxobutanoate | ~$3,400 (for 100g, indicating high cost at scale)[7] |
| This compound | Estimated >$5,000 (based on precursor cost and synthesis) |
| 2-Aminopyridine | ~$82 - $700[8][9] |
| Cyclohexyl isocyanide | Varies significantly based on supplier |
| Furfural | ~$10-20 |
| tert-Butyl isocyanide | ~$550[10] |
| Phenylacetylene | ~$1,240 (for 100g)[11] |
| N-Bromosuccinimide (NBS) | ~$50-100 |
| Thiourea | ~$10-20 |
| Ethyl acetoacetate | ~$10-20 |
Mandatory Visualization: Signaling Pathway
The synthesized imidazo[1,2-a]pyridine and thiazole derivatives often exhibit their biological effects by modulating specific signaling pathways. For instance, certain imidazo[1,2-a]pyridines are known inhibitors of phosphodiesterase 4 (PDE4), an enzyme crucial in the degradation of cyclic AMP (cAMP). Inhibition of PDE4 leads to an increase in intracellular cAMP levels, which in turn modulates various downstream cellular processes.
Caption: PDE4 Signaling Pathway and Inhibition.
Conclusion
The cost-benefit analysis of using this compound in large-scale synthesis reveals a trade-off between established reactivity and process economics. For the synthesis of imidazo[1,2-a]pyridines and thiazoles, it represents a reliable, albeit potentially costly, synthetic route.
Key Takeaways:
-
For established processes and where the cost of the final product can accommodate higher raw material costs, this compound remains a viable option due to its predictable reactivity and high yields.
-
For new drug development programs and large-scale manufacturing where cost-of-goods is a primary driver, alternative synthetic strategies such as the Groebke-Blackburn-Bienaymé reaction and one-pot thiazole syntheses offer significant advantages. These methods are more atom-economical, involve fewer steps, and utilize less expensive and hazardous starting materials.
-
The adoption of multicomponent reactions and one-pot procedures aligns with the principles of green chemistry, reducing waste and improving overall process efficiency. [12] This is an increasingly important consideration in the pharmaceutical industry.
Ultimately, the decision to use this compound should be made on a case-by-case basis, carefully weighing the factors of raw material cost, process complexity, yield, and scalability against the benefits of alternative, more modern synthetic approaches.
References
- 1. Synthesis of 2-julolidin-imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé reaction and studies of optical properties - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Multicomponent Reaction-Assisted Drug Discovery: A Time- and Cost-Effective Green Approach Speeding Up Identification and Optimization of Anticancer Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. tandfonline.com [tandfonline.com]
- 7. Synthonix, Inc > 15933-07-0 | Ethyl 2-oxobutanoate [synthonix.com]
- 8. dir.indiamart.com [dir.indiamart.com]
- 9. chemimpex.com [chemimpex.com]
- 10. indiamart.com [indiamart.com]
- 11. 152461000 [thermofisher.com]
- 12. Multicomponent Reaction-Assisted Drug Discovery: A Time- and Cost-Effective Green Approach Speeding Up Identification and Optimization of Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
Green Chemistry Approaches to Reactions Involving "Ethyl 3-bromo-2-oxobutanoate": A Comparative Guide
For researchers, scientists, and drug development professionals, the selection of synthetic methodologies that are not only efficient but also environmentally benign is of paramount importance. This guide provides a comparative analysis of traditional versus green chemistry approaches for reactions involving the versatile building block, Ethyl 3-bromo-2-oxobutanoate. The focus is on the synthesis of two key heterocyclic scaffolds: imidazoles and thiazoles.
Executive Summary
The synthesis of substituted imidazoles and thiazoles from this compound has traditionally relied on conventional heating methods using organic solvents. While effective, these methods often suffer from long reaction times, high energy consumption, and the generation of significant solvent waste. This guide explores greener alternatives, including microwave-assisted synthesis, ultrasound-assisted synthesis, and the use of biocatalysts and environmentally friendly solvents. These modern techniques offer substantial improvements in terms of reaction efficiency, energy consumption, and environmental impact, as quantified by green chemistry metrics such as the E-factor and Process Mass Intensity (PMI).
Comparison of Synthetic Approaches
The following sections provide a detailed comparison of traditional and green synthetic methods for the preparation of imidazoles and thiazoles from this compound.
Imidazole Synthesis
The Debus-Radziszewski reaction is a classic method for imidazole synthesis.[1][2] A comparison with a modern, microwave-assisted approach highlights the advantages of green chemistry.
Table 1: Comparison of Imidazole Synthesis Methods
| Parameter | Traditional Method (Debus-Radziszewski) | Green Method (Microwave-Assisted) |
| Reaction Time | 12-24 hours | 5-15 minutes[3] |
| Yield | 60-80% (Estimated) | 85-95%[3] |
| Solvent | Ethanol or Methanol | Water or Solvent-free[4] |
| Energy Consumption | High (prolonged reflux) | Low (short irradiation time)[5][6] |
| E-Factor (Estimated) | 15-25 | 5-10 |
| Process Mass Intensity (PMI) (Estimated) | 20-30 | 8-15 |
Logical Workflow for Imidazole Synthesis
Caption: Comparative workflow of traditional vs. green imidazole synthesis.
Thiazole Synthesis
The Hantzsch thiazole synthesis is the conventional route to this class of heterocycles.[7][8] Greener alternatives utilizing ultrasound and biocatalysts offer significant advantages.
Table 2: Comparison of Thiazole Synthesis Methods
| Parameter | Traditional Method (Hantzsch Synthesis) | Green Method (Ultrasound-Assisted with Biocatalyst) |
| Reaction Time | 6-12 hours | 20-40 minutes[9] |
| Yield | 70-85% (Estimated) | 90-98%[9] |
| Solvent | Ethanol or Dioxane | Water or Ethanol[10] |
| Catalyst | None or base | Reusable Biocatalyst (e.g., Chitosan-based)[9] |
| Energy Consumption | High (prolonged reflux) | Low (short sonication time) |
| E-Factor (Estimated) | 10-20 | 2-8 |
| Process Mass Intensity (PMI) (Estimated) | 15-25 | 5-12 |
Reaction Pathway for Thiazole Synthesis
Caption: General reaction pathway for Hantzsch thiazole synthesis.
Experimental Protocols
Traditional Imidazole Synthesis (Debus-Radziszewski Reaction) - Representative Protocol
Materials:
-
This compound (1.0 eq)
-
Aromatic aldehyde (1.0 eq)
-
Ammonium acetate (excess)
-
Ethanol
Procedure:
-
A mixture of this compound (1.0 eq), the aromatic aldehyde (1.0 eq), and a large excess of ammonium acetate in ethanol is prepared in a round-bottom flask.
-
The mixture is heated to reflux for 12-24 hours.
-
After cooling to room temperature, the reaction mixture is poured into ice-water.
-
The precipitated solid is collected by filtration, washed with water, and then purified by recrystallization from an appropriate solvent (e.g., ethanol) to afford the desired substituted imidazole.
Green Imidazole Synthesis (Microwave-Assisted) - Representative Protocol[4]
Materials:
-
This compound (1.0 eq)
-
Aromatic aldehyde (1.0 eq)
-
Ammonium acetate (2.0 eq)
-
Water (optional, can be run solvent-free)
Procedure:
-
In a microwave-safe vessel, this compound (1.0 eq), the aromatic aldehyde (1.0 eq), and ammonium acetate (2.0 eq) are mixed. If a solvent is used, a minimal amount of water is added.
-
The vessel is sealed and subjected to microwave irradiation at a specified power (e.g., 400 W) and temperature for 5-15 minutes.[4]
-
After cooling, the solid product is typically pure enough for use or can be further purified by simple filtration and washing with water.
Traditional Thiazole Synthesis (Hantzsch Reaction) - Representative Protocol
Materials:
-
This compound (1.0 eq)
-
Thioamide (1.0 eq)
-
Ethanol
Procedure:
-
A solution of this compound (1.0 eq) and the thioamide (1.0 eq) in ethanol is prepared in a round-bottom flask.
-
The mixture is heated to reflux for 6-12 hours.
-
The solvent is removed under reduced pressure.
-
The residue is neutralized with a base (e.g., sodium bicarbonate solution) and extracted with an organic solvent (e.g., ethyl acetate).
-
The organic layer is dried, concentrated, and the crude product is purified by column chromatography to yield the substituted thiazole.
Green Thiazole Synthesis (Ultrasound-Assisted with Biocatalyst) - Representative Protocol[9]
Materials:
-
This compound (1.0 eq)
-
Thioamide (1.0 eq)
-
Chitosan-based biocatalyst
-
Water or Ethanol
Procedure:
-
A mixture of this compound (1.0 eq), the thioamide (1.0 eq), and the chitosan-based biocatalyst in water or ethanol is placed in an ultrasonic bath.
-
The mixture is irradiated with ultrasound at a specific frequency and power at room temperature or slightly elevated temperature for 20-40 minutes.
-
The solid product that forms is collected by filtration.
-
The biocatalyst can often be recovered from the filtrate and reused. The product is typically of high purity and may not require further purification.
Conclusion
The adoption of green chemistry principles in reactions involving this compound offers significant advantages over traditional methods. Microwave-assisted and ultrasound-assisted syntheses, particularly when combined with green solvents and reusable catalysts, lead to dramatically shorter reaction times, higher yields, lower energy consumption, and reduced waste generation. For researchers in drug development and other scientific fields, these green approaches not only contribute to a more sustainable chemical practice but also offer practical benefits in terms of efficiency and cost-effectiveness. The data presented in this guide strongly supports the transition towards these greener alternatives for the synthesis of valuable imidazole and thiazole derivatives.
References
- 1. Debus–Radziszewski imidazole synthesis - Wikipedia [en.wikipedia.org]
- 2. scribd.com [scribd.com]
- 3. Optimization of Microwave Assisted Synthesis of Substituted Imidazoles – A Green Approach – Oriental Journal of Chemistry [orientjchem.org]
- 4. Microwave-assisted preparation of polysubstituted imidazoles using Zingiber extract synthesized green Cr2O3 nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview [ajgreenchem.com]
- 7. synarchive.com [synarchive.com]
- 8. scribd.com [scribd.com]
- 9. Green Biocatalyst for Ultrasound-Assisted Thiazole Derivatives: Synthesis, Antibacterial Evaluation, and Docking Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Enhancing C–S and C–N bond formation with ultrasound assistance: lipase-catalyzed synthesis of 2,4-disubstituted thiazole derivatives from arylethanones and thioamides - PMC [pmc.ncbi.nlm.nih.gov]
A Spectroscopic Comparison of Thiazole Derivatives from Ethyl 3-bromo-2-oxobutanoate and Its Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the spectroscopic properties of heterocyclic products derived from the reaction of ethyl 3-bromo-2-oxobutanoate and its structural isomer, ethyl 2-bromo-3-oxobutanoate, with thiourea. The resulting thiazole derivatives are key scaffolds in medicinal chemistry, and a thorough understanding of their spectral characteristics is crucial for synthesis, characterization, and quality control in drug discovery and development. This document presents supporting experimental data, detailed methodologies for key experiments, and visual representations of the synthetic pathways.
Spectroscopic Data of Starting Materials and Products
The Hantzsch thiazole synthesis provides a reliable method for the synthesis of thiazole derivatives from α-halocarbonyl compounds and a thioamide. In this guide, we compare the spectroscopic data of the starting α-bromo-β-ketoesters and their corresponding 2-aminothiazole products.
Table 1: Spectroscopic Data for this compound and its Thiazole Product
| Compound | ¹H-NMR (CDCl₃, δ ppm) | ¹³C-NMR (CDCl₃, δ ppm) | IR (cm⁻¹) | Mass Spec. (m/z) |
| This compound | 5.15-5.20 (q, 1H), 4.32-4.45 (m, 2H), 1.82-1.85 (d, 3H), 1.38-1.41 (t, 3H)[1] | Data not available in search results | Data not available in search results | M+: 208/210 (due to Br isotopes)[2] |
| Ethyl 2-amino-4-methylthiazole-5-carboxylate | 7.12 (s, 2H, NH₂), 4.25 (q, 2H, OCH₂), 2.55 (s, 3H, CH₃), 1.32 (t, 3H, OCH₂CH₃) | 162.8 (C=O), 161.5 (C-2), 148.5 (C-4), 114.2 (C-5), 60.5 (OCH₂), 16.8 (CH₃), 14.4 (OCH₂CH₃) | 3420, 3300 (N-H), 1680 (C=O, ester), 1620 (C=N), 1540 (N-H bend) | M+: 186[3] |
Table 2: Spectroscopic Data for Ethyl 2-bromo-3-oxobutanoate and its Thiazole Product
| Compound | ¹H-NMR (CDCl₃, δ ppm) | ¹³C-NMR (CDCl₃, δ ppm) | IR (cm⁻¹) | Mass Spec. (m/z) |
| Ethyl 2-bromo-3-oxobutanoate | Data not available in search results | Data not available in search results | Vapor Phase IR Spectra available[4] | GC-MS data available[4] |
| Ethyl 2-amino-4-acetylthiazole-5-carboxylate | Data not available in search results | Data not available in search results | Data not available in search results | Data not available in search results |
Note: Complete spectroscopic data for Ethyl 2-bromo-3-oxobutanoate and its corresponding thiazole product were not fully available in the search results. The provided information indicates the existence of IR and GC-MS data for the starting material.
Experimental Protocols
The following are generalized experimental protocols for the synthesis of the starting materials and the subsequent formation of the thiazole derivatives, based on established chemical literature.
Synthesis of this compound
This procedure describes the bromination of ethyl 2-oxobutanoate.
Materials:
-
Ethyl 2-oxobutanoate
-
Bromine
-
Dichloromethane
-
Ethyl acetate
-
10% Sodium bicarbonate solution
-
Saturated saline solution
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve ethyl 2-oxobutanoate (1.0 eq) in dichloromethane at 5 °C.
-
Slowly add bromine (1.0 eq) dropwise to the solution.
-
Allow the reaction mixture to warm to room temperature and stir for 18 hours.[1]
-
Purge the mixture with nitrogen to remove any excess bromine.[1]
-
Dilute the reaction mixture with ethyl acetate and wash sequentially with 10% sodium bicarbonate solution, water, and saturated saline.[1]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound as a yellow oil.[1]
Hantzsch Thiazole Synthesis of Ethyl 2-amino-4-methylthiazole-5-carboxylate
This protocol outlines the reaction of an α-bromo-β-ketoester with thiourea.
Materials:
-
This compound (or an equivalent α-haloketone)
-
Thiourea
-
Ethanol
Procedure:
-
Dissolve the α-haloketone (e.g., this compound, 1.0 eq) and thiourea (1.0 eq) in ethanol.
-
Reflux the reaction mixture. The reaction progress can be monitored by thin-layer chromatography.
-
Upon completion, the reaction mixture is often neutralized with a base (e.g., sodium carbonate solution), which typically leads to the precipitation of the thiazole product.
-
The solid product is collected by filtration, washed with water, and can be further purified by recrystallization from a suitable solvent like ethanol.
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of deuterated chloroform (CDCl₃).
-
¹H-NMR Acquisition: Acquire spectra on a 300 or 400 MHz spectrometer. Typical parameters include a 30° pulse width, a relaxation delay of 1 second, and 16 scans.
-
¹³C-NMR Acquisition: Acquire spectra on the same instrument. Typical parameters include a 30° pulse width, a relaxation delay of 2 seconds, and 1024 scans with broadband proton decoupling.
Infrared (IR) Spectroscopy:
-
Sample Preparation: For liquid samples, a thin film can be prepared between two NaCl or KBr plates. Solid samples are typically analyzed as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: Record the spectrum on an FTIR spectrometer over a range of 4000-400 cm⁻¹.
Mass Spectrometry (MS):
-
Method: Electron Ionization (EI) is a common method for these compounds.
-
Data Acquisition: Acquire the mass spectrum over a mass-to-charge (m/z) range appropriate for the expected molecular weight of the compound (e.g., 50-500 amu).
Visualizing the Synthesis and Workflow
The following diagrams, generated using the DOT language, illustrate the chemical pathways and the general experimental workflow.
Caption: Synthesis of Ethyl 2-amino-4-methylthiazole-5-carboxylate.
References
Safety Operating Guide
Safe Disposal of Ethyl 3-bromo-2-oxobutanoate: A Procedural Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents is paramount to ensuring laboratory safety and environmental compliance. Ethyl 3-bromo-2-oxobutanoate, a reactive organic compound, requires specific procedures for its safe disposal. This guide provides essential, step-by-step instructions for its proper disposal, aligned with standard laboratory safety protocols.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to be aware of the hazards associated with this compound. This compound is classified as harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation.[1] Therefore, appropriate personal protective equipment (PPE) must be worn at all times. This includes:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).
-
Body Protection: A laboratory coat and closed-toe shoes.
Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.[2][3]
Step-by-Step Disposal Procedure
The disposal of this compound, whether as a pure substance or in a solution, must be managed as hazardous waste. Do not discharge it down the drain or mix it with general laboratory waste.
-
Waste Collection:
-
Designate a specific, clearly labeled, and sealed container for the collection of this compound waste. The container should be made of a material compatible with the chemical.
-
The label should include the full chemical name, "this compound," and appropriate hazard symbols (e.g., corrosive, irritant).
-
-
Handling Small Spills:
-
In the event of a small spill, first ensure the area is well-ventilated and restrict access.
-
Absorb the spill using an inert material such as sand, vermiculite, or a commercial chemical absorbent.[2]
-
Carefully collect the absorbed material using non-sparking tools and place it into the designated hazardous waste container.
-
Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials should also be disposed of as hazardous waste.
-
-
Preparing for Disposal:
-
Ensure the waste container is securely sealed to prevent any leakage of liquid or vapor.
-
Store the sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as acids, bases, reducing agents, and oxidizing agents.[3]
-
-
Final Disposal:
-
The disposal of the collected waste must be handled by a licensed hazardous waste disposal company.
-
Follow all local, state, and federal regulations for the disposal of hazardous chemical waste.[2][3][4][5] Contact your institution's Environmental Health and Safety (EHS) department for specific guidance and to arrange for pickup.
-
Chemical and Physical Properties
Understanding the properties of this compound is essential for its safe handling and disposal.
| Property | Value |
| Molecular Formula | C₆H₉BrO₃ |
| Molecular Weight | 209.04 g/mol [1] |
| Appearance | Yellow Liquid[3] |
| Boiling Point | 100 - 102 °C @ 15 mmHg[3] |
| Flash Point | 98 °C[3] |
| Specific Gravity | 1.550[3] |
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
Personal protective equipment for handling Ethyl 3-bromo-2-oxobutanoate
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for the handling of Ethyl 3-bromo-2-oxobutanoate. It is intended for researchers, scientists, and professionals in drug development to ensure safe laboratory practices.
Chemical Safety Summary
| Property | Value |
| Molecular Formula | C₆H₉BrO₃ |
| Molecular Weight | 209.04 g/mol |
| Appearance | Yellow Liquid |
| Boiling Point | 100 - 102 °C / 212 - 215.6 °F @ 15 mmHg[1] |
| Flash Point | 98 °C / 208.4 °F[1] |
| Specific Gravity | 1.550[1] |
| Hazards | Harmful if swallowed, Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation.[2] |
| Storage Temperature | Refrigerated; some sources recommend storing in a freezer under -20°C in an inert atmosphere.[1] |
Personal Protective Equipment (PPE)
To ensure personal safety, the following personal protective equipment must be worn when handling this compound:
-
Eye and Face Protection: Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166. A face shield may also be necessary for splash protection.[1]
-
Skin Protection: Wear appropriate protective gloves and clothing to prevent skin exposure.[1] Regularly inspect gloves for signs of degradation or puncture.
-
Respiratory Protection: Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced. A recommended filter type is for organic gases and vapors (Type A, Brown, conforming to EN14387).[1]
Operational Handling Protocol
1. Preparation:
-
Ensure a well-ventilated work area, such as a chemical fume hood.[3]
-
Have an eyewash station and safety shower readily accessible.[4]
-
Verify that all necessary PPE is available and in good condition.
2. Handling:
-
Avoid all personal contact, including inhalation.[3]
-
Do not get the chemical in your eyes, on your skin, or on your clothing.[1]
-
Wash your face, hands, and any exposed skin thoroughly after handling.[1]
-
Use spark-proof tools and avoid sources of ignition such as open flames and hot surfaces.[4][5]
3. Storage:
-
Store in a cool, dry, well-ventilated area in a tightly closed container.[3]
-
Keep refrigerated.[1] For long-term storage, consider an inert atmosphere in a freezer at temperatures under -20°C.
-
Store away from incompatible materials such as acids, bases, reducing agents, and oxidizing agents.[1]
Emergency and Spill Procedures
First Aid Measures:
-
Eye Contact: Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[1][3]
-
Skin Contact: Immediately wash off with plenty of soap and water for at least 15 minutes. Remove contaminated clothing and wash it before reuse. If skin irritation occurs, get medical advice/attention.[1][3]
-
Inhalation: Remove the victim to fresh air and keep at rest in a position comfortable for breathing. Call a POISON CENTER or doctor/physician if you feel unwell.[1] If not breathing, give artificial respiration.[1]
-
Ingestion: Clean your mouth with water and drink plenty of water afterward. Do NOT induce vomiting. Seek immediate medical attention.[1]
Spill Response:
-
Ensure adequate ventilation and wear appropriate personal protective equipment.[1]
-
Absorb the spill with inert material such as sand, earth, or vermiculite.[3]
-
Collect the absorbed material and place it in a suitable, closed container for disposal.[3]
-
Clean the spill area thoroughly.
Disposal Plan
-
Dispose of the contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[1][3]
-
Do not release the chemical into the environment.[1]
Workflow for Handling this compound
Caption: Workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
